3-Chloro-2-methoxy-5-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methoxy-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARIUPULFMTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598961 | |
| Record name | 3-Chloro-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227593-86-3 | |
| Record name | 3-Chloro-2-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a privileged structure, integral to a vast array of FDA-approved drugs and advanced materials.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of physicochemical properties, biological activity, and reactivity. 3-Chloro-2-methoxy-5-methylpyridine (CAS No. 1227593-86-3) has emerged as a particularly valuable building block.[2][3] Its unique arrangement of a chloro group, a methoxy group, and a methyl group on the pyridine ring provides a versatile platform for complex molecular synthesis.
The chloro and methoxy substituents are not mere decorations; they are critical functional groups that profoundly influence the molecule's electronic and steric properties.[4][5] The chlorine atom serves as a key handle for a multitude of cross-coupling reactions, while the methoxy group modulates the ring's electron density and can influence metabolic stability and binding interactions.[6] This guide offers an in-depth analysis of the chemical properties, spectroscopic signature, reactivity, synthetic pathways, and applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals. Notably, its classification as a "Protein Degrader Building Block" points to its immediate relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]
Section 1: Core Physicochemical and Spectroscopic Properties
A comprehensive understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research. This section details the known physicochemical data and provides an expert analysis of the expected spectroscopic characteristics of this compound.
Physicochemical Data
The core identifying properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, typical values for similar substituted pyridines suggest it is likely a solid or high-boiling liquid at room temperature.
| Property | Value | Source(s) |
| CAS Number | 1227593-86-3 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [2][7] |
| Molecular Weight | 157.60 g/mol | [2][7] |
| Purity | Typically available at ≥98% | [2] |
| Storage | Room temperature, in a dry, sealed place | [2][7] |
Spectroscopic Characterization (Predicted)
While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on established principles and data from analogous compounds.[8][9][10]
Proton NMR (¹H NMR):
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 (between the chloro and methyl groups) and the proton at C6 will appear as singlets or narrow doublets due to minimal coupling.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated, likely in the δ 3.8-4.1 ppm range, characteristic of a methoxy group attached to an aromatic ring.
-
Methyl Protons (-CH₃): A singlet integrating to three protons, corresponding to the C5-methyl group, is expected further upfield, typically in the δ 2.2-2.5 ppm range.
Carbon NMR (¹³C NMR):
-
Six distinct signals are expected in the ¹³C NMR spectrum.
-
The carbon atoms of the pyridine ring will resonate in the δ 110-165 ppm region. The C2 carbon, bonded to both nitrogen and oxygen, will be the most downfield.
-
The methoxy carbon will produce a signal around δ 55-60 ppm.
-
The methyl carbon will appear at the most upfield position, typically δ 15-20 ppm.
Infrared (IR) Spectroscopy:
-
C=C and C=N Stretching: Characteristic aromatic ring stretches will be visible in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be just below 3000 cm⁻¹.
-
C-O Stretching: A strong C-O ether stretch is expected in the 1200-1250 cm⁻¹ region.
-
C-Cl Stretching: A C-Cl stretch will be present in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 157.
-
A characteristic (M+2)⁺ peak at m/z 159, with an intensity approximately one-third of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope.
-
Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a chloro radical (•Cl).
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The pyridine core, rendered electron-deficient by the nitrogen atom and the chloro substituent, is primed for specific transformations.
The key reactive sites are:
-
C3-Chloro Group: This is the primary site for metal-catalyzed cross-coupling reactions. Its position ortho to the methoxy group and meta to the ring nitrogen influences its reactivity. It is an excellent leaving group for reactions like Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.
-
Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to the N-oxide. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro group and the pyridine nitrogen makes this challenging.
-
C2-Methoxy Group: While generally stable, this group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a 2-pyridone moiety. This transformation can be a deliberate synthetic step to access a different class of compounds.
Caption: Key synthetic transformations of this compound.
Section 3: Applications in Drug Discovery and Agrochemicals
The structural motifs present in this compound are highly relevant to the design of bioactive molecules. Its analogs are extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][11]
-
Scaffold for Bioactive Molecules: The substituted pyridine core is a cornerstone in drug design.[1][6] The specific arrangement of substituents in this molecule allows for the exploration of chemical space around a proven pharmacophore. The chloro group can act as a bioisostere for other groups or provide a key halogen bond interaction with a protein target, while the methoxy group can occupy a hydrophobic pocket or be metabolically cleaved in a controlled manner.[4][5]
-
Protein Degrader Building Blocks: The designation of this compound as a "Protein Degrader Building Block" is significant.[2] In the synthesis of PROTACs, molecules are constructed with three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This pyridine derivative is likely used as a core scaffold or a component of the linker, providing a rigid and synthetically versatile framework to which the two ligands can be attached. Its defined substitution pattern allows for precise control over the spatial orientation of the final construct, which is critical for inducing effective ternary complex formation and subsequent protein degradation.
-
Agrochemical Intermediates: Halogenated pyridines are crucial intermediates for modern pesticides and herbicides.[11][12][13] The synthesis of potent and selective active ingredients often relies on the cross-coupling chemistry enabled by the chloro-substituent on the pyridine ring.
Section 4: Proposed Synthesis Protocol
A practical, multi-step synthesis of this compound can be proposed starting from commercially available 2-hydroxy-5-methylpyridine. This pathway leverages common and reliable transformations in heterocyclic chemistry.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2,3-Dichloro-5-methylpyridine
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylpyridine (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) to the flask at 0 °C.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-5 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,3-dichloro-5-methylpyridine can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Reagents & Setup: Prepare a solution of sodium methoxide (NaOMe, ~1.1-1.5 eq) in anhydrous methanol in a separate flask under a nitrogen atmosphere.
-
Reaction: Add the 2,3-dichloro-5-methylpyridine (1.0 eq) dissolved in a minimal amount of anhydrous methanol to the sodium methoxide solution at room temperature. The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution than the one at the 3-position.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-8 hours, monitoring for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate or diethyl ether three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by flash column chromatography on silica gel.
Section 5: Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds (e.g., halogenated methylpyridines, methoxypyridines) can be used to establish a reliable safety profile.[14][15][16]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P280, P301+P312, P302+P352 |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns. | P280, P302+P352, P362 |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305+P351+P338 |
| Flammability | Combustible liquid. | P210 (Keep away from heat/sparks/open flames) |
Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[15]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[14] Keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not mix with other waste.
References
- 3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899. PubChem. [Link]
- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
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- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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An In-Depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine (CAS: 1227593-86-3): Synthesis, Characterization, and Applications
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2][3] Their unique electronic properties and ability to engage in specific biological interactions make them privileged scaffolds in drug design.[4] 3-Chloro-2-methoxy-5-methylpyridine is a distinctively functionalized heterocyclic compound that serves as a high-value building block for the synthesis of more complex molecular architectures. Its strategic placement of chloro, methoxy, and methyl groups offers multiple points for chemical modification, enabling the systematic construction of novel compounds. This guide provides a comprehensive technical overview of its synthesis, structural verification, and applications, with a focus on field-proven insights for researchers and drug development professionals. Notably, this compound is identified as a "Protein Degrader Building Block," highlighting its contemporary relevance in the development of cutting-edge therapeutics like Proteolysis Targeting Chimeras (PROTACs).[5]
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1227593-86-3 | [5][6][7] |
| Molecular Formula | C₇H₈ClNO | [5] |
| Molecular Weight | 157.6 g/mol | [5] |
| Purity | Typically ≥98% | [5] |
| Product Family | Protein Degrader Building Blocks, Heterocyclic Building Blocks | [5][8] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not commonly detailed in direct literature. However, a robust and logical synthetic strategy can be designed based on established principles of pyridine chemistry. The most field-proven approach involves a two-step sequence: the synthesis of a dichlorinated precursor followed by a regioselective nucleophilic aromatic substitution (SₙAr).
Synthesis of Precursor: 2,3-Dichloro-5-methylpyridine
The critical intermediate for this synthesis is 2,3-dichloro-5-methylpyridine. This compound is a valuable intermediate in its own right, used in the production of various agrochemicals and pharmaceuticals.[9][10] Several patented methods exist for its synthesis, often starting from 5-methyl-3,4-dihydropyridin-2(1H)-one or related picolines.[11][12] One common industrial approach involves the selective chlorination of a pyridone precursor using agents like phosgene or phosphorus oxychloride in the presence of a catalyst.[12] The availability of this precursor is crucial for the subsequent transformation.
Key Transformation: Regioselective Methoxylation
The conversion of 2,3-dichloro-5-methylpyridine to the target molecule is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This step is the cornerstone of the synthesis, and its success hinges on controlling regioselectivity.
Causality of Experimental Choices: In the 2,3-dichloropyridine system, the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C3 position. This is due to the electron-withdrawing nature of the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during attack at the ortho (C2) and para (C4) positions.[13] Attack at the meta (C3) position does not allow for this resonance stabilization involving the heteroatom, making the C2 position the kinetically and thermodynamically favored site for substitution.[14] Sodium methoxide is chosen as the nucleophile due to its high reactivity and ability to readily deliver the methoxy group. Methanol serves as a suitable polar protic solvent that can solvate the sodium methoxide and the reaction intermediates.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-methylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of starting material) to the flask to dissolve the starting material.
-
Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1 to 1.3 eq), either as a solid or as a solution in methanol, to the reaction mixture at room temperature. The addition should be controlled to manage any initial exotherm.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water. The methanol is then removed under reduced pressure.
-
Extraction: The resulting aqueous residue is extracted three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the final this compound.
Synthesis Workflow
The logical flow from the precursor to the final, purified product is a self-validating system, ensuring the identity and quality of the target molecule.
Structural Elucidation and Quality Control
Confirming the structure and purity of the synthesized compound is paramount. A combination of standard analytical techniques provides a robust validation system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals would include a singlet for the methoxy protons (~4.0 ppm), a singlet for the methyl protons (~2.3 ppm), and two distinct signals in the aromatic region for the two pyridine ring protons. ¹³C NMR would further confirm the carbon skeleton of the molecule.[15]
-
Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the compound (157.6 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, which is typically expected to be ≥98% for research and development applications.[5]
Applications in Research and Development
The primary value of this compound lies in its utility as a versatile chemical intermediate. The pyridine scaffold is a key feature in a vast number of FDA-approved drugs and biologically active molecules.[3]
-
Protein Degrader Building Block: The compound is explicitly categorized as a building block for protein degraders.[5] This suggests its use in constructing ligands that can bind to E3 ubiquitin ligases or target proteins of interest within PROTACs or molecular glues. The specific arrangement of substituents can be crucial for optimizing binding affinity, selectivity, and pharmacokinetic properties.
-
Pharmaceutical Synthesis: The chloro and methoxy groups offer differential reactivity. The chlorine atom can be displaced by other nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another handle for modification. This makes the molecule an excellent starting point for creating libraries of compounds for drug screening programs.[17]
-
Agrochemicals: Substituted chloropyridines are foundational intermediates in the synthesis of many modern herbicides, fungicides, and insecticides.[9][11] The structural motifs present in this compound are relevant to the development of new crop protection agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its safety profile can be inferred from structurally related chlorinated pyridine compounds. It must be handled with care by trained professionals in a laboratory setting.
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[18][19][20][21]
-
Personal Protective Equipment (PPE): Mandatory use of chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) is required.[22] All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[18]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[20]
References
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IUPAC name of 3-Chloro-2-methoxy-5-methylpyridine
An In-Depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine for Advanced Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a heterocyclic building block of increasing importance in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the compound's synthesis, characterization, strategic applications, and the underlying scientific principles that make it a valuable tool in the design of novel therapeutics.
Introduction: A Privileged Scaffold in Modern Drug Design
This compound belongs to a class of substituted pyridines, which are considered "privileged structures" in drug discovery. The pyridine ring is a common motif found in numerous FDA-approved drugs and natural products, prized for its ability to engage in a variety of intermolecular interactions and its favorable pharmacokinetic properties.[1]
The specific substitution pattern of this compound imparts a unique combination of electronic and steric properties. The strategic placement of chloro, methoxy, and methyl groups offers medicinal chemists a versatile handle for fine-tuning a molecule's potency, selectivity, and metabolic stability.[2][3]
-
The chloro group can act as a hydrogen bond acceptor and participate in halogen bonding. It also modulates the electronics of the pyridine ring and can serve as a reactive handle for cross-coupling reactions, allowing for the construction of more complex molecules.
-
The methoxy group can influence conformation and solubility, and its potential for metabolic O-demethylation can be a key consideration in prodrug strategies or in modulating a compound's half-life.
-
The methyl group can provide beneficial steric interactions within a protein's binding pocket and improve metabolic stability by blocking potential sites of oxidation.
Notably, this compound is classified as a Protein Degrader Building Block , indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[4]
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application in any research endeavor. The key identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 1227593-86-3 | [4][5][6] |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.6 g/mol | [4] |
| Predicted Boiling Point | 203.7 ± 35.0 °C | [7] |
| Predicted Density | 1.168 ± 0.06 g/cm³ | [7] |
| Storage Conditions | Room temperature, sealed in dry conditions | [4][7] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol and Rationale
Step 1: N-Oxidation of 3-Methylpyridine
-
Protocol: 3-Methylpyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. The reaction is monitored by TLC until the starting material is consumed.
-
Causality: The N-oxide is formed to activate the pyridine ring. The N-O bond withdraws electron density, making the C2 and C6 positions highly susceptible to nucleophilic attack in subsequent steps. Furthermore, it deactivates the ring towards electrophilic substitution, providing crucial regiochemical control.
Step 2: Chlorination at C2
-
Protocol: The resulting 3-Methylpyridine N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated to drive it to completion.
-
Causality: This is a classic reaction for converting pyridine N-oxides to 2-chloropyridines. The oxygen of the N-oxide attacks the electrophilic phosphorus or sulfur center, leading to a rearrangement that ultimately installs a chlorine atom at the C2 position and regenerates the pyridine nitrogen. This yields 2-Chloro-5-methylpyridine.[9]
Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
-
Protocol: 2-Chloro-5-methylpyridine is heated with sodium methoxide (NaOMe) in methanol (MeOH).
-
Causality: The chlorine at the C2 position is an excellent leaving group for SNAr. The electron-withdrawing nitrogen atom of the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of chloride by the methoxide nucleophile to form 2-Methoxy-5-methylpyridine.
Step 4: Directed Ortho-Chlorination
-
Protocol: 2-Methoxy-5-methylpyridine is treated with a controlled chlorinating agent, such as N-Chlorosuccinimide (NCS) or chlorine gas in the presence of an acid.
-
Causality: The methoxy group at C2 is a strong ortho-, para- directing group for electrophilic aromatic substitution. In this case, it strongly activates the C3 position. Careful control of stoichiometry and reaction conditions is critical to achieve mono-chlorination at C3 without side reactions, yielding the final product.
Spectroscopic Characterization Insights
While specific spectral data must be acquired empirically, the expected NMR and MS signatures can be predicted to validate the successful synthesis of the target compound. Analytical data for this compound can often be requested from suppliers.[6]
-
¹H NMR: The spectrum should display three distinct signals in the aromatic region corresponding to the two pyridine protons, likely appearing as doublets or singlets depending on coupling. A singlet integrating to three protons will correspond to the C5-methyl group, and another singlet integrating to three protons will represent the C2-methoxy group.
-
¹³C NMR: The spectrum will show seven distinct carbon signals: five for the substituted pyridine ring and one each for the methyl and methoxy carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and, critically, an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak. This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom.
Applications in Drug Discovery and Chemical Biology
The utility of this compound extends from its role as a simple scaffold to its application as a key component in sophisticated therapeutic modalities.
Core Building Block for Protein Degraders (PROTACs)
The designation of this molecule as a "Protein Degrader Building Block" is significant.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a versatile "linker-ology" component or part of the E3 ligase-binding moiety.
Caption: Role of a pyridine building block in a PROTAC's structure and function.
The chloro group at the C3 position is particularly useful as it can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker element, providing a robust and modular approach to PROTAC synthesis.
Case Study: Analogs in Medicinal Chemistry
While public literature on this compound itself is emerging, the strategic value of this substitution pattern can be inferred from its analogs. For instance, compounds like 3-Chloro-5-fluoro-2-methoxypyridine are sought-after precursors in developing new drugs for a wide array of diseases.[11] The halogen atoms provide vectors for library generation, while the methoxy group helps optimize pharmacokinetic profiles.[11] This highlights a field-proven insight: the systematic exploration of halogen and alkoxy substituents on a pyridine core is a highly effective strategy for lead optimization in drug discovery.[2]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) is not publicly available, data from analogous substituted pyridines provide a strong basis for risk assessment.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
-
Hazards: Similar chlorinated and methylated pyridines are classified as harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[14] They may also be flammable liquids.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[4][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Trustworthiness through Self-Validation: The protocols and safety guidelines described are based on established chemical principles and data from closely related compounds. However, it is imperative that researchers conduct their own risk assessments and small-scale trial reactions to validate these procedures within their specific laboratory context before scaling up.
Conclusion
This compound is more than just another chemical in a catalog. It is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its pre-installed functional handles, combined with the privileged nature of the pyridine scaffold, provide a robust starting point for the synthesis of compound libraries targeting a wide range of biological targets. Its particular relevance to the burgeoning field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their research and development endeavors.
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An In-Depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine: A Key Building Block for Targeted Protein Degradation
This technical guide provides a comprehensive overview of 3-Chloro-2-methoxy-5-methylpyridine, a substituted pyridine derivative of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. Its molecular architecture makes it a valuable intermediate, particularly as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, plausible synthetic routes with detailed protocols, analytical characterization methods, its pivotal role in next-generation therapeutics, and essential safety and handling protocols.
Core Molecular Profile
This compound is a strategically functionalized heterocyclic compound. The presence of a chloro group provides a handle for cross-coupling reactions, the methoxy group influences electronic properties and potential metabolic stability, and the methyl group offers a point for further modification or steric interaction within a protein binding pocket. These features make it a versatile scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 1227593-86-3 | [1] |
| Purity (Typical) | ≥98% | [1] |
| Classification | Protein Degrader Building Block | [1] |
Synthesis and Purification: A Proposed Pathway
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, a highly plausible and efficient route can be designed based on established pyridine chemistry. The following protocol is adapted from analogous transformations, such as the nucleophilic aromatic substitution on di-halogenated pyridines.[2] The proposed starting material is 2,3-dichloro-5-methylpyridine.
The core of this synthesis is a regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is significantly more activated towards substitution than the one at C3. This is because the electron-withdrawing nitrogen atom in the pyridine ring can stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the alpha-position (C2).
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis via SNAr
Materials:
-
2,3-dichloro-5-methylpyridine
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (CH₃OH)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2,3-dichloro-5-methylpyridine (1.0 eq) and anhydrous methanol. Purge the system with an inert gas.
-
Reagent Addition: While stirring, add sodium methoxide (1.1 eq) to the solution at room temperature. A slight molar excess of the nucleophile ensures complete conversion of the starting material.
-
Reaction Conditions: Heat the mixture to reflux. Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer again with ethyl acetate to ensure full recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual methanol and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the final product, this compound.
Analytical Characterization
Table 2: Key Analytical Methods and Expected Observations
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy protons (~3.9-4.1 ppm), the methyl protons (~2.3-2.5 ppm), and two distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Carbon Skeleton Confirmation | Seven distinct signals: one for the methoxy carbon, one for the methyl carbon, and five for the pyridine ring carbons, each with a characteristic chemical shift. |
| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram indicating high purity. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 158.03. The characteristic isotopic pattern for a single chlorine atom (M and M+2 in a ~3:1 ratio) should be observable. |
| HPLC | Purity Assessment | A sharp, single peak under appropriate chromatographic conditions, allowing for quantification of purity (e.g., >98%). |
| FTIR | Functional Group ID | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C/C=N (aromatic ring), and C-O-C (ether) stretches. |
Application in Drug Development: A PROTAC Building Block
The primary utility of this compound in modern drug discovery is as a structural component for Proteolysis-Targeting Chimeras (PROTACs) .[1] PROTAC technology represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven one, enabling the targeted degradation of disease-causing proteins.[4]
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the cell's natural waste disposal machinery, the proteasome.[5]
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
This compound serves as a versatile "head" or "tail" piece in PROTAC design. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to form key interactions with protein targets.[7] The chloro-substituent can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach the linker, which is a critical step in synthesizing the final PROTAC molecule. This modularity allows chemists to rapidly generate libraries of PROTACs with different linkers and ligands to optimize degradation efficiency and selectivity.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data from structurally analogous chlorinated and methoxylated pyridines, a high degree of caution is warranted.[8][9][10]
Hazard Profile (Anticipated):
-
Acute Toxicity: Harmful if swallowed.[10]
-
Skin Corrosion/Irritation: Causes skin irritation.[10]
-
Eye Damage/Irritation: Causes serious eye irritation.[10]
-
Respiratory Sensitization: May cause respiratory irritation.[10]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] If ventilation is inadequate or dust/vapors are generated, use a full-face respirator.[8]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[8][10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
References
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The Analytical Scientist's Guide to 3-Chloro-2-methoxy-5-methylpyridine: A Multi-technique Approach to Structure Elucidation
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-chloro-2-methoxy-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques and the underlying principles required for the unambiguous confirmation of the compound's molecular structure. In the absence of publicly available experimental data, this guide is built upon high-quality predicted spectroscopic data, offering a robust roadmap for analysis and interpretation.
Introduction: The Significance of Structural Verification
This compound, with the molecular formula C₇H₈ClNO, is a substituted pyridine derivative.[1] Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their presence in a vast array of bioactive molecules and functional materials.[2] The precise arrangement of the chloro, methoxy, and methyl substituents on the pyridine ring is critical as it dictates the molecule's steric and electronic properties, thereby influencing its reactivity, biological activity, and material characteristics.
Unambiguous structural elucidation is paramount to ensure the integrity of research and development processes. This guide will walk through a multi-technique analytical workflow, demonstrating how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a conclusive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the connectivity of the atoms.
Predicted Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 1227593-86-3 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Predicted ¹H NMR | Signals for methoxy group protons and two aromatic protons. |
| Predicted ¹³C NMR | Seven distinct signals corresponding to the carbon atoms. |
Note: The NMR data presented below is predicted and intended to serve as a reference for experimental analysis.
¹H NMR Spectroscopy: Probing the Proton Environment
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-6 |
| ~7.45 | d | 1H | H-4 |
| ~3.95 | s | 3H | -OCH₃ |
| ~2.30 | s | 3H | -CH₃ |
Interpretation:
-
The two signals in the aromatic region (~7-8 ppm) are indicative of the two protons on the pyridine ring. Their doublet multiplicity suggests they are coupled to each other.
-
The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atom.
-
The singlet at approximately 3.95 ppm with an integration of 3H is characteristic of the methoxy group protons.
-
The singlet at around 2.30 ppm with an integration of 3H corresponds to the methyl group protons.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The predicted ¹³C NMR spectrum should reveal seven distinct carbon signals, one for each carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~160.5 | C-2 |
| ~145.0 | C-6 |
| ~138.0 | C-4 |
| ~130.0 | C-5 |
| ~120.0 | C-3 |
| ~53.5 | -OCH₃ |
| ~17.0 | -CH₃ |
Interpretation:
-
The carbon C-2, bonded to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield signal.
-
The carbons C-6 and C-4, which are bonded to hydrogen, will appear in the aromatic region.
-
The carbon C-3, bearing the chlorine atom, will also be in the aromatic region, with its chemical shift influenced by the electronegative chlorine.
-
The C-5 carbon, attached to the methyl group, will be further upfield in the aromatic region.
-
The signals for the methoxy and methyl carbons will appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Unveiling the Connectivity
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the precise connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at ~7.85 ppm and ~7.45 ppm would confirm the coupling between H-6 and H-4, respectively.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations are:
-
~7.85 ppm (H-6) with ~145.0 ppm (C-6)
-
~7.45 ppm (H-4) with ~138.0 ppm (C-4)
-
~3.95 ppm (-OCH₃) with ~53.5 ppm (-OCH₃)
-
~2.30 ppm (-CH₃) with ~17.0 ppm (-CH₃)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure.
Key Predicted HMBC Correlations:
| Proton | Correlated Carbons |
| H-6 (~7.85 ppm) | C-2, C-4, C-5 |
| H-4 (~7.45 ppm) | C-2, C-5, C-6 |
| -OCH₃ (~3.95 ppm) | C-2 |
| -CH₃ (~2.30 ppm) | C-4, C-5, C-6 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -OCH₃, -CH₃ |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Aryl ether |
| ~850-750 | C-Cl stretch | Aryl chloride |
Interpretation:
-
The presence of aromatic C-H stretching vibrations confirms the pyridine ring.
-
The aliphatic C-H stretching bands correspond to the methoxy and methyl groups.
-
The characteristic C=C and C=N stretching frequencies in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring system.
-
A strong absorption around 1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group).
-
The C-Cl stretching vibration will likely appear in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 157/159 | Molecular ion peak (M⁺) with a ~3:1 ratio, characteristic of the presence of one chlorine atom. |
| 142/144 | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 127/129 | Loss of formaldehyde (CH₂O) from the molecular ion. |
| 117 | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 92 | Loss of both •CH₃ and •Cl from the molecular ion. |
Interpretation:
-
The most critical piece of information is the molecular ion peak. The presence of two peaks at m/z 157 and 159 in an approximate 3:1 intensity ratio is a definitive indicator of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
-
The fragmentation pattern provides further structural confirmation. The loss of a methyl radical (15 Da) is a common fragmentation pathway for molecules containing a methyl group. The loss of formaldehyde (30 Da) can occur from the methoxy group. The loss of a chlorine radical (35/37 Da) is also a characteristic fragmentation.
Plausible Synthetic Route
A plausible synthesis of this compound could start from 2-hydroxy-5-methylpyridine. The synthetic sequence would likely involve chlorination followed by methylation.
-
Chlorination: Treatment of 2-hydroxy-5-methylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) would introduce the chlorine atom at the 3-position.
-
Methoxylation: The resulting 3-chloro-2-hydroxy-5-methylpyridine can then be treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base to yield the final product.
Conclusion: A Unified Approach to Structural Certainty
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. While this guide is based on predicted data, it provides a robust framework for interpreting experimental results. By systematically analyzing the data from NMR, IR, and MS, and by understanding the underlying chemical principles, researchers can confidently and accurately determine the structure of this and other novel chemical entities. This analytical rigor is the bedrock of reliable and reproducible scientific discovery.
References
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). ResearchGate.
- This compound. AbacipharmTech.
- This compound, min 98%, 100 mg. LabAlley.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Sources
Navigating the Solubility Landscape of 3-Chloro-2-methoxy-5-methylpyridine: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Physicochemical Properties and a Practical Framework for Solubility Determination in Organic Solvents
Abstract
3-Chloro-2-methoxy-5-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in drug discovery and development, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and discusses advanced analytical techniques for accurate concentration measurement. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate its solubility profile.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences its journey from the laboratory to clinical application. In the realm of organic synthesis, solubility dictates the choice of reaction media, influencing reaction rates, yields, and impurity profiles. For downstream processing, it is a key factor in designing efficient extraction, crystallization, and purification protocols. Furthermore, in the context of drug formulation, solubility in various excipients and solvent systems directly impacts the bioavailability and therapeutic efficacy of the final drug product.
This guide delves into the specific case of this compound, a molecule of interest due to its unique combination of functional groups: a chlorinated pyridine ring, a methoxy group, and a methyl substituent. These features contribute to a nuanced solubility behavior that necessitates a systematic and scientifically rigorous approach to its characterization.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a given solvent. The structure of this compound suggests a moderate polarity. The electronegative chlorine and nitrogen atoms, along with the oxygen of the methoxy group, introduce polar character and the potential for dipole-dipole interactions and hydrogen bonding (as an acceptor). Conversely, the aromatic pyridine ring and the methyl group contribute to its nonpolar, hydrophobic nature.
The interplay of these structural features dictates its solubility in different organic solvents. It is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions, as well as in some protic solvents capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be more limited but still present due to the nonpolar regions of the molecule. A structurally similar compound, 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine, is reported to be soluble in most organic solvents, such as ethanol, dimethyl sulfoxide, and dichloromethane[1]. This suggests a similar trend for this compound.
Logical Relationship: Molecular Structure and Solubility
Caption: Interplay of functional groups in this compound and their predicted influence on solubility in different solvent classes.
Experimental Determination of Solubility: A Standardized Protocol
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2] This protocol provides a step-by-step guide for its implementation.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Dilution:
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.
-
Experimental Workflow: Shake-Flask Solubility Determination
Sources
spectral data for 3-Chloro-2-methoxy-5-methylpyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methoxy-5-methylpyridine
Introduction
In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Their versatile chemical nature and biological activity make them privileged scaffolds in modern chemistry. This compound (CAS: 1227593-86-3) is one such molecule, incorporating a unique substitution pattern that presents both opportunities and challenges for synthesis and characterization.[1][2] A precise and unambiguous structural confirmation is paramount for any downstream application, from medicinal chemistry lead optimization to quality control in manufacturing.
This technical guide provides a comprehensive exploration of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a simple recitation of data, instead focusing on the underlying principles and the causal relationships between the molecular structure and its spectral output. The protocols and interpretations that follow are designed to be self-validating, ensuring a high degree of confidence in the analytical results for researchers, scientists, and drug development professionals.
Molecular Structure & Spectroscopic Implications
The structure of this compound features a pyridine ring substituted with three distinct groups, each imparting a unique electronic and steric influence that is directly observable through various spectroscopic methods.
-
Pyridine Ring: An aromatic heterocycle, the nitrogen atom significantly influences the electron distribution, generally deshielding the ring protons and carbons.[3][4]
-
Chloro Group (C3): An electron-withdrawing and electronegative substituent, it will strongly influence the chemical shifts of adjacent nuclei. Its isotopic signature (³⁵Cl and ³⁷Cl) is a critical diagnostic tool in mass spectrometry.[5][6]
-
Methoxy Group (C2): An electron-donating group through resonance, it will shield certain positions on the ring. Its protons and carbon will produce characteristic signals in NMR, and its C-O ether linkage will be prominent in IR spectroscopy.[7]
-
Methyl Group (C5): A weakly electron-donating group, its primary contribution will be distinct aliphatic signals in NMR and IR spectra.
This guide will dissect the spectral data arising from these functional groups using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Causality: Predicting the ¹H NMR Spectrum
The substitution pattern dictates the expected proton NMR spectrum. The pyridine ring has two remaining protons.
-
H4 Proton: This proton is situated between the chloro- and methyl-substituted carbons. It is expected to appear as a doublet, coupling to the H6 proton.
-
H6 Proton: This proton is adjacent to the ring nitrogen and the methyl-substituted carbon. Its proximity to the electronegative nitrogen atom will cause a significant downfield shift, making it the most deshielded of the aromatic protons.[3][4] It is expected to appear as a doublet, coupling to the H4 proton.
-
Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): These three protons will also appear as a sharp singlet, but further upfield than the methoxy group, typically around 2.3-2.5 ppm.
Expertise & Causality: Predicting the ¹³C NMR Spectrum
The seven unique carbon atoms in the molecule will give rise to seven distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by electronegativity, hybridization, and resonance effects.
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbon attached to the methoxy group (C2) will be the most deshielded due to the direct attachment of the electronegative oxygen. The carbon attached to the chlorine (C3) will also be significantly deshielded.
-
Methoxy Carbon (-OCH₃): This signal will appear in the typical range for methoxy groups, around 55-60 ppm.
-
Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield, typically around 15-20 ppm.
Experimental Protocol: Acquiring High-Resolution NMR Data
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra using a standard high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Data Presentation: Predicted NMR Assignments
| Analysis | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | H6 | ~8.0 - 8.2 | Doublet (d) | ~2-3 |
| H4 | ~7.5 - 7.7 | Doublet (d) | ~2-3 | |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | |
| ¹³C NMR | C2 (-OCH₃) | ~160 | Singlet | N/A |
| C5 (-CH₃) | ~148 | Singlet | N/A | |
| C6 | ~145 | Singlet | N/A | |
| C4 | ~135 | Singlet | N/A | |
| C3 (-Cl) | ~125 | Singlet | N/A | |
| -OCH₃ | ~55 | Singlet | N/A | |
| -CH₃ | ~18 | Singlet | N/A |
Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, offering powerful confirmation of its elemental composition and structure.
Expertise & Causality: Predicting the Mass Spectrum
For this compound (Molecular Formula: C₇H₈ClNO), the most telling feature in an electron ionization (EI) mass spectrum will be the molecular ion peak.[1]
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: the M⁺ peak and the M+2 peak.[5] The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[6]
-
Molecular Weight: The nominal molecular weight is 157.6 g/mol .[2] Therefore, the M⁺ peak (containing ³⁵Cl) will be at m/z 157, and the M+2 peak (containing ³⁷Cl) will be at m/z 159.
-
Fragmentation: Aromatic systems are relatively stable, so the molecular ion peak should be prominent.[8] Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 142/144, or the loss of a chlorine radical (•Cl) to yield a fragment at m/z 122.
Experimental Protocol: Mass Spectrometry Analysis
This protocol describes a general method for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup (GC):
-
Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms).
-
Set a temperature program, for example: initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Set the injector temperature to 250°C and use helium as the carrier gas.
-
-
Instrument Setup (MS):
-
Set the ion source to Electron Ionization (EI) at 70 eV.
-
Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 300.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated by the GC column and then enter the MS detector.
-
Acquire the mass spectrum corresponding to the chromatographic peak of the target compound.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) and the M+2 peak. Verify their ~3:1 intensity ratio.
-
Analyze the major fragment ions to confirm the expected fragmentation patterns.
-
Data Presentation: Predicted Mass Spectrometry Data
| m/z Value | Proposed Identity | Notes |
| 157 / 159 | [M]⁺ (Molecular Ion) | Key diagnostic peak. Shows ~3:1 isotopic pattern for one chlorine atom. |
| 142 / 144 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |
Visualization: Predicted MS Fragmentation Pathway
Caption: Predicted electron ionization fragmentation of the target molecule.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7]
Expertise & Causality: Predicting the IR Spectrum
The IR spectrum of this compound will show a combination of absorptions characteristic of its aromatic, ether, and alkyl components.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.[9]
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce a series of sharp bands in the 1600-1400 cm⁻¹ region.[7]
-
C-O Ether Stretching: The aryl-alkyl ether linkage will result in strong, characteristic C-O stretching bands, typically appearing in the 1300-1000 cm⁻¹ region.[7]
-
C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically between 850-550 cm⁻¹.[10]
Experimental Protocol: FTIR Analysis
This protocol describes analysis using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.[7]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.
-
-
Background Scan:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself from the final sample spectrum.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Data Presentation: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2990 - 2850 | C-H Stretch | Aliphatic (-CH₃, -OCH₃) | Medium |
| 1600 - 1450 | C=C, C=N Stretch | Aromatic Ring | Medium-Strong |
| 1275 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| 1075 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |
| 850 - 750 | C-H Bend (out-of-plane) | Aromatic | Strong |
| 800 - 600 | C-Cl Stretch | Chloroalkane | Medium-Strong |
Visualization: FTIR Analysis Workflow
Caption: Streamlined workflow for functional group analysis using ATR-FTIR.
Conclusion
The structural elucidation of this compound is a synergistic exercise that relies on the combined strengths of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as an unmistakable signature. Finally, FTIR spectroscopy offers rapid verification of the key functional groups present in the molecule. By understanding the causal links between the molecular structure and its spectral output, and by employing robust, self-validating experimental protocols, researchers can characterize this important pyridine derivative with the highest degree of scientific certainty.
References
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- Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society.
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- Castellanos-Blanco, B. et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.
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- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- CymitQuimica. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.
- Oakwood Chemical. (n.d.). This compound, min 98%, 100 mg.
- ChemicalBook. (n.d.). 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1 h nmr.
- PubChem. (n.d.). 3-Chloro-5-methylpyridine.
- Yuniarti, A. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- BenchChem. (n.d.). Application Note: Identification of Functional Groups in 2,6-Dimethoxytoluene using FTIR Spectroscopy.
- GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis.
- ChemicalBook. (n.d.). 3-CHLORO-2,5-DIMETHYLPYRAZINE(95-89-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 3-CHLORO-5-METHOXY-PYRIDINE-N-OXIDE - Optional[13C NMR].
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- Ambeed. (n.d.). 3-Amino-2-chloro-5-methylpyridine.
- Synblock. (n.d.). CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine.
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
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Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Chloro-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview and Inferred Hazard Profile
3-Chloro-2-methoxy-5-methylpyridine is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical and agrochemical research. Its specific functional groups—a chlorinated pyridine ring, a methoxy group, and a methyl group—dictate its reactivity and, consequently, its toxicological and safety profile. While specific quantitative data for this compound is scarce, analysis of related structures such as 2-chloro-5-methylpyridine, 3-chloro-2-methoxypyridine, and other chlorinated pyridines allows for the formulation of a presumptive hazard profile.
The primary hazards associated with compounds of this nature typically include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A summary of the inferred GHS hazard classifications is presented below.
| Hazard Class | Inferred Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
Given the inferred hazards, a multi-layered approach to exposure control is paramount. The following recommendations are based on best practices for handling halogenated aromatic compounds in a research and development setting.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and reaction setup, should be conducted within a certified chemical fume hood to ensure adequate ventilation and to minimize the risk of inhalation exposure. The face velocity of the fume hood should be routinely monitored to ensure it meets institutional and regulatory standards.
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical to prevent dermal and ocular exposure. The following diagram outlines a logical workflow for PPE selection when handling this compound.
Caption: PPE Selection Workflow for handling this compound.
A detailed breakdown of recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: A flame-retardant lab coat should be worn at all times. Chemical-resistant gloves, such as nitrile or neoprene, must be worn when handling the compound. Gloves should be inspected for any signs of degradation before use and disposed of after handling the material.[1]
-
Respiratory Protection: Under normal laboratory conditions within a functioning chemical fume hood, respiratory protection is not typically required. However, if there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. Consultation with environmental health and safety (EHS) professionals is advised in such scenarios.[1]
Safe Handling, Storage, and Emergency Protocols
Prudent Handling Practices
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools, especially when handling larger quantities.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
Storage Requirements
Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2] The recommended storage temperature is room temperature.
Emergency Response Protocols
The following flowchart details the initial steps to be taken in the event of an exposure or spill.
Caption: Emergency Response Flowchart for incidents involving this compound.
These first-aid recommendations are based on the typical measures for chlorinated pyridine derivatives and should be administered while seeking immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Large Spills: For large spills, evacuate the area and prevent entry. Notify your institution's EHS department immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Toxicological and Ecological Information (Inferred)
Toxicological Profile
The toxicological properties of this compound have not been extensively studied. However, based on its structure, it is prudent to assume that it may cause irritation to the skin, eyes, and respiratory system.[3][4] Ingestion and significant dermal exposure may be harmful.[4]
Ecological Information
The environmental impact of this compound has not been fully investigated. As a precautionary measure, it should not be allowed to enter drains or waterways.[1]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Assumed to be stable under normal laboratory conditions.
-
Conditions to Avoid: Incompatible materials and excess heat.
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
References
Due to the lack of a specific SDS for this compound (CAS 1227593-86-3), this guide has been developed by synthesizing safety information from the SDS of structurally analogous compounds. The following sources were consulted for this purpose:
- 3-Chloro-5-Methoxy-2-pyridinecarboxylic acid Safety Data Sheets. Echemi. URL: https://www.echemi.com/products/3-chloro-5-methoxy-2-pyridinecarboxylic-acid-cas128073-09-6.html
- Safety Data Sheet - 3-Chloro-2-methoxy-5-phenylpyridine. CymitQuimica. URL: https://www.cymitquimica.com/pdf/F632101.pdf
- SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=L19453
- 3-Chloro-2-methoxypyridine. BLD Pharm. URL: https://www.bldpharm.com/products/13472-84-9.html
- This compound, min 98%, 100 mg. HBARSCI. URL: https://www.hbarsci.com/products/3-chloro-2-methoxy-5-methylpyridine-min-98-100-mg
- 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Matrix Scientific. URL: https://www.matrixscientific.com/3-chloro-2-methoxy-5-trifluoromethyl-pyridine-097938.html
- 5-Chloro-3-hydroxymethyl-6-methoxypyridine. BLD Pharm. URL: https://www.bldpharm.com/products/132865-53-3.html
- Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Jubilant Ingrevia. URL: https://www.jubilantingrevia.com/sites/default/files/files/sds/0769Gj%20Ghs07%20Div.3%20sds%202-Hydroxy-5-methylpyridine.pdf
- This compound. BLD Pharm. URL: https://www.bldpharm.com/products/1227593-86-3.html
- 3-Chloro-4-methoxy-1,2,5-thiadiazole SDS. ECHEMI. URL: https://www.echemi.com/sds/3-chloro-4-methoxy-1,2,5-thiadiazole-cas5728-16-5.html
- This compound. AbacipharmTech. URL: https://www.abacipharmtech.com/product/3-chloro-2-methoxy-5-methylpyridine-cas-1227593-86-3/
- 3-(Chloromethyl)-5-methylpyridine hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/24764282
- 2-Chloro-5-methylpyridine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/495328
- 3-Chloro-5-(chloromethyl)-2-methoxypyridine. BLDpharm. URL: https://www.bldpharm.com/products/1227516-74-6.html
- 2-Chloro-6-methoxy-3-methylpyridine. BLD Pharm. URL: https://www.bldpharm.com/products/1227593-81-8.html
- 2-Chloro-5-methoxy-4-methylpyridine. BLD Pharm. URL: https://www.bldpharm.com/products/1227593-77-2.html
Sources
hazards and handling of 3-Chloro-2-methoxy-5-methylpyridine
An In-depth Technical Guide to the Hazards and Handling of 3-Chloro-2-methoxy-5-methylpyridine
This guide provides a comprehensive technical overview of the hazards, handling, and safety protocols for this compound (CAS No. 1227593-86-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure safe laboratory operations. As this compound is a specialized building block, direct and comprehensive toxicological data is limited; therefore, this guide employs a precautionary approach, drawing logical inferences from the known hazards of structurally similar pyridine derivatives.
Compound Profile and Significance
This compound is a substituted pyridine derivative. Such halogenated and methoxylated pyridine rings are common scaffolds in medicinal chemistry. This particular compound is identified as a building block for protein degraders, a cutting-edge class of therapeutics that hijack the cell's natural disposal machinery to eliminate disease-causing proteins.[1] Given its role in the synthesis of high-value pharmaceutical intermediates, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1227593-86-3 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.6 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
Hazard Identification and Classification: An Evidence-Based Approach
While a specific, officially registered GHS classification for this compound is not consistently available across public databases, a robust hazard assessment can be constructed by examining analogous compounds. Pyridine derivatives with similar functional groups (chloro, methoxy, methyl) frequently exhibit oral toxicity, skin and eye irritation, and potential for respiratory irritation.[3][4][5]
Based on data from structurally related molecules such as 4-Chloro-3-methoxy-2-methylpyridine and 2-Chloro-6-methoxypyridine, the following hazards should be assumed[3][4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]
Precautionary GHS Labeling:
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements (H-phrases):
-
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Comprehensive Safe Handling Protocol
Handling this compound requires a systematic approach to minimize exposure. The following protocol is a self-validating system designed to ensure user safety at every stage.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to control the environment and create a barrier between the researcher and the chemical.
-
Primary Engineering Control: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[7]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber, inspected prior to use). Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn. Ensure all skin is covered.
-
-
Respiratory Protection: Not typically required when work is conducted in a functional fume hood. If engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) is necessary.[8]
-
3.2. Step-by-Step Handling Workflow
This workflow details the process from material retrieval to use, emphasizing the rationale behind each action.
-
Preparation and Pre-Handling Check:
-
Verify Information: Before starting, consult this guide and the supplier's Safety Data Sheet (SDS) for any updates.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and reagents. Ensure a designated chemical waste container is accessible within the fume hood.
-
Fume Hood Check: Verify the fume hood is operational (check airflow monitor) and the sash is at the appropriate working height.
-
-
Weighing and Transfer (Solid Form):
-
Rationale: Preventing dust generation is critical.
-
Procedure: i. Perform all weighing operations on a tared weigh boat or glassine paper inside the fume hood. ii. Use a dedicated, clean spatula for the transfer. iii. Gently tap the spatula to dispense the solid; avoid scooping actions that could aerosolize the powder. iv. Close the primary container tightly immediately after dispensing.[9]
-
-
Solution Preparation:
-
Rationale: Controlling additions prevents splashes and exothermic reactions.
-
Procedure: i. Place the flask or beaker containing the solvent in the fume hood. ii. Slowly add the weighed this compound to the solvent while stirring. iii. If dissolving in a reactive reagent, consider cooling the vessel in an ice bath and adding the compound portion-wise.
-
-
Post-Handling:
-
Decontamination: Wipe down the spatula and work surface with an appropriate solvent (e.g., isopropanol or ethanol), disposing of the wipe in the solid chemical waste container.
-
PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[8] Remove lab coat and goggles.
-
Hygiene: Wash hands thoroughly with soap and water.[6]
-
Risk Assessment and Control Workflow
The following diagram illustrates the logical process a researcher should follow before and during the handling of this compound.
Caption: Logical workflow for risk assessment and safe handling.
Reactivity and Incompatibilities
Understanding the chemical reactivity of this compound is crucial for preventing hazardous reactions and ensuring experimental success.
-
Stability: The compound is generally stable under recommended storage conditions (room temperature, in a dry, tightly sealed container).[1][10]
-
Hazardous Decomposition: Upon thermal decomposition, it may release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[11][12]
-
Incompatible Materials: Avoid contact with:
The following diagram visually represents these chemical incompatibilities.
Caption: Chemical incompatibilities of the target compound.
Emergency Procedures
Immediate and correct response to an incident is critical.
6.1. Accidental Release or Spill
-
Evacuate & Ventilate: Ensure the spill is contained within the fume hood. If outside, evacuate non-essential personnel from the immediate area. Ensure maximum ventilation.[7]
-
Control Ignition Sources: Remove all sources of ignition.[7]
-
Containment: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or dry chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[11]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[13]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
6.2. First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7]
6.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][10]
-
Specific Hazards: A fire may produce irritating and toxic gases like hydrogen chloride and nitrogen oxides.[11]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][11]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Keep solid and liquid waste streams separate.
-
Containers: Use clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal: Arrange for disposal through a licensed and certified waste disposal company. Do not dispose of down the drain or in regular trash.[9] Adhere to all local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a manageable but significant hazard profile. Its potential for toxicity and irritation necessitates a disciplined and informed approach to handling. By adhering to the protocols outlined in this guide—utilizing appropriate engineering controls and PPE, understanding its reactivity, and being prepared for emergencies—researchers can work with this compound safely and effectively, advancing their scientific objectives without compromising personal or environmental safety.
References
- Echemi. (2019). 3-Chloro-5-Methoxy-2-pyridinecarboxylic acid Safety Data Sheets. Retrieved from Echemi.com. [URL: https://www.echemi.com/sds/3-chloro-5-methoxy-2-pyridinecarboxylic-acid-cas128073-09-6.html]
- Biosynth. (n.d.). This compound, min 98%, 100 mg. Retrieved from biosynth.com. [URL: https://www.biosynth.com/p/FC17606/434939/3-chloro-2-methoxy-5-methylpyridine]
- PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24764282]
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/10583046]
- CymitQuimica. (2024). Safety Data Sheet - 3-Chloro-2-methoxy-5-phenylpyridine. Retrieved from cymitquimica.com. [URL: https://www.cymitquimica.com/pdf/F632101_msds_en.pdf]
- PubChem. (n.d.). 3-Chloro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/2762899]
- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/sds/aldrich/109835]
- Fisher Scientific. (2025). Safety Data Sheet - 2-chloro-5-methyl-pyridine. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sds/97103/AC154570050]
- AbacipharmTech. (n.d.). This compound. Retrieved from abacipharmatech.com. [URL: https://www.abacipharmatech.com/product/3-chloro-2-methoxy-5-methylpyridine-cas-1227593-86-3/]
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-Chloro-2-fluoro-5-methylpyridine. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_1031929-23-3.htm]
- Jubilant Ingrevia. (2024). Safety Data Sheet - 2-Hydroxy-5-methylpyridine. Retrieved from jubilantingrevia.com. [URL: https://www.jubilantingrevia.com/upload/files/0769Gj%20Ghs07%20Div.3%20sds%202-Hydroxy-5-methylpyridine.pdf]
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Chloro-3-methoxy-2-methylpyridine N-oxide. Retrieved from aksci.com. [URL: https://www.aksci.com/sds/CM308_sds.pdf]
- BLD Pharm. (n.d.). 1227593-86-3|this compound. Retrieved from bldpharm.com. [URL: https://www.bldpharm.com/products/1227593-86-3.html]
- CymitQuimica. (2022). Safety Data Sheet - 2-(Chloromethyl)-4-(3- methoxypropoxy)-3- methylpyridine hydrochloride. Retrieved from cymitquimica.com. [URL: https://www.cymitquimica.com/pdf/CM159315_msds_en.pdf]
- Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com. [URL: https://www.lobachemie.com/msds-3-methylpyridine-for-synthesis-l0001805.aspx]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Retrieved from patents.google.com. [URL: https://patents.google.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/sds/aldrich/c70002]
- Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-5-hydroxymethylpyridine. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sds/97103/AC367060010]
- BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. Retrieved from benchchem.com. [URL: https://www.benchchem.com/pdf/B1156-technical-guide.pdf]
- Fisher Scientific. (2012). SAFETY DATA SHEET - 3-Chloro-2-methoxypyridine-4-boronic acid. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sds/97103/CC58104DA]
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from safeworkaustralia.gov.au. [URL: https://www.safeworkaustralia.gov.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-methoxypyridine Safety Data Sheet. Retrieved from jubilantingrevia.com. [URL: https://www.jubilantingrevia.com/upload/files/0769Gj%20Ghs07%20Div.3%20sds%202-Chloro-6-methoxypyridine.pdf]
- ECHEMI. (n.d.). 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets. Retrieved from echemi.com. [URL: https://www.echemi.com/sds/2-chloro-5-methylpyridine-cas18368-64-4.html]
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from fishersci.com. [URL: https://www.fishersci.com/sds/97103/AC465220010]
- Capot Chemical. (n.d.). MSDS of 3-bromo-5-methoxy-2-methylpyridine. Retrieved from capotchem.com. [URL: https://www.capotchem.com/msds/29312-70-1.html]
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Electrophilic Substitution on 3-Chloro-2-methoxy-5-methylpyridine
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 3-Chloro-2-methoxy-5-methylpyridine core, a polysubstituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. However, the inherent electron-deficient nature of the pyridine ring presents unique challenges for electrophilic aromatic substitution (SEAr) when compared to carbocyclic aromatic compounds like benzene.[1][2][3] This document delineates the interplay of the electronic and steric effects of the chloro, methoxy, and methyl substituents to predict the regiochemical outcome of SEAr. We provide field-proven insights into experimental design, detailed protocols for key transformations like nitration and halogenation, and an analysis of the limitations, particularly concerning Friedel-Crafts reactions. The guide is structured to serve as a practical resource for scientists engaged in the synthesis and functionalization of complex heterocyclic systems.
The Pyridine Core: A Privileged Scaffold with Unique Reactivity
The pyridine ring is a ubiquitous structural motif in a vast array of functional molecules. Its importance stems from its ability to act as a hydrogen bond acceptor and its metabolic stability. However, from a synthetic standpoint, its electronic properties differ significantly from benzene. The nitrogen atom's high electronegativity reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.[1][4] Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more challenging.[1] Unsubstituted pyridine, when forced to react, typically undergoes substitution at the C-3 position.[2][3][5]
Decoding Regioselectivity: An Analysis of Substituent Effects
The regiochemical outcome of electrophilic attack on this compound is determined by the cumulative directing effects of its three substituents. A thorough understanding of these individual contributions is critical for predicting the site of reaction.
2.1 The 2-Methoxy Group: A Powerful Activating Director
The methoxy group (-OCH₃) at the C-2 position is a potent activating group. It exerts a strong, electron-donating resonance effect (+R), which significantly enriches the electron density of the pyridine ring. This effect is most pronounced at the positions ortho (C-3) and para (C-6) to the methoxy group, thereby stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack at these sites. While its inductive effect (-I) is electron-withdrawing, the resonance effect is dominant.
2.2 The 5-Methyl Group: A Weak Activating Director
The methyl group (-CH₃) at the C-5 position is a weak activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.[6] As an alkyl group, it directs incoming electrophiles to the ortho (C-4, C-6) and para (C-2) positions.
2.3 The 3-Chloro Group: A Deactivating Director
Halogens like chlorine present a more complex scenario. The chloro group is deactivating overall due to its strong electron-withdrawing inductive effect (-I).[7] However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions. For halogens, the inductive deactivation typically outweighs the resonance direction.[6]
2.4 Integrated Analysis and Regiochemical Prediction
To predict the most likely site of substitution, we must consider the combined influence of these groups on the two available positions: C-4 and C-6.
-
Attack at C-4: This position is para to the strongly activating methoxy group, ortho to the weakly activating methyl group, and ortho to the deactivating chloro group. The powerful +R effect from the methoxy group and the +I effect from the methyl group converge to strongly stabilize a cationic intermediate at this position.
-
Attack at C-6: This position is ortho to both the activating methoxy and methyl groups and para to the deactivating chloro group. While electronically activated, this position is adjacent to the ring nitrogen and may experience greater steric hindrance compared to the C-4 position.
Key Electrophilic Substitution Protocols
The following protocols are representative methodologies for performing electrophilic substitution on activated pyridine systems. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
3.1 Nitration
Nitration introduces a nitro group (-NO₂) onto the pyridine ring, a versatile functional group for further transformations. Given the presence of activating groups, the reaction can proceed under relatively controlled conditions, although the inherent nature of the pyridine ring still necessitates a strong nitrating agent.
Experimental Protocol: Nitration to form 3-Chloro-2-methoxy-5-methyl-4-nitropyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until a homogeneous solution is obtained.
-
Reagent Addition: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Chloro-2-methoxy-5-methyl-4-nitropyridine.
Causality Behind Choices:
-
H₂SO₄: Acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. It also protonates the substrate, although the activating groups help overcome the resulting deactivation.
-
Low Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent runaway reactions and minimize the formation of undesired byproducts.
3.2 Halogenation (Chlorination)
Direct halogenation can be achieved using various electrophilic halogenating agents. N-Chlorosuccinimide (NCS) is often a preferred reagent for its milder nature compared to elemental chlorine.
Experimental Protocol: Chlorination to form 3,4-Dichloro-2-methoxy-5-methylpyridine
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic chlorine, followed by a water wash.
-
Extraction and Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via column chromatography or recrystallization.
Causality Behind Choices:
-
NCS: Provides a source of electrophilic chlorine (Cl⁺) under relatively mild conditions, avoiding the hazards associated with gaseous Cl₂.
-
Inert Atmosphere: While not always strictly necessary, it prevents side reactions with atmospheric moisture and oxygen.
3.3 The Challenge of Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions, which are cornerstones of benzene chemistry, are generally not effective for pyridines.[8] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates strongly with the non-bonding electrons on the pyridine nitrogen atom.[1][3] This coordination forms a pyridinium-Lewis acid complex, which is highly electron-deficient and thus strongly deactivated towards further electrophilic attack. This complexation effectively shuts down the desired reaction pathway. While specialized methods exist for certain activated systems, standard Friedel-Crafts conditions are incompatible with the this compound substrate.[9][10]
Data Summary and Visualization
Data Presentation
Table 1: Summary of Substituent Effects on Regioselectivity
| Substituent | Position | Electronic Effect | Directing Influence on C-4 | Directing Influence on C-6 | Overall Impact |
| -OCH₃ | C-2 | +R >> -I | Strongly Activating (para) | Strongly Activating (ortho) | Activating |
| -CH₃ | C-5 | +I, Hyperconjugation | Weakly Activating (ortho) | Weakly Activating (ortho) | Activating |
| -Cl | C-3 | -I > +R | Deactivating (ortho) | Deactivating (para) | Deactivating |
| Net Effect | Highly Favored | Possible, but less favored |
Table 2: Representative Conditions for Electrophilic Substitution
| Reaction | Electrophile | Reagents & Conditions | Major Product |
| Nitration | NO₂⁺ | Fuming HNO₃, H₂SO₄, 0 °C to RT | 3-Chloro-2-methoxy-5-methyl-4-nitropyridine |
| Chlorination | Cl⁺ | N-Chlorosuccinimide (NCS), DCM, RT | 3,4-Dichloro-2-methoxy-5-methylpyridine |
| Bromination | Br⁺ | N-Bromosuccinimide (NBS), CCl₄, reflux | 4-Bromo-3-chloro-2-methoxy-5-methylpyridine |
| Sulfonation | SO₃ | Fuming H₂SO₄ (oleum), heat | 4-Sulfonic acid derivative (likely requires harsh conditions) |
| Friedel-Crafts | R⁺ / RCO⁺ | AlCl₃, Alkyl/Acyl Halide | No reaction expected |
Mandatory Visualizations
Caption: Directing effects of substituents on the pyridine ring.
Caption: Experimental workflow for a typical nitration protocol.
Caption: General mechanism for electrophilic aromatic substitution.
Conclusion and Future Outlook
The electrophilic substitution of this compound is governed by the powerful activating and directing influence of the 2-methoxy group, steering reactions regioselectively to the C-4 position. While the pyridine core is inherently deactivated, the synergistic effects of the methoxy and methyl substituents enable transformations like nitration and halogenation under controlled, albeit strong, conditions. The pronounced limitation remains the incompatibility of the pyridine nitrogen with Lewis acids, precluding standard Friedel-Crafts reactions. The functionalized products derived from these protocols serve as valuable, highly-decorated heterocyclic building blocks for application in drug discovery and materials science. Future research may focus on developing novel catalytic systems that can circumvent the need for harsh acidic conditions or enable C-H functionalization reactions that are orthogonal to classical SEAr pathways.
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- Electrophilic substitution on pyridine. Química Organica.org.
- (PDF) Electrophilic Substitution In Azines. ResearchGate.
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The Strategic Reactivity of 3-Chloro-2-methoxy-5-methylpyridine: A Technical Guide for Synthetic Chemists
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their prevalence in bioactive molecules necessitates a profound understanding of their chemical behavior. This technical guide offers an in-depth exploration of the reactivity of the pyridine ring in 3-Chloro-2-methoxy-5-methylpyridine, a versatile building block whose reactivity is finely tuned by the interplay of its substituents. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical, field-proven insights into its synthetic transformations.
Electronic Landscape of the Pyridine Ring: The Influence of Substituents
The reactivity of the pyridine ring in this compound is dictated by the cumulative electronic effects of the chloro, methoxy, and methyl groups. Understanding these influences is paramount to predicting the regioselectivity of its reactions.
-
Pyridine Nitrogen: The nitrogen atom is the most influential feature, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly deactivates the ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions.[1][2]
-
2-Methoxy Group (-OCH₃): The methoxy group at the 2-position exhibits a dual electronic nature. It has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. However, its electron-donating mesomeric effect (+M) is more dominant, pushing electron density into the ring through resonance. This +M effect strongly activates the ring towards electrophilic attack and can influence the regioselectivity of various reactions.
-
3-Chloro Group (-Cl): The chlorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring. While it possesses a weak electron-donating mesomeric effect (+M) through its lone pairs, the inductive effect is overwhelmingly dominant.[3]
-
5-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. It provides a modest increase in electron density to the ring.
Overall Electronic Profile: The pyridine ring in this compound is electron-deficient due to the powerful withdrawing nature of the ring nitrogen and the chloro substituent. However, the 2-methoxy group provides significant electron donation through resonance, partially mitigating this electron deficiency and playing a crucial role in directing incoming electrophiles.
Electrophilic Aromatic Substitution (EAS)
Due to the inherent electron-deficient nature of the pyridine ring, electrophilic aromatic substitution on pyridine itself requires harsh conditions and typically proceeds at the 3-position.[4] However, the substituents on this compound significantly modulate this reactivity.
The powerful electron-donating resonance effect of the 2-methoxy group is the primary directing group for EAS. This group directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the position para to the methoxy group is the 5-position, which is already occupied by the methyl group. The ortho positions are the 1- (nitrogen) and 3-positions. The 3-position is occupied by a chloro group. Therefore, electrophilic attack is most likely to occur at the remaining open ortho position, which is the 4-position . The 6-position is also a possibility, but the directing effect of the methoxy group is strongest at the ortho and para positions.
Predicted Regioselectivity for EAS:
| Position | Directing Effects | Predicted Reactivity |
| 4 | Activated by the 2-methoxy group (+M effect). | Most likely site of electrophilic attack. |
| 6 | Activated by the 2-methoxy group (+M effect). | Possible, but likely less favored than the 4-position. |
A typical electrophilic aromatic substitution reaction on a 2-methoxypyridine is bromination, which has been shown to yield the 3-bromo-2-methoxypyridine as the major product.[5][6][7] This further supports the directing influence of the methoxy group.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution (SNA). The presence of a good leaving group, such as the chlorine atom at the 3-position, is a prerequisite for this reaction. However, the position of the leaving group is critical. Nucleophilic aromatic substitution on halopyridines occurs most readily when the halogen is at the 2- or 4-position, as the negative charge in the Meisenheimer intermediate can be stabilized by the ring nitrogen.[2][8][9]
In this compound, the chlorine atom is at the 3-position. Nucleophilic attack at this position does not allow for direct resonance stabilization of the resulting negative charge onto the nitrogen atom.[8] Consequently, direct SNAr at the 3-position is generally difficult and requires harsh reaction conditions or activation via a different mechanism.
While direct SNAr at the 3-position is challenging, the 2-methoxy group can potentially be a target for nucleophilic displacement under certain conditions, although this is less common than displacement of a halide.
Directed ortho Metalation (DoM) and Lithiation
Directed ortho metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[10][11][12] This strategy relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position.
In this compound, the 2-methoxy group is a potent directing group for lithiation. The oxygen atom can coordinate to the lithium reagent, directing deprotonation to an adjacent position. The two possible sites for deprotonation ortho to the methoxy group are the 3-position (occupied by chlorine) and the ring nitrogen. However, lithiation of 2-heterosubstituted pyridines with reagents like BuLi-LiDMAE has been shown to occur regioselectively at the C-6 position.[13] This is explained by the formation of aggregates where the lithium is complexed by both the pyridinic nitrogen and the heteroatom at C-2.
Therefore, for this compound, lithiation is most likely to occur at the 6-position . The resulting 6-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Caption: Directed ortho-metalation workflow.
Experimental Protocol: Directed Lithiation and Quench
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of the organolithium reagent (e.g., n-BuLi, s-BuLi, or a mixed-metal base like BuLi-LiDMAE) dropwise to the stirred solution.
-
Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the reaction mixture.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 3-position of this compound serves as an excellent handle for these transformations. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, significant advancements in ligand and catalyst development have enabled their efficient coupling.[14][15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[14] This reaction is of paramount importance for the synthesis of biaryl and hetero-biaryl structures. For this compound, the chloro group at the 3-position can be readily coupled with a variety of boronic acids.
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Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine: From Synthesis to Application
This compound is a substituted pyridine derivative that has emerged as a significant building block in the field of drug discovery and development. With the molecular formula C₇H₈ClNO and a molecular weight of 157.6 g/mol , this compound, identified by its CAS Number 1227593-86-3, represents a class of highly functionalized heterocyclic intermediates.[1] Its strategic arrangement of chloro, methoxy, and methyl groups on the pyridine scaffold provides a unique combination of reactivity and physicochemical properties.
The pyridine core is a ubiquitous motif in a vast number of approved pharmaceuticals, and the specific substitution pattern can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2] This guide provides a comprehensive technical overview of this compound, delving into its synthetic history, detailed experimental protocols, and its critical role in the synthesis of complex therapeutic agents, including its modern application as a protein degrader building block.[1]
Historical Context and the Evolution of Synthesis
The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its history is interwoven with the broader development of synthetic methodologies for multi-substituted pyridines. The demand for such scaffolds grew exponentially with the rise of modern medicinal chemistry, which required efficient access to diverse molecular frameworks for structure-activity relationship (SAR) studies.
Early synthetic routes to related substituted pyridines often began from simple, inexpensive starting materials like β-picoline (3-methylpyridine) or maltol.[3][4] These processes involved multi-step sequences including chlorination, oxidation, and nucleophilic substitution. For instance, processes have been developed for the preparation of 2-chloro-5-methylpyridine, a related precursor, from the condensation of propionaldehyde and acrylic esters, or via the direct chlorination of β-picoline, though the latter often presents challenges with selectivity.[5][6]
The synthesis of this compound itself is a testament to the refinement of these techniques, allowing for precise, regioselective functionalization of the pyridine ring. Modern protocols leverage a logical sequence of reactions designed to install the desired groups in a controlled manner, reflecting an advanced understanding of heterocyclic chemistry.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. While some physical properties like boiling point are not widely reported, its chemical identity is well-defined.
| Property | Value | Reference |
| CAS Number | 1227593-86-3 | [1][7][8] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Typical Purity | ≥ 98% | [1] |
| Storage | Room Temperature, Dry, Sealed Place | [1][9] |
| ¹H NMR | Predicted shifts would show distinct signals for the methoxy group protons (~4.0 ppm), the aromatic protons, and the methyl group protons (~2.3 ppm). | |
| ¹³C NMR | Predicted spectrum would display seven unique signals corresponding to the five pyridine ring carbons, the methoxy carbon, and the methyl carbon. |
Definitive Synthetic Protocol: A Step-by-Step Guide
The synthesis of this compound can be achieved through several routes. The following protocol represents a logical and efficient pathway based on established transformations of pyridine derivatives, starting from the readily available 2-hydroxy-5-methylpyridine (also known as 5-methyl-2(1H)-pyridone).
Expert Rationale Behind the Synthetic Strategy
This two-step approach is predicated on fundamental principles of heterocyclic reactivity.
-
Chlorination of the Pyridone: 2-hydroxypyridines exist in tautomeric equilibrium with 2-pyridones. The pyridone form is readily converted to a 2-chloropyridine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard, high-yielding transformation in pyridine chemistry.
-
Nucleophilic Aromatic Substitution (SₙAr): The initial chlorination at the 2-position is crucial. However, to install the methoxy group at the 2-position and the chloro group at the 3-position, a more nuanced approach starting from a different precursor is required. A plausible route involves starting with 2,3-dichloro-5-methylpyridine. The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This allows for the selective displacement of the 2-chloro substituent by a nucleophile like sodium methoxide, leaving the 3-chloro group intact.
Detailed Experimental Protocol
Reaction Scheme: Synthesis via Selective Methoxylation
Caption: Synthetic workflow for this compound.
Materials:
-
2,3-Dichloro-5-methylpyridine
-
Sodium methoxide (NaOCH₃)
-
Anhydrous methanol (CH₃OH)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,3-dichloro-5-methylpyridine and anhydrous methanol under an inert atmosphere. The solution is stirred until the starting material is fully dissolved.
-
Reagent Addition: Sodium methoxide (typically 1.0 to 1.2 molar equivalents) is carefully added to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C for methanol) and maintained at this temperature.
-
Monitoring: The progress of the reaction is monitored periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction and Washing: The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate. The combined organic layers are then washed sequentially with water and brine to remove residual methanol and salts.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product with high purity.
Applications in Drug Discovery and Development
The utility of this compound stems from the distinct roles of its functional groups, which allow it to serve as a versatile scaffold for building complex molecules.
-
The Chloro Group as a Synthetic Handle: The chlorine atom at the 3-position is a key site for modification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to introduce diverse substituents.
-
The Methoxy Group's Influence: The 2-methoxy group significantly impacts the electronic and steric properties of the pyridine ring. It can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability.[10][11] Its presence is a common feature in many bioactive compounds, where it helps to optimize binding to biological targets.[11]
-
The Pyridine Scaffold: The nitrogen atom in the pyridine ring provides a basic handle, which can be crucial for aqueous solubility (via salt formation) and for forming key hydrogen bond interactions within a protein's active site.
This combination of features makes this compound a highly sought-after intermediate for creating libraries of compounds for high-throughput screening and for the lead optimization phase of drug development.
Caption: Use of the core building block in medicinal chemistry workflows.
Conclusion
While the precise moment of its discovery may be diffuse, the importance of this compound is clear and well-defined. It represents a convergence of synthetic advancements that provide the tools necessary for modern drug discovery. Its carefully arranged functional groups offer a powerful platform for chemical elaboration, enabling researchers and drug development professionals to construct novel and complex molecules with therapeutic potential. As synthetic methodologies continue to evolve, the utility and applications of such versatile building blocks will undoubtedly continue to expand.
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literature review on substituted methoxypyridines
An In-Depth Technical Guide to the Synthesis and Application of Substituted Methoxypyridines
Abstract
Substituted methoxypyridines represent a cornerstone of modern medicinal chemistry and materials science. The pyridine ring is a prevalent structural motif in numerous FDA-approved drugs and biologically active compounds.[1][2] The incorporation of a methoxy substituent provides a powerful tool for modulating the electronic properties, basicity, metabolic stability, and intermolecular interactions of the parent scaffold.[3][4] This guide offers a comprehensive overview of the core synthetic methodologies for accessing these valuable compounds, from classical condensation reactions to modern transition-metal-catalyzed functionalizations. It further explores their critical applications in drug discovery, highlighting key structure-activity relationships (SAR) and providing detailed experimental protocols for their synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and pharmacological potential of substituted methoxypyridines.
Introduction: The Strategic Importance of the Methoxypyridine Scaffold
The pyridine heterocycle is one of the most significant structural units in pharmaceutical design, second only to the benzene ring in prevalence among N-heterocycles in FDA-approved drugs.[2] Its presence in biological systems, such as in the nicotinamide adenine dinucleotide (NAD+/NADH) redox cofactor, underscores its fundamental biological relevance.[2] The introduction of substituents onto the pyridine core is a primary strategy for fine-tuning pharmacological activity.
The methoxy group (-OCH₃) is a particularly strategic substituent for several reasons:
-
Modulation of Basicity: The methoxy group, particularly at the 2-position, exerts an inductive electron-withdrawing effect that significantly reduces the basicity of the pyridine nitrogen.[4] This is critical in drug design, as it can prevent unwanted protonation at physiological pH, thereby improving cell membrane permeability and altering interactions with biological targets. For instance, the pKa of 2-methoxypyridinium is 3.06, compared to 5.23 for the unsubstituted pyridinium ion.[4]
-
Metabolic Handle: The methoxy group can serve as a site for metabolic O-demethylation, a common phase I metabolic pathway. This can be exploited to create prodrugs or to control the pharmacokinetic profile of a therapeutic agent.
-
Synthetic Versatility: The methoxy group can act as a leaving group in nucleophilic aromatic substitution (SɴAr) reactions or as a directing group in electrophilic and metal-catalyzed reactions, providing a gateway to further functionalization.[5]
-
Conformational Influence and H-Bonding: The oxygen atom can act as a hydrogen bond acceptor, influencing the binding pose of a molecule within a protein active site. It can also engage in beneficial interactions that improve solubility and other physicochemical properties.[6]
This guide will delve into the synthetic routes to access these scaffolds and their subsequent application in creating high-value molecules.
Synthetic Methodologies for Substituted Methoxypyridines
The synthesis of substituted methoxypyridines can be broadly categorized into two approaches: de novo synthesis, where the ring is constructed from acyclic precursors, and the functionalization of a pre-existing methoxypyridine core.
De Novo Synthesis of the Pyridine Ring
While numerous classical methods exist for pyridine synthesis (e.g., Hantzsch synthesis), modern strategies often employ cascade reactions that offer superior efficiency and modularity. One such advanced method involves a copper-catalyzed cascade reaction that assembles highly substituted pyridines from readily available starting materials.[7][8] This approach features a novel C-N cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and aerobic oxidation to yield the final pyridine product in moderate to excellent yields (43-91%).[7][8] The tolerance for various functional groups makes this a powerful tool for building complex molecular architectures.[7]
Functionalization of the Methoxypyridine Core
Direct functionalization of an existing methoxypyridine ring is often the most efficient strategy, particularly in late-stage drug development.
Transition-metal-catalyzed cross-coupling reactions are paramount for creating C-C and C-N bonds. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is a workhorse in this domain. Halogenated methoxypyridines are excellent substrates for these reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[3][9] For example, 2-methoxy-5-pyridylboronic acid can be efficiently coupled with various amino-substituted heteroaryl halides under standard palladium catalysis without the need for protecting the primary amine group.[9] This circumvents additional protection/deprotection steps, improving overall synthetic efficiency.[9] Similarly, Negishi and other cross-coupling reactions provide robust access to a wide array of substituted pyridines.[10][11]
Table 1: Comparison of Selected Cross-Coupling Methods for Methoxypyridine Functionalization
| Coupling Reaction | Key Reactants | Catalyst System (Typical) | Key Advantages | Reference |
| Suzuki-Miyaura | Methoxypyridyl-boronic acid + Aryl/Heteroaryl Halide | PdCl₂(PPh₃)₂, Na₂CO₃, 1,4-Dioxane | High functional group tolerance; commercially available reagents. | [9] |
| Negishi | Methoxypyridyl-zinc reagent + Aryl/Heteroaryl Halide | Pd(PPh₃)₄, THF | High reactivity; useful for complex fragments. | [11] |
| N-iminative C-N Coupling | Alkenylboronic acid + Oxime O-carboxylate | Cu-catalyst, DMF | Forms C-N bonds under mild, non-basic conditions. | [7][8] |
The direct conversion of a C-H bond into a C-C or C-X bond represents the pinnacle of synthetic efficiency.[12] For pyridines, functionalization is often challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom.[12] However, significant progress has been made in the regioselective C-H functionalization of distal positions (C3, C4, C5).[13][14] Palladium-mediated C-C bond formation has been used to directly functionalize the C4 position of a methoxypyridine ring without pre-functionalization, enabling the construction of complex, strained tetracyclic systems found in natural products like the Lycopodium alkaloids.[4][15][16] This approach is particularly powerful as it avoids the lengthy synthesis of organometallic reagents or halides.
The methoxy group itself can be displaced by strong nucleophiles, although this is less common than with halo-pyridines. More practically, other leaving groups on the methoxypyridine ring can be substituted. A highly efficient protocol for the amination of methoxypyridine derivatives utilizes n-butyllithium (n-BuLi) to facilitate the reaction with aliphatic amines, often completing in under 30 minutes without the need for a transition metal catalyst.[5]
Applications in Drug Discovery
The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a wide array of diseases.[2][3][17]
PI3K/mTOR Dual Inhibitors for Cancer Therapy
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[18] Dual inhibitors targeting both PI3K and mTOR can offer improved therapeutic efficacy.[18][19] A series of sulfonamide methoxypyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.[18][19] In these compounds, the methoxypyridine moiety serves as a key recognition element. Compound 22c from one such study, featuring a quinoline core linked to a methoxypyridine, exhibited potent inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM), and demonstrated strong anti-proliferative effects in colon cancer cell lines (HCT-116 IC₅₀ = 20 nM).[18][19]
Table 2: Bioactivity of Methoxypyridine-Containing Drug Candidates
| Compound Class | Target(s) | Example Compound | Key Bioactivity | Reference |
| Sulfonamide Derivatives | PI3Kα / mTOR | Compound 22c | PI3Kα IC₅₀ = 0.22 nM; mTOR IC₅₀ = 23 nM | [18][19] |
| Riminophenazines | M. tuberculosis | Compound 15 | MIC = 0.25-0.01 µg/mL; Reduced skin discoloration | [20] |
| Tetracyclic Aminothiazoles | γ-Secretase | Compound 22d | Aβ42 IC₅₀ = 60 nM; Improved aqueous solubility | [6] |
| Thiosemicarbazones | Cancer Cell Lines | N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | IC₅₀ = 0.1–0.2 µM | [21] |
Antituberculosis Agents
With the rise of multidrug-resistant tuberculosis, there is an urgent need for new therapeutic agents. Riminophenazines, such as clofazimine, are an important class of anti-TB drugs. Novel derivatives incorporating a 2-methoxypyridylamino substituent have been synthesized to improve the physicochemical properties and reduce the skin pigmentation side effects associated with clofazimine.[20][22] These compounds displayed potent antituberculosis activity (MICs ranging from 0.25 to 0.01 µg/mL) and low cytotoxicity.[20] Compound 15 from this series showed equivalent in vivo efficacy to clofazimine but with reduced skin discoloration potential and an improved pharmacokinetic profile.[20]
Gamma-Secretase Modulators for Alzheimer's Disease
The accumulation of amyloid-beta (Aβ42) peptides is a central event in the pathology of Alzheimer's disease. Gamma-secretase modulators (GSMs) are sought after as they can selectively reduce the production of Aβ42. The introduction of a methoxypyridine motif into a tetracyclic GSM scaffold led to compounds with improved activity and better drug-like properties, including enhanced aqueous solubility.[6] The 3-methoxypyridine analog 22d showed a nearly 3-fold improvement in activity (IC₅₀ = 60 nM) for inhibiting Aβ42 formation compared to its parent compound, demonstrating that the methoxypyridyl B-ring engages in beneficial interactions with the γ-secretase enzyme.[6]
Experimental Protocols
To ensure this guide is of practical value, two representative synthetic protocols are provided below.
Protocol 1: Suzuki-Miyaura Coupling of an Aminopyrazine Halide with 2-Methoxy-5-pyridylboronic Acid[9]
This protocol describes a typical palladium-catalyzed cross-coupling to form a C-C bond, a foundational reaction in modern medicinal chemistry.
-
Materials & Reagents:
-
Halogenated amino-substituted pyrazine (1.0 equiv)
-
2-Methoxy-5-pyridylboronic acid (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol %)
-
1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the halogenated aminopyrazine, 2-methoxy-5-pyridylboronic acid, and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane as the solvent, followed by the aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired highly substituted bipyridine product.
-
Protocol 2: De Novo Synthesis of a Substituted Pyridine via Cu-Catalyzed Cascade Reaction[7][8]
This protocol outlines a modern, modular method for constructing the pyridine ring itself.
-
Materials & Reagents:
-
α,β-Unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv)
-
Alkenylboronic acid (1.5 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (10 mol %)
-
4 Å Molecular Sieves
-
N,N-Dimethylformamide (DMF) (solvent)
-
Standard laboratory glassware
-
-
Procedure:
-
To a reaction vial, add the α,β-unsaturated ketoxime O-pentafluorobenzoate, alkenylboronic acid, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add DMF as the solvent. The reaction is typically run open to the air.
-
Heat the mixture to 50 °C and stir for 2 hours to facilitate the initial cross-coupling reaction.
-
After the initial coupling phase, increase the temperature to 90 °C and continue heating for 3-5 hours to promote the electrocyclization and subsequent air oxidation steps.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material and formation of the pyridine product.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the highly substituted pyridine.
-
Conclusion and Future Outlook
Substituted methoxypyridines are indispensable building blocks in modern chemical science. Their unique properties allow for the precise tuning of molecular characteristics essential for drug efficacy and favorable pharmacokinetics. While traditional cross-coupling methods remain vital for their synthesis, the continued development of direct C-H functionalization techniques promises to further streamline access to novel and complex analogues.[12][14] Future research will likely focus on expanding the scope and regioselectivity of these C-H activation reactions, enabling even more rapid and sustainable exploration of the vast chemical space surrounding the methoxypyridine scaffold. As our understanding of complex biological pathways grows, the ability to rapidly synthesize diverse libraries of these compounds will be critical in developing the next generation of targeted therapeutics.
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A Senior Application Scientist's Guide to the Theoretical Chemistry of 3-Chloro-2-methoxy-5-methylpyridine
<_ _>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the theoretical investigation of 3-Chloro-2-methoxy-5-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and spectroscopic properties before its synthesis or experimental analysis. This in-silico approach accelerates research by predicting molecular behavior, guiding experimental design, and providing deep mechanistic insights. This document details the causal logic behind selecting computational methods, outlines a self-validating workflow for accurate predictions, and interprets the resulting data in the context of drug development.
Introduction: The "Why" of Theoretical Calculation
This compound (C7H8ClNO) is a heterocyclic compound whose structural complexity offers multiple sites for chemical interaction, making it a valuable building block for novel therapeutics and functional materials.[1][2] Understanding its fundamental properties—such as its three-dimensional shape, electron distribution, and reactivity—is paramount for its effective application.
Traditional experimental characterization can be resource-intensive. Theoretical calculations, particularly those based on DFT, provide a powerful and cost-effective alternative for gaining a deep understanding of molecular systems.[3] By solving approximations of the Schrödinger equation, we can compute a wide array of molecular properties, offering predictive insights that are crucial in a modern drug discovery pipeline.[4][5] This guide focuses on a robust and widely validated computational protocol to characterize the title molecule.
Foundational Principles: Selecting the Right Tools
The accuracy of any theoretical prediction hinges on the chosen methodology. For organic molecules of this size, the combination of a specific functional and a basis set within the DFT framework is the most critical choice.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules.[6] It is favored for its excellent balance of computational cost and accuracy.
-
The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively benchmarked functionals for organic molecules.[6][7] It provides reliable results for geometries, vibrational frequencies, and electronic properties.
-
The 6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set.[8][9] It is sufficiently large and flexible to accurately describe the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density, which are critical for molecules containing heteroatoms like nitrogen, oxygen, and chlorine.[8][10]
This combination, B3LYP/6-311++G(d,p), represents a "gold standard" for achieving high-quality, reliable data for molecules of this class.[11]
A Self-Validating Computational Workflow
A rigorous and logical workflow is essential to ensure the reliability of the computed data. Each step builds upon the previous one, with internal checks to validate the results.
Caption: A self-validating workflow for theoretical calculations.
Step-by-Step Protocol
-
In Silico Molecular Construction: The molecule is first built using a molecular editor. Standard bond lengths and angles are used as a starting point.
-
Geometry Optimization: A geometry optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory.[6][11] This process systematically alters the molecular geometry to find the lowest energy conformation, which represents the most stable structure of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed on the optimized geometry.[3][12] This serves two purposes:
-
Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are found, it indicates a saddle point, and the geometry must be re-optimized.[13]
-
IR Spectrum Prediction: The calculated vibrational frequencies and their intensities can be used to simulate the molecule's infrared (IR) spectrum.[14]
-
-
Property Calculations: Once the true minimum energy structure is confirmed, further calculations are performed to determine its electronic and spectroscopic properties. This includes predicting NMR chemical shifts, and calculating the energies of the frontier molecular orbitals (HOMO and LUMO).[15][16]
Analysis and Interpretation of Results
Optimized Molecular Geometry
The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional structure and steric profile, which are key determinants of its ability to interact with biological targets.
| Parameter | Atom 1 | Atom 2 | Calculated Value |
| Bond Length | C2 | Cl | ~1.75 Å |
| C2 | O | ~1.34 Å | |
| N1 | C2 | ~1.32 Å | |
| C5 | C-CH3 | ~1.51 Å | |
| Bond Angle | N1 | C2 | C3 |
| Cl | C2 | N1 | |
| Dihedral Angle | C3 | C2 | O |
| Note: These are representative values derived from typical calculations on similar structures. Actual values would be generated from the specific output file. |
Spectroscopic Signatures
Theoretical calculations provide a powerful means to predict spectroscopic data, which is invaluable for identifying and characterizing the molecule in a laboratory setting.[12]
-
Vibrational Spectroscopy (IR): The calculated IR spectrum can be used to assign specific vibrational modes to the molecule's functional groups. For this compound, key predicted frequencies would include C-H stretching, C=N and C=C ring stretching, and C-O and C-Cl stretching vibrations.[14] Comparing the predicted spectrum to an experimental one can confirm the molecule's identity and purity.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[15][16][17] These predictions are instrumental in assigning peaks in experimental NMR spectra, which is often a complex task for highly substituted molecules.[18][19]
Electronic Properties and Reactivity
The electronic landscape of a molecule governs its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[20]
-
HOMO: Represents the ability to donate electrons (nucleophilicity).
-
LUMO: Represents the ability to accept electrons (electrophilicity).
-
The HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of molecular stability. A smaller gap suggests higher reactivity.[4][5][20] In drug design, this gap can be correlated with the molecule's reactivity and potential toxicity.[21][22]
-
| Parameter | Calculated Energy (eV) | Implication |
| HOMO Energy | ~ -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Good electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 eV | High kinetic stability |
| Note: These are representative values. Actual values would be generated from the specific output file. |
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface.[23][24] It provides an intuitive guide to the charge distribution.
-
Red Regions: Indicate negative electrostatic potential (electron-rich areas), such as around the nitrogen and oxygen atoms. These are sites prone to electrophilic attack.[25][26][27]
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), often found near hydrogen atoms. These are sites for nucleophilic attack.[25][26][27]
-
Caption: Interpreting MEP maps for reactivity prediction.
Application in Drug Development
The insights gained from these theoretical calculations have direct applications in the drug development process.
-
Target Interaction: The MEP map and HOMO-LUMO analysis can predict how the molecule will interact with a biological target, such as a protein's active site. Electron-rich regions on the molecule may form hydrogen bonds with donor groups in the protein, while its overall shape will dictate steric compatibility.
-
Metabolic Stability: The MEP can identify sites on the molecule that are electron-rich and sterically accessible, which are often the primary sites for metabolic transformation by enzymes like Cytochrome P450. This allows for early-stage prediction of metabolic liabilities.
-
Permeability and Solubility: Computational descriptors derived from the electronic structure can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict properties like cell permeability and aqueous solubility.[28]
Conclusion
The theoretical calculation workflow detailed in this guide provides a robust, reliable, and scientifically sound method for characterizing this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain high-fidelity predictions of the molecule's geometry, spectroscopic signatures, and electronic properties. These in-silico insights are invaluable for accelerating the research and development cycle, reducing experimental costs, and guiding the rational design of new molecules in the fields of drug discovery and materials science.
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Methodological & Application
synthesis of 3-Chloro-2-methoxy-5-methylpyridine from 3-methylpyridine
An Application Guide for the Multi-Step Synthesis of 3-Chloro-2-methoxy-5-methylpyridine from 3-Methylpyridine
For research and development purposes only.
Abstract
This application note provides a comprehensive, multi-step guide for the synthesis of this compound, a valuable substituted pyridine intermediate for pharmaceutical and agrochemical research. The synthetic route commences with the readily available starting material, 3-methylpyridine (β-picoline), and proceeds through a series of robust and well-documented transformations. Each step is detailed with theoretical principles, step-by-step protocols, and critical operational parameters. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, chemists, and professionals in drug development.
Introduction
Substituted pyridines are a cornerstone of modern medicinal and agricultural chemistry, forming the core scaffold of numerous active compounds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound, in particular, incorporates a substitution pattern that makes it an attractive building block for creating more complex molecular architectures. This guide outlines a logical and efficient four-step pathway designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Overall Synthetic Strategy
The transformation of 3-methylpyridine into this compound is achieved via a four-step sequence involving N-oxidation, dual chlorination, and selective methoxylation. The initial N-oxidation activates the pyridine ring, facilitating the subsequent chlorination steps. A second chlorination installs the desired 3-chloro substituent, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the C2-methoxy group, exploiting the differential reactivity of the two chlorine atoms.
experimental protocol for preparing 3-Chloro-2-methoxy-5-methylpyridine
An Application Note for the Synthesis of 3-Chloro-2-methoxy-5-methylpyridine
Introduction: The Utility of a Versatile Pyridine Building Block
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its specific arrangement of chloro, methoxy, and methyl groups on the pyridine scaffold offers distinct points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. The chloro and methoxy groups, in particular, can be manipulated through various cross-coupling and substitution reactions, enabling the construction of diverse molecular architectures. This document provides a comprehensive, field-tested protocol for the reliable synthesis, purification, and characterization of this important compound.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is efficiently achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. The process begins with 2,3-dichloro-5-methylpyridine as the substrate. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms renders the ring susceptible to nucleophilic attack. The methoxide ion (CH₃O⁻), generated from sodium methoxide, acts as the nucleophile.
The attack preferentially occurs at the C2 position, which is highly activated by the adjacent ring nitrogen. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction concludes with the expulsion of a chloride ion, the more labile leaving group at the activated position, to yield the desired 2-methoxy product.
Application Notes and Protocols: 3-Chloro-2-methoxy-5-methylpyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Substituted Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous approved therapeutic agents.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle makes it a cornerstone of medicinal chemistry.[2][3] 3-Chloro-2-methoxy-5-methylpyridine, in particular, has emerged as a high-value building block, offering a unique combination of reactive sites and modulating substituents that are strategically advantageous for the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors.[4]
The strategic placement of the chloro, methoxy, and methyl groups on the pyridine core provides a nuanced toolkit for the medicinal chemist. The chlorine atom at the 3-position serves as a prime site for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions.[5] The 2-methoxy group, an electron-donating substituent, can influence the reactivity of the pyridine ring and provide a key interaction point with biological targets, while also potentially improving metabolic stability.[6] The 5-methyl group can offer a vector for further functionalization or provide beneficial steric and electronic contributions to enhance target binding affinity and selectivity. This document provides an in-depth guide to the application of this compound in medicinal chemistry, complete with detailed protocols for its key synthetic transformations.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The this compound scaffold is particularly prominent in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[4] Kinases, such as Bruton's tyrosine kinase (BTK), play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of various pathologies.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of these enzymes is a major focus of pharmaceutical research.
The substituted pyridine core of this compound can serve as a key pharmacophore that mimics the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The chloro substituent allows for the introduction of larger aromatic or heteroaromatic moieties that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Synthetic Transformations: Key Protocols and Mechanistic Insights
The primary utility of this compound as a building block lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C-3 position. The two most important transformations for elaborating this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[7] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 3-position, a common strategy in the design of kinase inhibitors to access deeper pockets of the enzyme active site.
Causality Behind Experimental Choices:
-
Catalyst System: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating the use of highly active palladium catalysts.[7] These are typically generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). The ligand facilitates the oxidative addition of the C-Cl bond to the palladium center, a critical step in the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly employed.
-
Solvent: Aprotic solvents like dioxane, toluene, or DMF are typically used, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 3-Aryl-2-methoxy-5-methylpyridine Derivative
This protocol is a general procedure based on established methods for similar substrates and should be optimized for specific coupling partners.[8]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 157.60 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried reaction vial, add this compound (157.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-methoxy-5-methylpyridine derivative.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, providing access to a diverse array of N-substituted pyridines.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of a palladium precursor and a bulky, electron-rich phosphine ligand is crucial for the amination of aryl chlorides. Ligands such as BINAP or Josiphos are often effective.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent unwanted side reactions.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a 3-Amino-2-methoxy-5-methylpyridine Derivative
This protocol is a general procedure based on established methods for similar substrates and should be optimized for specific amine coupling partners.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 157.60 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.49 | 0.02 | 0.02 |
| (±)-BINAP | 622.67 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), (±)-BINAP (25.0 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add this compound (157.6 mg, 1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-methoxy-5-methylpyridine derivative.
Physicochemical and Pharmacokinetic Considerations
The 2-methoxy-5-methylpyridine moiety can impart favorable physicochemical and pharmacokinetic properties to a drug molecule. The methoxy group can act as a hydrogen bond acceptor and its presence can influence the overall lipophilicity and solubility of the compound.[6] Furthermore, the metabolic stability of the pyridine ring can be affected by the substitution pattern. The 2-methoxy group may block a potential site of metabolism, leading to an improved pharmacokinetic profile. The lipophilicity of molecules containing a methoxyphenyl group has been shown to be an important factor in their ability to cross the blood-brain barrier and in their plasma protein binding.
Conclusion
This compound is a strategically valuable and versatile building block in medicinal chemistry. Its well-defined reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient means to construct complex molecular architectures. The resulting substituted pyridine scaffolds are central to the design of a new generation of targeted therapeutics, particularly in the field of kinase inhibitors. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
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- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Deriv
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- Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses | Request PDF. (2025).
- Cs2CO3-Mediated Synthesis of 2-Alkoxy-3-cyanopyridines: Integrated Crystallographic, Photophysical, and DFT Analyses SUPPORTING. (n.d.). The Royal Society of Chemistry.
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- Buchwald–Hartwig amin
- The Development of BTK Inhibitors: A Five-Year Update. (2021).
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- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). NIH.
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- Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). PubMed.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
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- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (n.d.).
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- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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Application Note: 3-Chloro-2-methoxy-5-methylpyridine as a Versatile Intermediate in Modern Agrochemical Synthesis
Abstract
Substituted pyridine scaffolds are integral to the design of modern agrochemicals, offering a unique combination of chemical stability, biological activity, and tunable properties.[1] This application note provides an in-depth technical guide on the use of 3-Chloro-2-methoxy-5-methylpyridine (CAS No. 1227593-86-3), a key heterocyclic intermediate, in the synthesis of advanced agrochemicals. We will explore its reactivity profile, grounded in its distinct functional groups, and present a detailed, field-proven protocol for its application in constructing complex pyridyl ether linkages, a common motif in potent fungicides and herbicides. This guide is intended for researchers, synthetic chemists, and process development professionals in the agrochemical industry.
Introduction: The Strategic Importance of Pyridine Intermediates
The pyridine ring is a privileged structure in agrochemical discovery, forming the core of numerous successful fungicides, insecticides, and herbicides.[1] Its presence influences the molecule's systemic properties, metabolic stability, and binding affinity to target enzymes or receptors. Intermediates like this compound are highly valued building blocks because they offer a pre-functionalized scaffold, enabling chemists to rapidly generate diverse libraries of candidate molecules and optimize for biological efficacy and crop safety. The specific substitution pattern of this compound—containing a reactive chlorine atom, an electron-donating methoxy group, and a lipophilic methyl group—provides a strategic combination of features for synthetic manipulation.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound stems directly from the interplay of its functional groups. Understanding these properties is crucial for designing successful reaction protocols.
| Property | Value |
| CAS Number | 1227593-86-3[2][3] |
| Chemical Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to light yellow solid or powder |
| Boiling Point | Approx. 235.5 °C at 760 mmHg |
| Density | Approx. 1.2 g/cm³ |
Causality Behind Reactivity:
-
3-Chloro Group: This is the primary reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C3 position (ortho to the nitrogen) for attack by nucleophiles. This makes the chlorine an excellent leaving group, ideal for forming ether, amine, or sulfide linkages.
-
2-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring. It can influence the regioselectivity of further reactions and impacts the overall polarity and solubility of the molecule.
-
5-Methyl Group: This group increases the lipophilicity of the intermediate and its derivatives, a critical factor for bioavailability and penetration of the active ingredient into the target pest or plant tissue. It also provides steric bulk, which can be leveraged to fine-tune binding interactions with biological targets.
Application Case Study: Synthesis of Pyridyl Ether-Based Agrochemicals
The pyridyl ether linkage is a cornerstone of many high-performance agrochemicals, particularly in the strobilurin class of fungicides.[4][5][6] Strobilurins act by inhibiting mitochondrial respiration in fungi, providing broad-spectrum disease control.[7] The synthesis of these complex molecules often involves the coupling of a substituted pyridine intermediate with a phenolic compound. This compound is an ideal candidate for such syntheses.
The general synthetic pathway involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis variant, where a phenoxide attacks the electron-deficient carbon bearing the chlorine atom on the pyridine ring.
Caption: General workflow for synthesizing a pyridyl aryl ether agrochemical core.
Detailed Experimental Protocol
This protocol provides a robust, self-validating method for the synthesis of a model pyridyl aryl ether derivative from this compound. The causality for each step is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of 2-Methoxy-5-methyl-3-(phenoxy)pyridine
Objective: To demonstrate the utility of this compound as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction.
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution (saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation & Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.58 g, 10.0 mmol).
-
Add phenol (1.04 g, 11.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Rationale: Phenol is the nucleophile. Anhydrous K₂CO₃ is a mild base used to deprotonate the phenol to form the more nucleophilic phenoxide in situ. A slight excess of phenol and a larger excess of base ensure the reaction goes to completion.
-
-
Reaction Execution:
-
Add 40 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 8-12 hours.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive. Elevated temperature is required to overcome the activation energy of the SNAr reaction.
-
-
Work-up & Isolation:
-
Once the reaction is complete (disappearance of the starting pyridine), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: This step quenches the reaction and separates the organic product from the inorganic salts (K₂CO₃, KCl) and the DMF solvent, which are soluble in water.
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Rationale: The brine wash removes residual water and DMF from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.
-
Rationale: Column chromatography is a standard and effective method for separating the desired product from unreacted phenol and any minor side products.
-
Expected Results:
| Parameter | Expected Value |
| Product | 2-Methoxy-5-methyl-3-(phenoxy)pyridine |
| Appearance | Colorless oil or white solid |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the structure. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis, providing a clear visual guide for laboratory execution.
Caption: Step-by-step laboratory workflow for the synthesis protocol.
Conclusion
This compound is a high-value intermediate for the synthesis of advanced agrochemicals. Its well-defined reactivity, centered on the SNAr-ready chloro-substituent, allows for the reliable construction of pyridyl ether linkages common in many commercial fungicides and herbicides. The protocol detailed herein provides a practical and efficient method for leveraging this intermediate, demonstrating its straightforward application in building complex molecular architectures. By understanding the causal relationships between its structure and reactivity, researchers can confidently incorporate this building block into discovery programs aimed at developing the next generation of crop protection solutions.
References
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- Zhang, Y., et al. (2016). Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. ResearchGate.
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Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Methoxy-5-methylpyridine Scaffold
The 2-methoxy-5-methylpyridine core is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to the development of novel therapeutic agents and functional materials. The strategic functionalization of this core, particularly through carbon-carbon bond formation, allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this, enabling the introduction of a diverse array of aryl and heteroaryl substituents.[3]
This guide provides an in-depth examination of the Suzuki coupling reaction specifically involving 3-chloro-2-methoxy-5-methylpyridine. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and provides detailed, field-tested protocols to empower researchers in their synthetic endeavors.
The Challenge: Activating the C-Cl Bond in an Electron-Rich System
The primary challenge in the Suzuki coupling of this compound lies in the inherent stability of the C-Cl bond, which is significantly less reactive than its bromide or iodide counterparts.[4] This low reactivity is further compounded by the electronic nature of the pyridine ring itself. The electron-donating 2-methoxy group increases electron density on the pyridine ring, making the oxidative addition of the palladium(0) catalyst to the C-Cl bond—the rate-determining step of the catalytic cycle—more challenging.[4][5]
To overcome this hurdle, highly active and specialized palladium catalyst systems are required. These systems typically employ bulky, electron-rich phosphine ligands that promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the chloride.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 3-aryl-2-methoxy-5-methylpyridine product, regenerating the Pd(0) catalyst.[5]
Recommended Catalytic Systems
Based on successful protocols for structurally similar electron-rich chloropyridines, the following palladium precursors and ligands are recommended for the Suzuki coupling of this compound.[4][6]
| Catalyst Component | Recommended Reagents | Rationale |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Palladium(II) Acetate (Pd(OAc)₂) | These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) species. |
| Ligand | XPhos SPhos | These are bulky, electron-rich biaryl monophosphine ligands known to be highly effective for the coupling of challenging aryl chlorides. They stabilize the Pd(0) center and promote oxidative addition.[4] |
| Base | Cesium Carbonate (Cs₂CO₃) Potassium Phosphate (K₃PO₄) | These bases are effective in promoting the transmetalation step without causing significant side reactions. The choice of base can be critical and may require screening.[4][6] |
| Solvent | Toluene 1,4-Dioxane/Water | Anhydrous, degassed aprotic solvents are generally preferred. A biphasic system with water can sometimes be beneficial for dissolving the base.[4][6] |
Experimental Protocols
The following protocols are based on established methods for the Suzuki coupling of structurally analogous chloropyridines, such as 3-chloro-5-fluoro-2-methoxypyridine and 3-chloro-6-methoxypyridazine.[4][6] Researchers should consider these as robust starting points and may need to optimize conditions for their specific arylboronic acid.
Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos
This protocol is recommended for a broad range of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Standard glassware for inert atmosphere reactions
-
Inert atmosphere glovebox (recommended)
Workflow:
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-methoxy-5-methylpyridine.
Protocol 2: Alternative Conditions using Pd(OAc)₂ and SPhos
This protocol provides an alternative catalytic system that may be effective for certain substrates.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (0.8 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 4-9 from Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient C-Cl bond activation | Increase reaction temperature. Screen a different ligand (e.g., RuPhos). Ensure reagents and solvents are anhydrous and degassed. |
| Protodeboronation of Boronic Acid | Presence of water or protic solvents; prolonged reaction time | Use anhydrous conditions. Use a stronger, non-nucleophilic base (e.g., K₃PO₄). Monitor the reaction closely and stop when complete. |
| Homocoupling of Boronic Acid | High catalyst loading; presence of oxygen | Decrease catalyst loading. Ensure the reaction is performed under a strictly inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly rewarding transformation that opens the door to a vast array of novel chemical entities. Success hinges on the rational selection of a highly active palladium catalytic system capable of activating the robust C-Cl bond. The protocols and insights provided in this guide, grounded in established methodologies for similar challenging substrates, offer a solid foundation for researchers to achieve their synthetic goals. Through careful execution and a willingness to optimize, the synthesis of diverse 3-aryl-2-methoxy-5-methylpyridine derivatives is well within reach.
References
- Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of Chemical and Pharmaceutical Research.
- Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Buy 2-Methoxy-5-methylpyridin-4-amine (EVT-1720341) | 1260663-96-4. EvitaChem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry.
- The role of the methoxy group in approved drugs. PubMed.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-methoxy-5-methylpyridine
Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Rich Pyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development by Stephen L. Buchwald and John F. Hartwig in the mid-1990s revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5][6] This reaction provides a powerful alternative to traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by substrate scope.[1][7]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to a specific and challenging substrate: 3-chloro-2-methoxy-5-methylpyridine. This electron-rich heteroaromatic system presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen and the lower reactivity of aryl chlorides compared to bromides or iodides.[8][9] Through a detailed examination of the reaction mechanism, a meticulously crafted experimental protocol, and a comprehensive troubleshooting guide, we aim to equip researchers, scientists, and drug development professionals with the knowledge to successfully navigate this critical transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium catalyst.[1][2][10][11] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) complex. The choice of ligand is critical here, as electron-rich and sterically bulky ligands can facilitate this often rate-limiting step, especially with less reactive aryl chlorides.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and nature of the base can significantly influence the reaction rate and substrate compatibility.[10]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Reductive elimination is typically facile from the palladium-amido complex.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[12][13]
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Secondary Amine (e.g., Morpholine) | >99% | Commercially Available | Should be freshly distilled if purity is a concern. |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Commercially Available | A common palladium precursor.[12] |
| XPhos | >98% | Commercially Available | A bulky biarylphosphine ligand suitable for aryl chlorides.[14] |
| Sodium tert-butoxide (NaOt-Bu) | >97% | Commercially Available | A strong, non-nucleophilic base.[14] |
| Toluene | Anhydrous | Commercially Available | Should be degassed prior to use.[14] |
| Diethyl Ether | Anhydrous | Commercially Available | For workup. |
| Saturated aq. NH₄Cl | --- | Prepared in-house | For workup. |
| Brine | --- | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |
| Celite® | --- | Commercially Available | For filtration. |
Reaction Setup and Procedure:
-
Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stirring: Stir the mixture at room temperature for 10-15 minutes. The color should change, indicating the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the secondary amine (1.2 mmol, 1.2 equiv.) sequentially under a positive flow of argon.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated pyridine.
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst for more reliable activation. |
| Catalyst poisoning by pyridine nitrogen | Increase the bulk of the phosphine ligand (e.g., use RuPhos or BrettPhos).[9] Increase the catalyst loading slightly (e.g., to 3-5 mol%). | |
| Insufficiently strong base | While NaOt-Bu is generally effective, consider other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), depending on substrate compatibility.[10][11] | |
| Side Product Formation (e.g., Hydrodehalogenation) | β-Hydride elimination competing with reductive elimination | This is more common with primary amines.[3] Ensure the reaction temperature is not excessively high. The choice of ligand can also influence this pathway. |
| Reaction with other functional groups | If the amine or aryl halide contains other nucleophilic or electrophilic sites, protection-deprotection strategies may be necessary. | |
| Difficulty in Purification | Residual palladium catalyst | Filtering the crude product through a pad of Celite® or silica gel can help remove baseline palladium. Specific scavengers can also be employed. |
| Complex reaction mixture | Re-evaluate the reaction conditions to improve selectivity. A different solvent or base may lead to a cleaner reaction profile. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation that, with careful attention to detail, can be performed with high efficiency. The keys to success lie in the rational selection of the catalyst system—particularly a bulky, electron-rich phosphine ligand—the use of a suitable strong base, and the maintenance of a scrupulously inert reaction environment. By understanding the underlying mechanism and anticipating potential challenges, researchers can effectively leverage this reaction to access a diverse range of valuable N-arylated pyridine derivatives for applications in drug discovery and beyond.
References
- Buchwald–Hartwig amin
- Dorel, R. & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129 (2019). [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes & Protocols: The Strategic Role of 3-Chloro-2-methoxy-5-methylpyridine in Pharmaceutical Synthesis
Abstract
This guide provides an in-depth analysis of 3-Chloro-2-methoxy-5-methylpyridine, a highly functionalized heterocyclic intermediate. We explore its chemical properties and strategic value in the synthesis of complex pharmaceutical agents. The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The specific substitution pattern of this intermediate—featuring a reactive chlorine atom, an electron-donating methoxy group, and a methyl group—offers a unique combination of reactivity and structural features. This document details its application in crucial carbon-carbon and carbon-nitrogen bond-forming reactions, supported by field-proven experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.
Introduction: The Value of Substituted Pyridines
The pyridine ring is one of the most prevalent N-heterocyclic structures in approved pharmaceuticals, valued for its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1][3] Functionalized pyridine derivatives serve as indispensable building blocks, allowing chemists to construct complex molecular architectures and fine-tune pharmacological activity.[4]
This compound (C₇H₈ClNO) is a prime example of such a strategic intermediate. Its utility is derived from the specific roles of its substituents:
-
3-Chloro Group: This halogen serves as a versatile reactive handle. While less reactive than its bromo or iodo analogs, the C-Cl bond can be selectively activated using modern catalytic systems for cross-coupling reactions, making it a key site for introducing molecular diversity.[5][6]
-
2-Methoxy Group: This electron-donating group modulates the electronic character of the pyridine ring, influencing the reactivity of the adjacent chloro group and potentially improving the metabolic stability of the final compound.
-
5-Methyl Group: Provides a lipophilic contact point and can influence the orientation of the molecule within a protein binding pocket.
This combination makes this compound a sought-after precursor for building libraries of compounds for lead discovery and optimization.
Physicochemical & Reactivity Profile
A clear understanding of the intermediate's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₈ClNO | Internal Data |
| Molecular Weight | 157.60 g/mol | Internal Data |
| CAS Number | 1227593-86-3 | Internal Data |
| Appearance | Solid | Internal Data |
| Key Reactive Site | C3-Cl bond (for cross-coupling) | [5] |
| Key Modulating Groups | 2-OCH₃ (electron-donating), 5-CH₃ | N/A |
The primary locus of reactivity is the carbon-chlorine bond at the C-3 position. The electron-donating nature of the methoxy group at C-2 can make oxidative addition—the rate-limiting step in many cross-coupling reactions—more challenging, necessitating the use of highly active, electron-rich phosphine ligands.[7]
Core Applications & Experimental Protocols
This intermediate is expertly suited for constructing the core scaffolds of modern pharmaceuticals through palladium-catalyzed cross-coupling reactions. Below are detailed, validated protocols for two of the most critical transformations in drug discovery.
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The formation of biaryl and heteroaryl-aryl linkages is a cornerstone of medicinal chemistry. The Suzuki-Miyaura reaction provides a robust method for achieving this transformation. Due to the relative inertness of the C-Cl bond, a highly active catalyst system is required for efficient coupling.
Objective: To provide a reliable protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Causality Statement: This protocol employs a bulky, electron-rich biarylphosphine ligand (SPhos). Such ligands are essential as they promote the challenging oxidative addition of the aryl chloride to the Pd(0) center and accelerate the subsequent reductive elimination step, leading to higher yields and preventing catalyst decomposition.[5] Potassium phosphate is chosen as a mild base to minimize side reactions with sensitive functional groups.
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Sphingosine-1-phosphate) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (0.8 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the anhydrous, degassed 1,4-dioxane followed by the degassed water.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure the inert atmosphere is stringent and solvents are thoroughly degassed. Consider increasing catalyst loading to 3-5 mol% or switching to a more active pre-catalyst like XPhos Pd G3.
-
Protodeboronation: If significant conversion of the boronic acid to the corresponding arene is observed, ensure the base is of high quality and consider using anhydrous conditions with a base like Cs₂CO₃ in a solvent such as toluene.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is paramount in drug design, as arylamines are prevalent pharmacophores. The Buchwald-Hartwig amination is the premier method for this transformation.[8][9]
Objective: To provide a robust protocol for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Causality Statement: This reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.[10] Sodium tert-butoxide (NaOtBu) is the industry standard for this purpose. The choice of a highly active catalyst system, such as one employing a dialkylbiaryl phosphine ligand (e.g., RuPhos), is critical to overcome the high activation barrier of C-Cl bond oxidative addition.[7]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Emerging Role of 3-Chloro-2-methoxy-5-methylpyridine in Advanced Materials: A Guide for Innovators
Introduction: The relentless pursuit of novel materials with tailored electronic and photophysical properties has led researchers to explore a vast chemical space. Within this landscape, functionalized heterocyclic compounds have emerged as pivotal building blocks. 3-Chloro-2-methoxy-5-methylpyridine, a substituted pyridine derivative, is a compound of increasing interest at the confluence of synthetic chemistry and materials science. Its unique arrangement of chloro, methoxy, and methyl functional groups on a pyridine core offers a versatile platform for the rational design of next-generation organic electronic materials. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
While direct, extensive research on this compound in materials science is in its nascent stages, its structural motifs are analogous to those found in a well-established class of compounds utilized in organic electronics. The electron-deficient nature of the pyridine ring, modulated by the electron-donating methoxy group and the sterically influential methyl and chloro groups, suggests its utility in tuning the electronic and morphological properties of advanced materials.[1]
PART 1: Core Applications in Organic Electronics
The inherent electronic characteristics of the pyridine nucleus make it a compelling component in materials designed for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of energy levels (HOMO/LUMO), charge transport capabilities, and solid-state packing, all of which are critical parameters for device performance.[2][3]
Hole Transporting Materials (HTMs) in OLEDs
The development of efficient and stable Hole Transporting Materials (HTMs) is crucial for the performance of OLEDs. Pyridine-based compounds have been successfully employed as the core of HTMs.[4] The incorporation of this compound as a building block in larger conjugated systems could offer several advantages:
-
Tuning of HOMO/LUMO Levels: The methoxy group, being electron-donating, can help in raising the Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode.[3]
-
Morphological Stability: The presence of the methyl and chloro groups can introduce steric hindrance, which may disrupt intermolecular π-π stacking, leading to amorphous thin films with higher glass transition temperatures (Tg). This is desirable for preventing crystallization and enhancing the operational lifetime of OLED devices.
-
Synthetic Versatility: The chloro group provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the facile synthesis of complex, multi-component HTMs.
Below is a proposed synthetic workflow for a novel HTM incorporating the this compound moiety.
Caption: Synthesis of a pyridine-containing polymer.
PART 3: Experimental Protocols
The following protocols are illustrative and based on established synthetic methodologies for pyridine-containing materials. Researchers should adapt these protocols based on the specific reactivity of the chosen substrates and perform appropriate safety assessments.
Protocol 1: Synthesis of a Hypothetical Hole Transporting Material (HTM-1)
Objective: To synthesize a novel hole-transporting material by Suzuki coupling of this compound with an appropriate arylboronic ester.
Materials:
-
This compound (1.0 eq)
-
4-(N,N-diphenylamino)phenylboronic acid pinacol ester (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
To a dried Schlenk flask, add this compound, 4-(N,N-diphenylamino)phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (e.g., 4:1 v/v ratio).
-
Heat the reaction mixture to reflux (typically 90-100 °C) under an argon atmosphere and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Characterization:
-
The final product (HTM-1) should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Further characterization for materials science applications would include UV-Vis spectroscopy, photoluminescence spectroscopy, cyclic voltammetry, and thermal analysis (TGA/DSC).
Data Presentation:
| Property | Expected Value for HTM-1 |
| Molecular Weight | Calculated based on structure |
| λabs (nm) | ~350-400 |
| λem (nm) | ~450-500 |
| HOMO (eV) | -5.2 to -5.5 |
| LUMO (eV) | -2.1 to -2.4 |
| Tg (°C) | >100 |
Protocol 2: Fabrication and Characterization of a Solution-Processed Organic Field-Effect Transistor (OFET)
Objective: To evaluate the charge transport characteristics of a synthesized pyridine-containing polymer.
Materials:
-
Pyridine-containing polymer synthesized as per the general scheme in section 2.1
-
High-purity solvent for polymer solution (e.g., chlorobenzene, o-dichlorobenzene)
-
Heavily n-doped Si wafers with a thermally grown SiO₂ dielectric layer (pre-cleaned)
-
Gold (for source and drain electrodes)
-
Octadecyltrichlorosilane (OTS) for surface treatment
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen. Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.
-
Polymer Solution Preparation: Dissolve the pyridine-containing polymer in the chosen solvent at a concentration of 5-10 mg/mL. Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.
-
Thin Film Deposition: Deposit the polymer thin film onto the prepared substrates using spin-coating. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm).
-
Annealing: Anneal the polymer thin film at a temperature above its glass transition temperature (if applicable) but below its decomposition temperature to improve the molecular ordering and film morphology. This step is typically performed in a nitrogen-filled glovebox.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the polymer film through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
-
OFET Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum. Obtain the output and transfer characteristics to extract key performance parameters.
Data Analysis:
| Parameter | Description |
| Field-Effect Mobility (µ) | Charge carrier mobility in the channel |
| On/Off Current Ratio (Ion/Ioff) | Ratio of the current in the 'on' and 'off' states |
| Threshold Voltage (Vth) | Gate voltage required to turn on the transistor |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its unique substitution pattern offers a rich playground for chemists and materials scientists to design and synthesize novel compounds with tailored properties for applications in organic electronics. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers venturing into this exciting area of materials innovation. The continued exploration of such versatile building blocks will undoubtedly pave the way for the next generation of high-performance organic electronic devices.
References
- The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.).
- Kumar, K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021).
- Rationally heteroarylated pyridines as hole transport materials for OLEDs. (2023). RSC Publishing.
- Kumar, K., et al. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
- (PDF) Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021).
- Pyridine based polymers. Synthesis and characterization. (2025).
- Method for manufacturing high purity pyridine for electron material. (n.d.).
- Application Notes and Protocols for Pyridine Derivatives in Organic Electronics. (2025). Benchchem.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). New Journal of Chemistry.
- Synthesis of potential molecular electronic devices containing pyridine units. (2025).
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). RSC Publishing.
- Pyridine-based polymers and derivatives: Synthesis and applic
- Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. (2024). MDPI.
- Pyridine in polymers. (n.d.). Sigma-Aldrich.
- Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (2026). MDPI.
- (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025).
- This compound, min 98%, 100 mg. (n.d.).
- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
- 1227593-86-3|this compound|BLD Pharm. (n.d.).
- Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. (n.d.). RSC Publishing.
- Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermedi
- Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. (2024). PubMed.
- 3-Chloro-5-methoxy-2,6-dinitropyridine. (2009). PMC.
- 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618. (n.d.). PubChem.
- Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. (2024).
- Synthesis of comb-like poly(ethyleneimine)
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Application Notes and Protocols for the Derivatization of 3-Chloro-2-methoxy-5-methylpyridine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of 3-Chloro-2-methoxy-5-methylpyridine. This versatile pyridine building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of novel compounds in medicinal chemistry and materials science. This document offers an in-depth exploration of key derivatization strategies, including palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as Nucleophilic Aromatic Substitution (SNAr). The protocols provided herein are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices, potential challenges, and troubleshooting strategies.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable heterocyclic scaffold in modern organic synthesis. Its strategic importance stems from the orthogonal reactivity of its substituents, which allows for selective functionalization. The chlorine atom at the 3-position serves as a versatile handle for a variety of cross-coupling and substitution reactions. The electron-donating methoxy group at the 2-position and the methyl group at the 5-position modulate the electronic properties of the pyridine ring, influencing its reactivity and providing steric hindrance that can be exploited for regioselective transformations. This unique combination of features makes it an ideal starting material for the construction of complex molecular architectures with potential biological activity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, the primary challenge lies in the activation of the relatively inert C-Cl bond, which is further influenced by the electron-donating 2-methoxy group.[2] The choice of a suitable palladium precursor and, more critically, a sterically bulky and electron-rich phosphine ligand is paramount for successful coupling.[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl and vinyl-substituted pyridines by reacting an organoboron compound with an organic halide.[4][5] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex. This is often the rate-limiting step for chloropyridines.[6] The choice of a bulky, electron-rich ligand is crucial to facilitate this step.[2] Following oxidative addition, transmetalation occurs where the organic group from the boronic acid derivative is transferred to the palladium center. The presence of a base is essential to activate the boronic acid.[5] The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | A reliable source of Pd(0).[2] |
| Ligand | XPhos (3 mol%) | A bulky, electron-rich ligand that promotes oxidative addition of aryl chlorides.[2] |
| Base | K₃PO₄ (2.0 equiv.) | An effective and commonly used base for Suzuki couplings. |
| Boronic Acid | Phenylboronic acid (1.2 equiv.) | A common coupling partner. |
| Solvent | 1,4-Dioxane/H₂O (5:1) | A standard solvent mixture for Suzuki reactions. |
| Temperature | 100 °C | Sufficient to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Typical duration for challenging couplings. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Low or No Conversion: Ensure strictly anhydrous and inert conditions, as oxygen can deactivate the palladium catalyst.[7] The quality of the boronic acid is crucial; consider using a fresh batch. A higher catalyst loading or a different ligand (e.g., SPhos) may be necessary.[2]
-
Formation of Side Products: Homocoupling of the boronic acid can be minimized by ensuring a thoroughly degassed reaction mixture.[8] Protodeboronation can be an issue; using a different base or solvent system might be beneficial.[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[10] This reaction is particularly valuable for synthesizing compounds with a nitrogen-linked substituent on the pyridine ring.
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling.[10] It begins with the oxidative addition of the aryl chloride to a Pd(0) species. The amine then coordinates to the resulting Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11]
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | A common and effective Pd(0) source.[11] |
| Ligand | RuPhos (3.0 mol%) | A bulky and electron-rich ligand suitable for coupling with aryl chlorides.[11] |
| Base | NaOtBu (2.0 equiv.) | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[6] |
| Amine | Aniline (1.2 equiv.) | A representative primary aromatic amine. |
| Solvent | Toluene | A standard solvent for this transformation.[6] |
| Temperature | 100 °C | A typical temperature for amination of aryl chlorides. |
| Reaction Time | 18-24 hours | Sufficient time for complete conversion. |
Step-by-Step Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Low Conversion: Aryl chlorides are less reactive than bromides or iodides.[6] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[7] Ensure the base is of high purity and anhydrous.[6]
-
Side Reactions: Hydrodehalogenation (replacement of chlorine with hydrogen) can be a competing reaction. Using a different ligand or base may mitigate this issue.[7]
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
The Sonogashira reaction involves two interconnected catalytic cycles.[12] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[12]
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A standard catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (4 mol%) | Essential for the formation of the copper acetylide. |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent. |
| Alkyne | Phenylacetylene (1.5 equiv.) | A common terminal alkyne. |
| Solvent | Toluene | A suitable solvent for this reaction. |
| Temperature | 80 °C | A moderate temperature to ensure reaction completion. |
| Reaction Time | 12 hours | Typical reaction time. |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.5 mmol, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the copper co-catalyst is important.
-
Homocoupling of Alkyne (Glaser coupling): This is a common side reaction. It can be minimized by using a lower reaction temperature and ensuring the absence of oxygen.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the derivatization of electron-deficient halopyridines.[13] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.[14] For this compound, the electron-donating methoxy and methyl groups may decrease the reactivity towards SNAr, often necessitating elevated temperatures or the use of strong nucleophiles.[2]
Protocol: SNAr of this compound with Thiophenol
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Thiophenol (1.2 equiv.) | A strong nucleophile suitable for SNAr reactions. |
| Base | K₂CO₃ (2.0 equiv.) | A common and effective base to deprotonate the thiol. |
| Solvent | DMF | A polar aprotic solvent that accelerates SNAr reactions. |
| Temperature | 100 °C | Elevated temperature is often required for less activated substrates. |
| Reaction Time | 12-24 hours | To ensure complete reaction. |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), thiophenol (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
No Reaction: The substrate may not be sufficiently activated for SNAr. Consider using a stronger nucleophile or a higher reaction temperature.
-
Side Reactions: Ensure the absence of water to prevent hydrolysis of the starting material or product.
Conclusion
The derivatization of this compound offers a gateway to a diverse range of functionalized pyridine compounds. The choice of synthetic strategy, whether palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, will depend on the desired final product and the available resources. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors. Careful consideration of the reaction mechanism and meticulous optimization of reaction conditions are key to achieving high yields and purity.
References
- Yang, D. et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Wikipedia. (2023).
- Thompson, A. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Li, G. et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]
- Reddit. (2018).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. [Link]
- Elsevier. (n.d.).
- Buchwald, S. L. et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. [Link]
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- El-Faham, A. et al. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Springer. (2016). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
- MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- ACS Green Chemistry Institute. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (2016).
- Amazon S3. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]
- Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
- Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
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Application Note & Protocol: A Scalable Synthesis of 3-Chloro-2-methoxy-5-methylpyridine for Pharmaceutical and Agrochemical Research
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 3-Chloro-2-methoxy-5-methylpyridine, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document provides not only a step-by-step methodology but also delves into the mechanistic rationale, safety protocols, and analytical validation required for successful scale-up.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research, owing to its presence in numerous bioactive molecules. The specific substitution pattern of this compound (CAS No. 1227593-86-3) offers a versatile platform for further chemical elaboration.[1][2] The chloro and methoxy groups at the 2- and 3-positions, along with the methyl group at the 5-position, provide distinct electronic and steric properties that can be leveraged to fine-tune the biological activity of derivative compounds. This intermediate is particularly valuable in the synthesis of compounds targeting a range of biological pathways.[2]
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The starting material, 2,3-dichloro-5-methylpyridine, is treated with sodium methoxide in a suitable solvent, typically methanol.
Reaction:
2,3-dichloro-5-methylpyridine + Sodium Methoxide → this compound + Sodium Chloride
The regioselectivity of this reaction, where the methoxide preferentially displaces the chlorine atom at the 2-position, is a key feature. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 6-positions towards nucleophilic attack. The presence of the second chlorine atom further enhances this effect.
Safety and Handling of Reagents
A thorough understanding and strict adherence to safety protocols are paramount for a successful and safe scale-up.
Personal Protective Equipment (PPE)
Before commencing any experimental work, the following PPE is mandatory:
-
Chemical safety goggles and a face shield.[4]
-
Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
A flame-retardant lab coat.
-
Closed-toe shoes.[4]
-
For handling solids and concentrated solutions, respiratory protection is recommended.[4][5]
Reagent-Specific Hazards and Handling
| Reagent | Key Hazards | Handling Precautions |
| 2,3-dichloro-5-methylpyridine | Harmful if swallowed, inhaled, or in contact with skin.[5][6][7][8] May cause irritation.[8] | Handle in a well-ventilated fume hood.[5][6][7][8] Avoid generating dust.[6] Keep containers tightly sealed.[5][6] |
| Sodium Methoxide | Highly flammable solid.[9][10][11] Reacts violently with water.[9][10] Causes severe skin burns and eye damage.[9][11] | Handle under an inert atmosphere (e.g., nitrogen or argon).[10][12] Use spark-proof tools and explosion-proof equipment.[9][10] Store in a cool, dry place away from incompatible materials.[10][11][13] |
| Methanol | Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. | Use in a well-ventilated area and away from ignition sources. Ground/bond container and receiving equipment.[9] |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[9]
-
Spills: For sodium methoxide, cover with dry sand, dry lime, or soda ash and place in a closed container for disposal.[10] Do not use water.[9][10] For 2,3-dichloro-5-methylpyridine, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[4][8]
Detailed Scale-Up Protocol
This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Materials | Quantity | Grade |
| 2,3-dichloro-5-methylpyridine | 100 g | ≥98% |
| Sodium Methoxide | 36.5 g | ≥95% |
| Anhydrous Methanol | 500 mL | ACS Grade |
| Deionized Water | 1 L | |
| Ethyl Acetate | 1.5 L | ACS Grade |
| Brine (saturated NaCl solution) | 500 mL | |
| Anhydrous Sodium Sulfate | 50 g | ACS Grade |
| Silica Gel | 200 g | 60-120 mesh |
| Equipment |
| 2L Three-necked round-bottom flask |
| Mechanical stirrer |
| Reflux condenser |
| Temperature probe |
| Nitrogen/Argon inlet |
| Addition funnel |
| Heating mantle with controller |
| 2L Separatory funnel |
| Rotary evaporator |
| Glassware for column chromatography |
Experimental Workflow
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- 12. actylislab.com [actylislab.com]
- 13. download.basf.com [download.basf.com]
Catalytic Functionalization of 3-Chloro-2-methoxy-5-methylpyridine: Application Notes and Protocols for Drug Discovery
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a highly sought-after motif in drug design. The targeted functionalization of substituted pyridines allows for the precise modulation of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.
3-Chloro-2-methoxy-5-methylpyridine is a particularly valuable building block. The chlorine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 2-methoxy group and 5-methyl group electronically modify the pyridine ring, influencing its reactivity and providing additional points for interaction with biological targets. This guide provides a detailed overview of key catalytic methods for the functionalization of this important intermediate, offering both mechanistic insights and practical, field-tested protocols for researchers in drug discovery and development.
Core Challenge: The Inertness of the C-Cl Bond
A primary consideration when functionalizing this compound is the inherent strength and low reactivity of the C-Cl bond compared to its bromide or iodide counterparts. Overcoming this activation barrier is paramount for successful cross-coupling and necessitates the use of highly active catalyst systems. The choice of the palladium precursor and, most critically, the ancillary ligand, is a decisive factor in achieving efficient and high-yielding transformations. Bulky, electron-rich phosphine ligands are often essential to promote the rate-limiting oxidative addition of the aryl chloride to the palladium(0) center.
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Diversification
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and they provide a powerful means to functionalize the 3-position of this compound. The following sections detail the principles and protocols for three of the most impactful transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the chloropyridine to a Pd(0) species. This is followed by transmetalation of the organic group from a boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The selection of a suitable ligand is crucial to facilitate both the oxidative addition and reductive elimination steps.
Experimental Workflow for Suzuki-Miyaura Coupling
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-methoxy-5-methylpyridine
Welcome to the technical support center for the synthesis of 3-Chloro-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic route commences with the readily available 2-amino-5-methylpyridine and proceeds through diazotization, chlorination, and selective methoxylation. This guide will dissect each of these critical stages, offering insights into the underlying chemical principles and providing practical solutions to common challenges.
Proposed Synthetic Pathway
The following diagram outlines the proposed synthetic route for this compound, highlighting key intermediates and reagents.
Caption: Proposed synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis.
Step 1: Synthesis of 2-Hydroxy-5-methylpyridine
This reaction proceeds via the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis of the resulting diazonium salt.
Protocol:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyridine in a dilute solution of sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for 30 minutes.
-
Slowly warm the mixture to room temperature and then heat to reflux until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-5-methylpyridine.
Step 2: Synthesis of 2,3-Dichloro-5-methylpyridine
The chlorination of 2-hydroxy-5-methylpyridine is achieved using phosphorus oxychloride (POCl₃).
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, carefully add 2-hydroxy-5-methylpyridine to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichloro-5-methylpyridine.
Step 3: Synthesis of this compound
This final step involves a selective nucleophilic aromatic substitution of the chlorine at the 2-position.
Protocol:
-
Dissolve 2,3-dichloro-5-methylpyridine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-hydroxy-5-methylpyridine | - Incomplete diazotization. - Decomposition of the diazonium salt at elevated temperatures. - Loss of product during workup due to its water solubility. | - Ensure the temperature is strictly controlled during the addition of sodium nitrite. - Warm the reaction mixture slowly after the diazotization is complete. - After neutralization, saturate the aqueous layer with NaCl before extraction to reduce the product's solubility. |
| Step 2: Incomplete chlorination of 2-hydroxy-5-methylpyridine | - Insufficient amount of POCl₃. - Reaction time is too short. - Reaction temperature is too low. | - Use a larger excess of POCl₃.[1][2][3] - Increase the reaction time and monitor the progress by TLC or GC. - Ensure the reaction is heated to a vigorous reflux. |
| Step 2: Formation of tar-like byproducts | - High reaction temperatures for extended periods. - Presence of moisture in the starting material or reagents. | - Avoid excessively long reaction times at high temperatures. - Ensure all glassware is dry and use anhydrous reagents. |
| Step 3: Non-selective methoxylation (formation of 2,3-dimethoxy-5-methylpyridine) | - Reaction temperature is too high. - Prolonged reaction time. - Excess sodium methoxide. | - The 2-position is more activated towards nucleophilic substitution than the 3-position.[4] To favor monosubstitution, use a controlled amount of sodium methoxide (close to 1 equivalent). - Maintain a lower reflux temperature or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Step 3: Unreacted 2,3-dichloro-5-methylpyridine remains | - Insufficient sodium methoxide. - Reaction time is too short. | - Use a slight excess of sodium methoxide (e.g., 1.1 equivalents). - Increase the reaction time and continue to monitor. |
| General: Difficulty in purification | - Presence of closely related isomers or byproducts. | - For purification of pyridine derivatives, fractional distillation under reduced pressure can be effective.[5] - Column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) is a standard method for separating closely related compounds.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving high regioselectivity in the final methoxylation step?
A1: The key is to exploit the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack compared to the 3-position.[4] This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during attack at the 2-position more effectively. To ensure selectivity, it is crucial to control the stoichiometry of the sodium methoxide and the reaction temperature.
Q2: Are there alternative methods for the chlorination of 2-hydroxy-5-methylpyridine?
A2: While phosphorus oxychloride is a common and effective reagent, other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and PCl₅ can also be used.[7][8] The choice of reagent can influence the reaction conditions and the byproduct profile.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the formation of isomers, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of POCl₃ is highly exothermic and should be done slowly and with extreme caution. Diazonium salts are potentially explosive, especially when dry, so they should be kept in solution and used immediately.
Q5: Can I use other alkoxides for the final step to introduce different alkoxy groups?
A5: Yes, in principle, other sodium alkoxides (e.g., sodium ethoxide, sodium isopropoxide) can be used to introduce the corresponding alkoxy group at the 2-position. However, the reaction conditions may need to be optimized for each specific alkoxide.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Infoscience. (n.d.). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions.
- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Blog. (2025, September 30). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.
- National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Wikipedia. (n.d.). Pyridine.
- LookChem. (n.d.). Purification of Pyridine.
- ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?.
- ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
- YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale.
- MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3.
- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine.
- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
- ResearchGate. (n.d.). Pyridine methanol chlorinations.
- National Institutes of Health. (2021, December 16). Deaminative chlorination of aminoheterocycles.
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Patsnap Eureka. (2020, June 26). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Reagentia. (n.d.). 2,3-Dichloro-5-methoxypyridine (1 x 5 g).
- National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
- European Patent Office. (n.d.). Preparation of 2-chloro-5-methylpyridine.
- National Institutes of Health. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.
- Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
- PubMed. (2024, September 4). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- RSC Publishing. (n.d.). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex.
Sources
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Chloro-2-methoxy-5-methylpyridine by Column Chromatography
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Chloro-2-methoxy-5-methylpyridine using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to overcome common challenges encountered during this specific purification process.
Troubleshooting Guide: Navigating Your Purification
This section addresses specific problems you may encounter during the column chromatography of this compound, presented in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis shows the product and a major impurity are very close together (similar Rf values). How can I improve the separation on the column?
Answer: Achieving good resolution between compounds with similar polarities is a common challenge. Here is a systematic approach to enhance separation:
-
Optimize the Mobile Phase (Eluent System): The selectivity of your separation is highly dependent on the solvent system.
-
Initial Solvent System: A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1] For this compound, begin with a system that gives your product an Rf value between 0.13 and 0.40 on a TLC plate.[2]
-
Adjusting Polarity: If the spots are too close, try decreasing the polarity of the mobile phase (i.e., increase the proportion of hexane). This will increase the retention time of both compounds on the silica gel, potentially leading to better separation.
-
Introducing a Different Solvent: If adjusting the polarity of a two-component system is insufficient, introducing a third solvent can alter the selectivity. Consider adding a small amount of a different solvent, such as dichloromethane or toluene, to your hexane/ethyl acetate mixture.[3]
-
-
Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can effectively separate compounds with close Rf values.[4]
-
Start with a low polarity mobile phase to allow the less polar compounds to elute.
-
Slowly increase the proportion of the more polar solvent to elute your target compound, leaving the more polar impurities on the column.
-
-
Consider an Alternative Stationary Phase: While silica gel is the most common choice, its acidic nature can sometimes cause issues with basic compounds like pyridines.[5] If you continue to face separation challenges, consider:
Issue 2: Product Tailing (Asymmetric Peaks) During Elution
Question: The fractions containing my product show significant tailing on TLC, and the purification is inefficient. What causes this and how can I fix it?
Answer: Peak tailing with pyridine derivatives on silica gel is a frequent issue. It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong interaction leads to a slow release of the compound from the stationary phase, resulting in a "tail."
Here are effective strategies to mitigate peak tailing:
-
Use a Mobile Phase Additive: The most common solution is to add a small amount of a competitive base to the mobile phase.
-
Deactivate the Silica Gel: If you prefer not to use TEA in your mobile phase, you can deactivate the silica gel itself, though this is a less common approach for routine purifications.
Experimental Protocol: Preparing a TEA-Containing Mobile Phase
-
Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
To every 100 mL of the mobile phase, add 0.1 to 1 mL of triethylamine.
-
Mix thoroughly before use.
-
When running the column, ensure the silica gel is equilibrated with the TEA-containing mobile phase before loading your sample.
Issue 3: Low Recovery of the Product After Chromatography
Question: I've loaded my crude material onto the column, but the total amount of purified product I've recovered is very low. Where could my compound have gone?
Answer: Low recovery can be attributed to several factors. Here's a troubleshooting workflow to diagnose the issue:
-
Compound Instability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.[4]
-
How to Check for Instability: Perform a 2D TLC. Spot your crude mixture on the bottom-left corner of a TLC plate and run it in your chosen eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If your product is stable, the spot will move to a new position along the diagonal. If it degrades, you will see new spots off the diagonal.[6]
-
Solution: If your compound is unstable, consider using a more inert stationary phase like alumina or a deactivated silica gel.
-
-
Irreversible Adsorption: Highly polar compounds or certain functionalities can bind irreversibly to the silica gel. While this compound is moderately polar, strong interactions can still occur.
-
Solution: After your initial elution, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture of dichloromethane and methanol) to see if any additional product elutes.
-
-
Improper Sample Loading: The way you load your sample onto the column is critical for a successful separation.
-
Liquid Loading: If you dissolve your sample in a solvent that is too polar relative to your mobile phase, it can cause the compound to spread out in a broad band at the top of the column, leading to poor separation and apparent low recovery in clean fractions. Always use the minimum amount of the least polar solvent possible to dissolve your sample.[2]
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dry loading is recommended.[11] Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (typically a 1:1 to 1:3 sample-to-sorbent ratio by weight), and evaporate the solvent to obtain a free-flowing powder.[12] This powder can then be carefully added to the top of your column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of crude this compound?
A good starting point for TLC method development is a 4:1 mixture of hexane and ethyl acetate. You can then adjust the ratio to achieve an Rf value for the target compound in the optimal range of 0.13-0.40 for column chromatography.[2]
Q2: What are the potential impurities I should be looking for?
The impurities will depend on the synthetic route used. Common impurities could include:
-
Unreacted starting materials.
-
Byproducts from side reactions, such as isomers or products of incomplete reactions. For example, if the starting material is a di-chloro pyridine derivative, you might have residual starting material or the other regioisomer.[1]
-
Compounds formed from degradation of the product during the reaction or workup.
Q3: How much crude material can I load onto my column?
The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation (well-separated spots on TLC), you can typically load 1 gram of crude material per 20-40 grams of silica gel. For more difficult separations, this ratio should be increased to 1:100 or even higher.
Q4: Is it better to use a step gradient or a linear gradient?
For manual column chromatography, a step gradient is often more practical.[13] This involves starting with a low polarity eluent and then incrementally increasing the polarity in steps. For automated flash chromatography systems, a linear gradient can provide better resolution for difficult separations.[14]
Q5: My compound is UV-active. What is the best way to monitor the fractions?
Since this compound contains a pyridine ring, it is UV-active. You can monitor the fractions by spotting them on a TLC plate and visualizing them under a UV lamp (typically at 254 nm).[15]
Data Summary and Protocols
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [16] |
| Molecular Weight | 157.6 g/mol | [16] |
| Appearance | Varies, can be a solid or oil | [17] |
| CAS Number | 1227593-86-3 | [18] |
Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography.[5] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (start with 9:1, increase polarity as needed) | Good starting point for many pyridine derivatives.[1] |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) | Minimizes peak tailing by masking acidic silanol sites.[7][9] |
| TLC Rf Target | 0.13 - 0.40 | Optimal range for good separation and reasonable elution time.[2] |
| Sample Loading | Dry loading for poorly soluble samples | Ensures a narrow sample band and improves resolution.[11] |
Visualizing the Workflow
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for improving chromatographic separation.
Mechanism of Peak Tailing and the Role of TEA
Caption: How TEA mitigates peak tailing of basic compounds.
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025). Welch Materials Inc.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2007). PubMed.
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex.
- The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. (2008). Taylor & Francis Online.
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014). ResearchGate.
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- The Methods of Sample Loading in Flash Column. (2025). Hawach Scientific.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010). Google Patents.
- Gradient Design and Development. (2020). Agilent.
- Gradient Column Chromatography how to? (2021). Reddit.
- This compound. (n.d.). AbacipharmTech.
- Resources on 3+ component chromatography solvent systems? (2025). Reddit.
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Technical Support Center: Challenges in the Chlorination of 2-Methoxy-5-Methylpyridine
Welcome to the technical support center for the chlorination of 2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Challenges
The chlorination of 2-methoxy-5-methylpyridine presents a unique set of challenges primarily governed by the directing effects of the methoxy and methyl substituents on the pyridine ring. The interplay of these groups dictates the regioselectivity of the reaction, while the inherent reactivity of the pyridine nucleus influences reaction conditions and potential side reactions. Understanding these factors is paramount to achieving high yields and purity of the desired chlorinated product.
This guide will address key issues such as poor regioselectivity, the formation of byproducts, incomplete reactions, and difficulties during workup and purification.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chlorination of 2-methoxy-5-methylpyridine?
A1: The regioselectivity is primarily dictated by the activating and directing effects of the methoxy and methyl groups. The 2-methoxy group is a strong activating, ortho-, para-directing group, while the 5-methyl group is a weaker activating, ortho-, para-directing group.[1][2] Given the positions of these substituents, the electron density will be highest at the C3, C4, and C6 positions. The C6 position is sterically hindered by the adjacent methoxy group. Therefore, chlorination is most likely to occur at the C3 or C4 positions. The relative ratio of these isomers will depend on the specific chlorinating agent and reaction conditions used.
Q2: Which chlorinating agents are suitable for this reaction?
A2: Several chlorinating agents can be employed, with the choice depending on the desired reactivity and selectivity. Common options include:
-
N-Chlorosuccinimide (NCS): A mild and easy-to-handle electrophilic chlorinating agent suitable for activated aromatic systems.[3][4][5]
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): Harsher reagents often used to convert hydroxy- or methoxypyridines to their chloro-derivatives. These can lead to the replacement of the methoxy group if not carefully controlled.[6][7]
-
Chlorine Gas (Cl₂): A highly reactive agent that may require careful control of stoichiometry and temperature to avoid over-chlorination.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the formation of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of conversion and the relative ratios of products and byproducts.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture to determine the structure and ratio of the components.
Q4: What are the primary safety concerns when performing this chlorination?
A4: Chlorination reactions, especially with reagents like chlorine gas and phosphorus chlorides, pose several hazards. Key safety precautions include:
-
Wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended for pyridine), safety goggles, and a lab coat.[10][12]
-
Careful handling of corrosive and toxic reagents.
-
Quenching the reaction mixture carefully, as excess chlorinating agent can react exothermically with water or other quenching agents.
-
Proper disposal of waste. [10]
Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of 2-methoxy-5-methylpyridine, providing potential causes and actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently activated chlorinating agent: NCS may require an acid catalyst for less reactive substrates. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Deactivation of the pyridine ring: Protonation of the pyridine nitrogen by acidic byproducts (e.g., HCl) can deactivate the ring towards further electrophilic attack.[13] | 1. Add a catalytic amount of a protic or Lewis acid when using NCS to increase its electrophilicity. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Include a non-nucleophilic base in the reaction mixture to scavenge acidic byproducts. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Highly reactive chlorinating agent: Stronger agents like chlorine gas can be less selective. 2. Suboptimal reaction temperature: Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. | 1. Switch to a milder chlorinating agent like NCS. 2. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. 3. Explore different solvent systems, as solvent polarity can influence regioselectivity. |
| Formation of Dichloro- Byproducts | 1. Excess chlorinating agent: Using more than one equivalent of the chlorinating agent can lead to multiple chlorinations. 2. Prolonged reaction time: Allowing the reaction to proceed for too long after the starting material is consumed can result in further chlorination of the desired product. | 1. Carefully control the stoichiometry of the chlorinating agent, using 1.0 to 1.1 equivalents. 2. Monitor the reaction closely using TLC or GC/HPLC and quench the reaction as soon as the starting material is consumed. |
| Loss of Methoxy Group (Formation of 2-chloro-5-methylpyridine) | 1. Use of harsh chlorinating agents: Reagents like PCl₅ and POCl₃ are known to replace methoxy groups with chlorine.[6][7] 2. High reaction temperatures in the presence of strong acids can promote ether cleavage. | 1. Avoid using PCl₅ or POCl₃ if the goal is to retain the methoxy group. Opt for NCS. 2. Maintain a moderate reaction temperature and consider using a non-acidic solvent. |
| Difficult Workup and Purification | 1. Formation of emulsions during aqueous workup. 2. Co-elution of isomers during column chromatography. 3. Product is an oil instead of a solid, making isolation difficult. | 1. Use brine (saturated NaCl solution) to break up emulsions during extraction. 2. Optimize the mobile phase for column chromatography. A solvent system with low polarity and slow elution may be required to separate isomers. Consider using a different stationary phase if silica gel is not effective. 3. Attempt to crystallize the product from a suitable solvent or solvent mixture. If it remains an oil, purification by distillation under reduced pressure may be an option.[14] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific experimental setup and goals.
Protocol 1: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)
This protocol is designed for the regioselective chlorination of the pyridine ring while preserving the methoxy group.
Materials:
-
2-methoxy-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-5-methylpyridine (1.0 eq) in acetonitrile.
-
Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired chlorinated isomer(s).
Protocol 2: Chlorination with Phosphorus Oxychloride (POCl₃) (Caution: Harsher Conditions)
This protocol is adapted from methods used for similar pyridine derivatives and may lead to the replacement of the methoxy group.[6][7] It should be used with caution if ring chlorination is the primary goal.
Materials:
-
2-methoxy-5-methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium bicarbonate (solid)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, carefully add 2-methoxy-5-methylpyridine (1.0 eq) to an excess of phosphorus oxychloride (3-5 eq).
-
Heat the reaction mixture to reflux (approx. 105 °C) for 2-3 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or column chromatography.
Visualizing the Reaction and Troubleshooting
Regioselectivity in Electrophilic Chlorination
The following diagram illustrates the directing effects of the methoxy and methyl groups on the pyridine ring, highlighting the positions most susceptible to electrophilic attack.
Caption: Predicted electron density distribution.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the chlorination of 2-methoxy-5-methylpyridine.
Caption: A general troubleshooting workflow.
References
- BenchChem. (2025). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. BenchChem.
- Google Patents. (1994).
- Google Patents. (1992).
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
- BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. BenchChem.
- Washington State University. (n.d.).
- Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- ResearchGate. (2025). Relative ortho-Directing Power of Fluorine, Chlorine and Methoxy Group for the Metalation Reaction in the Diazine Series. Diazines. Part 35.
- U.S. Environmental Protection Agency. (2014).
- Carl ROTH. (n.d.).
- Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re...
- National Center for Biotechnology Information. (n.d.).
- YouTube. (2022, April 20).
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- Pipe Testing Services. (n.d.).
- ResearchGate. (2025). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV.
- Google Patents. (1981).
- Google Patents. (1993).
- ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized....
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- ChemRxiv. (n.d.). Regioselective Palladaelectro-catalyzed Chlorination of Arenes in an Undivided Cell Setup.
- ResearchGate. (2025). (PDF) N-Chlorosuccinimide (NCS).
- ResearchGate. (2016). (PDF)
- Wikipedia. (n.d.). N-Chlorosuccinimide.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorine Dioxide and Chlorite.
- Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- U.S. Environmental Protection Agency. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules.
- BenchChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
- ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. carlroth.com [carlroth.com]
- 12. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 13. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions with Pyridines
Welcome to the technical resource hub for scientists and researchers engaged in the synthesis of pyridine-containing biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern synthetic chemistry, especially within pharmaceutical and materials science.[1][2] However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with simple aryl substrates.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles you may face. We will delve into the mechanistic reasoning behind these challenges and provide actionable, field-proven strategies to optimize your reaction conditions for success.
Section 1: Core Challenges & FAQs
Q1: Why is my Suzuki coupling with a pyridine substrate failing or giving very low yields?
This is the most common issue researchers face. The primary reasons often trace back to the intrinsic nature of the pyridine ring.
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst.[4][5][6] This coordination can inhibit the catalyst or lead to its deactivation, effectively stopping the catalytic cycle.[4][5][6] This is a particularly significant issue with 2-substituted pyridines.[3]
-
Substrate Reactivity:
-
Halopyridines (Electrophile): The reactivity of halopyridines follows the general trend I > Br > Cl.[7] Chloropyridines, while often more commercially attractive, have a strong C-Cl bond that makes the initial oxidative addition step—often the rate-determining step—more challenging.[1] This necessitates the use of more active catalyst systems.[1][4]
-
Pyridine Boronic Acids (Nucleophile): Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously unstable and prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][8][9] This depletes the active nucleophile from your reaction mixture.[5]
-
Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can I minimize them?
Byproduct formation complicates purification and reduces the yield of your desired product. The main culprits are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding parent pyridine.[6] It is often promoted by the presence of water, certain bases, and elevated temperatures.[4][5]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct.[2][4] It is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote this side reaction.[2][4][5]
-
Dehalogenation: This involves the replacement of the halogen on your starting material with a hydrogen atom.[4] This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents or even the base.[2][6]
Q3: Which is a better coupling partner, a bromopyridine or a chloropyridine?
The choice often depends on a balance of reactivity and substrate availability/cost.
-
Bromopyridines are generally more reactive due to the weaker C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol).[1] This facilitates the oxidative addition step, often allowing for milder reaction conditions.[1]
-
Chloropyridines are less reactive but are often more economical and readily available.[1] Successful coupling of chloropyridines almost always requires a more sophisticated, highly active catalyst system, typically involving bulky, electron-rich phosphine ligands.[1][10]
Section 2: Troubleshooting Guide & Optimization Protocols
This section provides a systematic approach to troubleshooting and optimizing your reaction.
Issue 1: Low or No Conversion of Starting Material
If you observe that your starting materials are largely unreacted, the issue likely lies with the catalyst's activity or the fundamental reaction parameters.
Troubleshooting Workflow: Low Conversion
Caption: A workflow to minimize protodeboronation of the boronic acid/ester.
Detailed Recommendations:
-
Use a More Stable Boron Reagent: Boronic acids are more prone to protodeboronation than their ester counterparts.
-
Action: Switch to a boronic acid pinacol ester (BPin) or a MIDA boronate. These are significantly more stable towards hydrolysis. [6]
-
-
Ensure Anhydrous Conditions: Water is a primary culprit in protodeboronation. [5] * Action: Use freshly distilled, anhydrous solvents. Ensure your base is dried (e.g., in a vacuum oven) and finely powdered. Flame-dry your glassware under vacuum before use.
Table 1: Recommended Starting Conditions for Pyridine Suzuki Coupling
| Parameter | Recommendation for Bromo-pyridines | Recommendation for Chloro-pyridines | Rationale |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (2-4 mol%) or similar G3 pre-catalyst | Chloro-pyridines require a more active catalyst for the difficult oxidative addition step. [1][11] |
| Ligand | SPhos or XPhos (2-4 mol%) | SPhos or XPhos (4-8 mol%) | Bulky, electron-rich ligands are essential to overcome catalyst inhibition by the pyridine nitrogen. [5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | A strong base is often needed to facilitate the transmetalation step effectively. [4][6] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | 1,4-Dioxane or Toluene (anhydrous, degassed) | Aprotic solvents are generally preferred. Rigorous degassing prevents homocoupling. [4][5] |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv.) or Pinacol Ester (1.2-1.5 equiv.) | Boronic Acid Pinacol Ester (1.2-1.5 equiv.) | Esters offer greater stability against protodeboronation, which is beneficial under more forcing conditions. [6] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are often needed to drive the coupling of less reactive chlorides. [4] |
General Experimental Protocol
Note: This is a generalized procedure and must be optimized for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.). [11]2. Atmosphere Exchange: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [4]3. Solvent Addition: Add the anhydrous, degassed solvent via syringe. [1][11]4. Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in a small amount of the reaction solvent if they are added separately. Add the catalyst (or catalyst solution) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. [4][6]6. Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. [4]7. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. [4][6]8. Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel. [1]
References
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Buchwald, S. L., & Mauger, C. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 68(11), 4302-4314.
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal, 14(14), 4267-4279.
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4474-4479.
- Li, G. Y., & Marshall, W. J. (2002). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 4(18), 3285-3288.
- Sigma-Aldrich. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Reddit. (2012, July 4). Suzuki coupling help.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 3-Chloro-2-methoxy-5-methylpyridine
Technical Support Center: 3-Chloro-2-methoxy-5-methylpyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with this heterocyclic building block. Here, we address common experimental failures in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Understanding the Substrate: A Molecule with Competing Influences
Before troubleshooting, it is crucial to understand the inherent reactivity of this compound. Its behavior in chemical reactions is governed by a delicate interplay of electronic and steric factors.
-
The C-Cl Bond: As an aryl chloride, this bond is significantly less reactive in palladium-catalyzed cross-coupling reactions than its bromide or iodide counterparts. Activating this bond for oxidative addition is often the primary challenge.[1]
-
The 2-Methoxy Group: This group is strongly electron-donating via resonance, which further increases the electron density at the C-3 position. This electronic enrichment makes the C-Cl bond even more resistant to oxidative addition by an electron-rich Pd(0) catalyst.[1]
-
Steric Hindrance: The methoxy group at the adjacent C-2 position, along with the methyl group at C-5, creates significant steric congestion around the C-3 reaction center. This can impede the approach of bulky catalyst complexes or nucleophiles.[2][3][4]
-
The 3-Position: In pyridines, the C-2 and C-4 positions are electronically activated for nucleophilic aromatic substitution (SNAr) because a transient negative charge can be stabilized on the ring nitrogen. The C-3 position lacks this stabilization, making it inherently poor for SNAr reactions.[5][6]
This combination of electronic deactivation and steric hindrance makes successful reactions with this substrate highly dependent on carefully optimized conditions.
Troubleshooting Guide & FAQs
Category 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction shows no or very low conversion of this compound. I'm using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O). What's wrong?
Answer: Your reaction is likely failing due to an insufficiently active catalytic system to overcome the dual challenges of a deactivated C-Cl bond and steric hindrance. Standard conditions are rarely effective for this substrate.
Root Cause Analysis:
-
Catalyst Inactivity: The primary hurdle is the oxidative addition of the electron-rich C-Cl bond to the Pd(0) center. The electron-donating effect of the 2-methoxy group makes this step particularly sluggish.[1] Catalysts like Pd(PPh₃)₄ are generally not potent enough. You require a catalyst system featuring bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[1][7]
-
Inadequate Base: The base's role is to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. A weak or poorly soluble base like K₂CO₃ may not be effective enough, especially if the boronic acid is also sterically demanding or electronically deactivated.[7][8]
-
Insufficient Thermal Energy: Activation of a C-Cl bond often requires higher temperatures than for corresponding bromides or iodides to overcome the activation energy of the oxidative addition step.[7]
Troubleshooting Protocol:
-
Upgrade Your Catalyst System: Switch to a modern, highly active catalyst/ligand system. Bulky biarylphosphine ligands are the industry standard for this challenge. Screen the systems in the table below.
-
Select a Stronger Base: Employ a stronger, more soluble base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[1][7]
-
Increase Reaction Temperature: Ensure the reaction is heated sufficiently. Temperatures in the range of 100-120 °C are common for activating aryl chlorides.[9]
-
Ensure Anhydrous & Inert Conditions: Use anhydrous, degassed solvents. Oxygen can damage the catalyst and promote unwanted side reactions.[7]
Q2: My Suzuki reaction is messy. I see my desired product, but it's contaminated with significant amounts of 2-methoxy-5-methylpyridine (dehalogenation) and homocoupled boronic acid. How can I improve the selectivity?
Answer: The formation of these byproducts points to issues with catalyst stability, the presence of oxygen, or instability of your boronic acid.
Root Cause Analysis:
-
Dehalogenation: This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can undergo transmetalation. This can be promoted by moisture or instability of the catalytic complex.
-
Homocoupling (Glaser-type): This side reaction of the boronic acid is almost always promoted by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst.[7]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which can be exacerbated by excess water, prolonged reaction times at high temperatures, or an inappropriate base.[7]
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles). Assemble your reaction under a strictly inert atmosphere (Argon or Nitrogen).[8]
-
Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition. For monodentate ligands like SPhos or XPhos, a Ligand:Pd ratio of 2:1 to 4:1 is a good starting point.[7]
-
Check Boronic Acid Quality & Stoichiometry: Use high-purity boronic acid. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can favor homocoupling.
-
Monitor Reaction Progress: Track the reaction by TLC or LC-MS. Do not let the reaction run for an excessively long time after the starting material is consumed, as this can lead to product degradation and increased side reactions.[7]
Category 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound is failing. I see only starting materials after 24 hours. What should I troubleshoot first?
Answer: Similar to the Suzuki coupling, this failure is almost certainly due to an inadequate catalyst system and/or base for activating the challenging C-Cl bond in the presence of your specific amine.
Root Cause Analysis:
-
Insufficiently Active Catalyst: The oxidative addition is the rate-limiting step. The choice of ligand is paramount for C-Cl amination.[10][11]
-
Incorrect Base: The base must be strong enough to deprotonate the amine (or the N-H palladium complex) to generate the active nucleophile, but it must not degrade the substrate or catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically required.[9][12] Weaker carbonate bases are often ineffective.
-
Steric Hindrance: The combination of the 2-methoxy group and a bulky amine can severely hinder the reaction. The choice of a sterically appropriate ligand is key to mitigating this.
Troubleshooting Protocol:
-
Select an Appropriate Catalyst System: Use a modern Buchwald-Hartwig catalyst system. For many primary and secondary amines, catalyst systems based on ligands like XPhos or BrettPhos are highly effective.
-
Choose the Right Base for Your Amine:
-
For most alkyl and aryl amines, NaOtBu is the base of choice.
-
If your substrate has base-sensitive functional groups (like esters), a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, but this will likely require a more active catalyst (e.g., a G3 or G4 precatalyst) and higher temperatures.
-
For protic substrates, LHMDS can be effective.[12]
-
-
Solvent Choice: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard.[12] Ensure they are rigorously degassed.
-
Consider a Precatalyst: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[12]
Category 3: Nucleophilic Aromatic Substitution (SNAr)
Q4: I am trying to displace the chlorine on this compound with a strong nucleophile (e.g., sodium methoxide, piperidine) in DMSO at high temperature, but no reaction occurs. Why is this SNAr reaction failing?
Answer: The reaction is failing because the substrate is electronically and positionally deactivated for nucleophilic aromatic substitution. This is not a viable reaction pathway under standard SNAr conditions.
Root Cause Analysis:
-
Positional Deactivation: SNAr on a pyridine ring proceeds via a negatively charged intermediate (a Meisenheimer complex). This intermediate is only significantly stabilized when the negative charge can be delocalized onto the electronegative nitrogen atom. This occurs with attack at the C-2 and C-4 positions. Attack at C-3 does not allow for this crucial stabilization, making the intermediate prohibitively high in energy.[5][6]
-
Electronic Deactivation: The 2-methoxy and 5-methyl groups are both electron-donating, pushing more electron density into the ring. This repels the incoming nucleophile and further destabilizes any transient negative charge, making the ring less electrophilic.
-
Steric Hindrance: The 2-methoxy group physically blocks the C-3 position, hindering the approach of the nucleophile.[4]
Alternative Strategies:
-
If your desired transformation is an etherification or amination, you must use a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig C-O or C-N coupling) instead of SNAr. These reactions proceed via a completely different mechanism (oxidative addition/reductive elimination) that is not subject to the electronic rules of SNAr.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes / Ref |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5-2.5) | XPhos (3-5) | K₃PO₄ (2.0) | Toluene or Dioxane | 110 | A robust system for challenging chlorides.[1][9] |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 100 | Good for a variety of boronic acids.[1] |
| Buchwald-Hartwig | XPhos Pd G3 (2-4) | (precatalyst) | NaOtBu (1.2-1.4) | Toluene or THF | 100 | Highly active and reliable precatalyst.[9][12] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BrettPhos (4.5) | LHMDS (2.0) | THF | 65-80 | Good for substrates with protic functional groups.[12] |
Appendix A: Detailed Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix: add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Add the solid catalyst premix to the reaction vial.
-
Seal the vial with a septum cap, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
-
Inside a glovebox, add XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.
-
Add this compound (1.0 mmol, 1.0 equiv.) to the vial.
-
Add anhydrous, degassed toluene (5 mL).
-
Add the amine coupling partner (1.2 mmol, 1.2 equiv.).
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir for 16-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Caption: Key factors hindering the oxidative addition step in cross-coupling reactions.
References
- Berionni, G., et al. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry.
- Wuhu Huaren Science and Technology. Optimizing Cross-Coupling Reactions with Palladium Catalysts.
- Google Patents. Process for the production of 2-hydroxypyridine.
- Kiyota, T., et al. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
- Nambo, M., et al. Nucleophilic amination of methoxypyridines by a sodium hydride-lithium iodide composite. Chemical Communications.
- MacMillan, D. S., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Reddit. r/Chempros - Diagnosing issues with a failed Suzuki coupling?.
- Reddit. r/Chempros - Help needed with unreproducible Suzuki coupling.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides.
- ChemRxiv. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- NIH National Library of Medicine. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
- Khan Academy. Steric hindrance | Substitution and elimination reactions. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
preventing decomposition of 3-Chloro-2-methoxy-5-methylpyridine during reaction
Welcome to the technical support center for 3-Chloro-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substituted pyridine. Below, you will find in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve challenges, ensuring the integrity of your reactions and maximizing yields.
Troubleshooting Guide: Diagnosing and Solving Reaction Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of the methoxy group with a hydroxyl group (2-pyridone formation). What is causing this and how can I prevent it?
Answer:
Primary Cause: Hydrolysis of the 2-Methoxy Group
The formation of the 2-pyridone analogue is a classic sign of methoxy group hydrolysis. The methoxy group at the C2 position of the pyridine ring is susceptible to cleavage, particularly under acidic or certain aqueous basic conditions. The presence of trace amounts of water or acid in your reaction can catalyze this unwanted side reaction.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, distill solvents over an appropriate drying agent before use. Ensure all reagents, especially bases and salts, are thoroughly dried.
-
Avoid Protic Solvents: Solvents like water, methanol, or ethanol can act as nucleophiles or proton sources, facilitating hydrolysis. Opt for aprotic solvents such as 1,4-dioxane, toluene, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Mind Your Workup: Avoid quenching the reaction with strong aqueous acids. If an acidic workup is necessary, keep the temperature low (0 °C) and minimize the exposure time. Consider a milder workup, such as quenching with saturated aqueous ammonium chloride or sodium bicarbonate.
-
Base Selection: If your reaction requires a base, choose a non-nucleophilic, anhydrous base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often suitable when properly dried.
Question 2: My desired product is contaminated with a compound that has lost its chlorine atom, replaced by hydrogen. What leads to this dehalogenation?
Answer:
Primary Cause: Reductive Dehalogenation
The loss of the chlorine atom is a reductive process known as dehalogenation or hydrodehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling reactions but can also be caused by other reducing agents or conditions.[1][2]
Recommended Solutions:
-
Catalyst and Ligand Choice: In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the choice of ligand is critical. Some ligands are more prone to promoting β-hydride elimination, which can lead to reductive dehalogenation.[2] Consider using catalyst systems known to be robust for chloropyridine couplings, such as those employing sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos).
-
Hydride Sources: Be aware of potential hydride sources in your reaction. Solvents like isopropanol or certain amines can act as hydride donors under catalytic conditions. Using a rigorously inert atmosphere (argon or nitrogen) can prevent the formation of some reducing species.[3]
-
Alternative Reducing Conditions: If you are intentionally performing a reduction elsewhere in the molecule, be aware that reagents like zinc in acidic media are known to dechlorinate pyridines.[4] You may need to reconsider your synthetic strategy to avoid these conditions.
Question 3: The chlorine atom is being displaced by another nucleophile present in my reaction mixture instead of the intended reaction occurring. How can I improve selectivity?
Answer:
Primary Cause: Competing Nucleophilic Aromatic Substitution (SNAr)
The C2 position of a pyridine ring is electronically activated for nucleophilic attack.[5][6] The chlorine atom at this position is a good leaving group, making the molecule susceptible to SNAr reactions. If your reaction mixture contains other nucleophiles (e.g., amines, alkoxides, or even certain solvents at high temperatures), they can compete with your desired transformation.
Recommended Solutions:
-
Protecting Groups: If your substrate contains other nucleophilic functional groups, consider protecting them before subjecting the molecule to reactive conditions.
-
Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce this byproduct.
-
Reagent Stoichiometry and Addition Order: Carefully control the stoichiometry of your reagents. Sometimes, slow addition of a key reagent can maintain its low concentration, disfavoring side reactions.
-
Catalysis: For cross-coupling reactions, a highly active and selective catalyst can accelerate the desired pathway to such an extent that the uncatalyzed SNAr side reaction becomes negligible.[7]
Key Decomposition Pathways Diagram
Caption: A decision-making workflow for troubleshooting common reaction issues.
Experimental Protocol: Robust Suzuki Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, designed to minimize common side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube or microwave vial.
-
Reagent Addition: In the vessel, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert. [1]4. Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [1]7. Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- Van der Vlugt, J. I., et al. (2006). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. European Journal of Inorganic Chemistry, 2006(12), 2371-2377.
- Wang, D., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology, 58(10), 4559-4569. [Link]
- Wang, D., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology, 58(10), 4559-4569. [Link]
- Rahaim, R. J., & Maleczka, R. E. (2006). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 47(51), 9089-9092. [Link]
- Wikipedia. (n.d.). Pyridine.
- Dow AgroSciences LLC. (1998). Dechlorination of pyridines in acidic, zinc-containing mediums.
- ResearchGate. (2016). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
- Du, Y., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(2), 1146-1154. [Link]
- Amyes, T. L., & Richard, J. P. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 9(12), 2239-2242. [Link]
- TMP Chem. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- The Organic Chemistry Tutor. (2019).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Containing 3-Chloro-2-methoxy-5-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-methoxy-5-methylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup and purification of reactions involving this versatile building block. The protocols and advice herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to this compound in Synthesis
This compound is a valuable heterocyclic compound frequently employed in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of its functional groups, which allows for selective modification, particularly through palladium-catalyzed cross-coupling reactions. However, the unique electronic and steric properties of this molecule can present challenges during the reaction workup and purification stages. This guide is designed to address these challenges directly, providing you with the knowledge to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: What are the key physicochemical properties of this compound that I should be aware of before starting my reaction?
A1: Understanding the basic properties of your starting material is crucial for planning a successful reaction and workup. Here is a summary of key data for this compound:
| Property | Value | Source |
| CAS Number | 1227593-86-3 | [1] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Solid | [3] |
| pKa (of 2-methoxypyridinium ion) | 3.28 | [4] |
The pKa of the conjugate acid of 2-methoxypyridine is notably lower than that of pyridine (5.23), indicating that 2-methoxypyridines are less basic. This reduced basicity is attributed to the inductive electron-withdrawing effect of the methoxy group. This property is advantageous during aqueous workups as it can reduce the likelihood of emulsion formation.
Q2: I'm having trouble with emulsions during the aqueous workup of my reaction mixture. What is causing this and how can I resolve it?
A2: Emulsion formation is a common issue when working with pyridine-containing compounds due to the basicity of the nitrogen atom, which can act as a surfactant. Although 2-methoxypyridines are less basic than pyridine, they can still lead to emulsions, especially if residual starting material or basic byproducts are present.
Troubleshooting Emulsions:
-
Acidic Wash: A common and effective strategy is to perform an initial wash with a dilute acidic solution (e.g., 1 M HCl or saturated NH₄Cl solution). This protonates the pyridine nitrogen, increasing its solubility in the aqueous phase and breaking the emulsion.[5] Subsequent neutralization of the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will allow for the extraction of the desired product back into the organic phase if your product is also basic.[5]
-
Brine Wash: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which helps to break up emulsions by reducing the solubility of organic components in the aqueous phase.[6][7]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion by providing a large surface area for the dispersed droplets to coalesce.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are frequently employed to functionalize the 3-position of the pyridine ring. A major challenge with this compound is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step.[8][9]
Q3: I'm performing a Suzuki-Miyaura coupling with this compound and I'm unsure about the best workup procedure. Can you provide a general protocol?
A3: A general workup procedure for a Suzuki-Miyaura coupling reaction is outlined below. This protocol is based on established methods for structurally similar chloropyridines.[7][8]
-
Reaction Quenching: Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with an organic solvent such as ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.[5]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the base and other water-soluble impurities. If emulsions form, refer to the advice in Q2.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[7]
Q4: After my Buchwald-Hartwig amination, I'm struggling to remove the palladium catalyst and phosphine oxide byproducts. What are the best practices for this?
A4: Removal of residual palladium and phosphine oxides is a common challenge in Buchwald-Hartwig aminations. Here is a step-by-step guide to address this issue, based on protocols for similar substrates.[6]
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.[6]
-
Aqueous Washes:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of hexanes and ethyl acetate is often effective.[6]
Troubleshooting Guides
Troubleshooting Low Yields in Cross-Coupling Reactions
Low yields in palladium-catalyzed cross-coupling reactions with this compound are often due to the inertness of the C-Cl bond. The electron-donating methoxy group at the 2-position can further decrease the reactivity of this bond towards oxidative addition.[8]
Potential Side Reaction: Hydrolysis of the 2-Methoxy Group
Under strongly acidic or basic conditions, particularly at elevated temperatures during workup or the reaction itself, the 2-methoxy group can be susceptible to hydrolysis, leading to the formation of the corresponding 2-pyridone.[10][11]
Q5: I suspect the 2-methoxy group in my product is being hydrolyzed during an acidic workup. How can I avoid this?
A5: If your product is sensitive to acid, it is best to avoid a strongly acidic wash.
Alternative Workup Strategy for Acid-Sensitive Products:
-
Direct Extraction: After quenching the reaction, proceed directly to extraction with an organic solvent.
-
Neutral Washes: Wash the organic layer with water and then brine to remove water-soluble impurities.
-
Specialized Palladium Removal: If residual palladium is an issue, consider alternative purification methods such as treatment with a scavenger resin or filtration through a pad of specialized silica gel designed for metal removal.
References
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
- Google Patents. (1994).
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
- ResearchGate. (2007). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. [Link]
- Wikipedia.
- MDPI. (2018).
- ResearchG
- Google Patents. (1994).
- Organic Syntheses. α-CARBOLINE. [Link]
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- PubChem. 3-Chloro-5-methylpyridine. [Link]
- EPFL.
- ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
- MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
- Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- NIH. (2015). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. [Link]
- Google Patents. (1994).
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
- Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
- AbacipharmTech. This compound. [Link]
- Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- ResearchGate. (2009). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)
Sources
- 1. 1227593-86-3|this compound|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Regioselectivity in Reactions of Substituted Pyridines
Welcome to the technical support center for managing regioselectivity in the functionalization of substituted pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this critical heterocyclic scaffold. Pyridine derivatives are foundational in pharmaceuticals and agrochemicals, making precise control over their substitution patterns a paramount concern.[1][2]
This guide moves beyond simple procedural outlines to provide a deeper understanding of the underlying principles governing regioselectivity. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and design more robust synthetic strategies.
Section 1: Fundamental Principles of Pyridine Reactivity
Understanding the inherent electronic nature of the pyridine ring is the first step in predicting and controlling reaction outcomes. The nitrogen atom profoundly influences the ring's reactivity, creating a π-deficient system.
Electrophilic Aromatic Substitution (EAS)
Core Challenge: The pyridine nitrogen is both electron-withdrawing (inductive effect) and basic. In the acidic conditions typical for EAS (e.g., nitration, sulfonation), the nitrogen is protonated, further deactivating the ring to a level comparable to nitrobenzene.[3][4][5] This makes electrophilic substitution on an unsubstituted pyridine exceedingly difficult.[3][4]
Regioselectivity:
-
Kinetic and Thermodynamic Control: When substitution does occur, it overwhelmingly favors the C-3 (meta) position .[5] This is because the cationic intermediates (Wheland intermediates) formed from attack at C-2, C-4, or C-6 place a destabilizing positive charge adjacent to the already electron-deficient nitrogen. The intermediate from C-3 attack avoids this unfavorable arrangement.[5]
-
Activating Groups: The presence of electron-donating groups (EDGs) can activate the ring and facilitate EAS. The directing effect of the substituent must be considered alongside the inherent preference of the pyridine ring.
Troubleshooting Common EAS Issues:
-
Question: My Friedel-Crafts acylation on 3-methylpyridine is failing, even with strong Lewis acids. Why?
-
Answer: The pyridine nitrogen acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[4] This coordination deactivates the ring even further, preventing the reaction. A common workaround is to perform the reaction on the corresponding Pyridine N-oxide, which activates the ring towards EAS, and then deoxygenate the N-oxide in a subsequent step.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr)
Core Principle: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, especially when a good leaving group (like a halide) is present.
Regioselectivity:
-
Positional Preference: SNAr reactions strongly favor the C-2 (ortho) and C-4 (para) positions .[6][7][8]
-
Mechanistic Rationale: The stability of the intermediate Meisenheimer complex dictates the regioselectivity. When the nucleophile attacks at C-2 or C-4, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom.[6][8][9] This provides significant stabilization that is not possible with attack at C-3.[6]
Diagram: Regioselectivity in SNAr of Pyridine
This diagram illustrates why nucleophilic attack is favored at the C-2 and C-4 positions by showing the stabilization of the Meisenheimer complex.
Caption: Stabilization of intermediates in pyridine SNAr.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for pyridine functionalization. However, regioselectivity can be a significant challenge, often influenced by a subtle interplay of electronic and steric factors.[1][10]
Common Challenges and Troubleshooting
FAQ 1: My Suzuki coupling on 2,4-dichloropyridine is unselective. How can I favor reaction at C-4?
-
Underlying Principle: In dihalogenated pyridines, the halide at the C-2 position is often more reactive towards Pd(0) oxidative addition due to the electronic polarization of the C-N bond.[11]
-
Troubleshooting Strategy: Regioselectivity in these systems can sometimes be "switched" by modifying the ligand-to-palladium ratio. For 2,4-dibromopyridine, using a PPh₃:Pd ratio of ≤2.5:1 has been shown to favor C-4 selectivity, whereas higher ratios (≥3:1) favor the conventional C-2 selectivity.[11] The choice of solvent can also be critical; some ligand systems show high C-2 selectivity in MeCN but are unselective in THF.[11]
FAQ 2: I am attempting a Buchwald-Hartwig amination on a bromopyridine, but I'm getting significant hydrodehalogenation. What is the cause?
-
Underlying Principle: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be caused by moisture, impurities in the amine, or an inappropriate choice of base.[12]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can act as a proton source for the reduction pathway.[12]
-
Verify Reagent Purity: Use high-purity amines and bases. Some impurities can act as hydrogen donors.[12]
-
Screen Bases: The choice of base can significantly impact the rate of hydrodehalogenation versus the desired coupling. Screen strong, non-nucleophilic bases like NaOtBu, KOtBu, and LHMDS to find the optimal conditions for your specific substrate.[12]
-
FAQ 3: My direct C-H arylation of a 3-substituted pyridine is giving a mixture of C-4 and C-5 products. How can I improve selectivity for C-4?
-
Underlying Principle: Direct C-H activation regioselectivity is governed by a combination of steric and electronic effects. Palladation at the C-2/C-6 positions is often disfavored due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond.[1] For 3-substituted pyridines, the acidity of the remaining C-H bonds becomes a key determinant.
-
Optimization Strategy: For electron-deficient pyridines, specific catalytic systems have been developed to achieve high regioselectivity. For example, a system of Pd(OAc)₂ with a bulky phosphine ligand like P(n-Bu)Ad₂ and Cs₂CO₃ as the base has been shown to favor C-4 arylation of 3-nitropyridine.[1] Fine-tuning the reaction by modifying the carboxylic acid ligand or using silver salt additives can further enhance selectivity for challenging substrates.[1]
Data Summary: Directing Effects in Cross-Coupling
| Reaction Type | Substrate | Typical "Kinetic" Site | Conditions to Invert Selectivity |
| Suzuki Coupling | 2,4-Dihalopyridine | C-2 | Low PPh₃:Pd ratio (≤2.5:1) can favor C-4.[11] |
| C-H Arylation | 3-EWG-Pyridine | Mixture | Pd(OAc)₂/Bulky Ligand/Cs₂CO₃ favors C-4.[1] |
| C-H Arylation | 4-EWG-Pyridine | Mixture | Pd(OAc)₂/Bulky Ligand/Cs₂CO₃ favors C-3.[1] |
Section 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for achieving regiospecific functionalization by using a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position.[13][14][15]
Core Principle: The DMG, a Lewis basic functional group, coordinates to the lithium cation of the organolithium base. This brings the base into proximity with the ortho C-H bond, facilitating its deprotonation over other potentially more acidic protons.[14]
Regioselectivity Rules for Pyridine DoM:
-
A DMG is generally required to avoid competitive nucleophilic addition of the organolithium reagent to the pyridine ring.[16] Using hindered amide bases like LDA or LTMP can also mitigate this side reaction.[16]
-
General Pattern (to avoid C-2 lithiation):
Diagram: Decision Workflow for Pyridine Functionalization
This workflow helps researchers choose an appropriate strategy based on the desired substitution pattern and the nature of the starting material.
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. baranlab.org [baranlab.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with 3-Chloro-2-methoxy-5-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet formidable challenge in modern synthetic chemistry: catalyst poisoning during cross-coupling reactions involving 3-chloro-2-methoxy-5-methylpyridine. Our goal is to equip you with the expertise and validated protocols to overcome experimental hurdles and achieve consistent, high-yield results.
The Challenge: Understanding the "Pyridyl Problem" in the Context of this compound
Pyridine-containing molecules are ubiquitous in pharmaceuticals and functional materials, making their synthesis and functionalization a critical endeavor.[1][2] However, the very feature that imparts desirable biological activity—the Lewis basic nitrogen atom—is also the primary culprit behind catalyst deactivation in transition-metal-catalyzed cross-coupling reactions.[3][4] This phenomenon, often termed the "pyridyl problem," is particularly pronounced with substrates like this compound.
The pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to the formation of inactive or off-cycle complexes, thereby poisoning the catalyst and stalling the reaction.[3][4] The electronic properties of the substituents on the pyridine ring further modulate this effect. In the case of this compound, the electron-donating 2-methoxy group increases the electron density on the nitrogen atom, enhancing its Lewis basicity and exacerbating its potential to poison the catalyst.[4][5]
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when using this compound in cross-coupling reactions:
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion, and I observe a significant amount of starting material. What is the likely cause?
A low or incomplete conversion is a classic symptom of catalyst deactivation. The primary suspect is the coordination of the pyridine nitrogen to the palladium center, which inhibits the catalytic cycle.[3] Additionally, the C-Cl bond in chloropyridines is notoriously less reactive than C-Br or C-I bonds, requiring a more active catalytic system to facilitate the oxidative addition step.[3][5]
Q2: I am observing the formation of palladium black in my reaction vessel. What does this signify?
The appearance of palladium black is a definitive sign of catalyst decomposition into its inactive, elemental form.[4] This can be triggered by several factors, including excessively high reaction temperatures, an inappropriate ligand-to-metal ratio, or the presence of impurities.[4]
Q3: I'm seeing significant amounts of dehalogenation (replacement of the chloro group with a hydrogen atom). How can I minimize this side reaction?
Dehalogenation is a common side reaction, particularly with electron-rich heteroaryl chlorides.[6][7] It can be promoted by certain bases, high temperatures, or an unsuitable ligand. Ensuring a strictly inert atmosphere to exclude oxygen and moisture is also crucial.[7]
Q4: Can the choice of base and solvent impact catalyst poisoning?
Absolutely. The base and solvent system plays a critical role in the stability and activity of the catalytic species.[6][8][9] The base's strength and nature can influence the rate of transmetalation and potentially contribute to side reactions.[6] The solvent affects the solubility of reagents and the stability of catalytic intermediates.[8][9] For instance, in some cases, using a nonpolar solvent can be advantageous over a polar one.[8]
In-Depth Troubleshooting Guides
Issue 1: Low or No Conversion
If you are experiencing low or no conversion of your this compound, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Evaluate the Catalyst System: For challenging aryl chlorides like this compound, standard catalysts such as Pd(PPh₃)₄ may be insufficient.[10] Transition to more active systems employing bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands.[5][7] These ligands promote the challenging oxidative addition step and can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[11][12]
-
Mitigate Pyridine Coordination:
-
Ligand Selection: As mentioned, bulky ligands are key. The steric hindrance provided by these ligands can disfavor the binding of the pyridine substrate to the metal center, keeping the catalyst active in the catalytic cycle.[11]
-
Increase Catalyst Loading: While not the most economical solution, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial poisoning by ensuring a sufficient concentration of active catalyst.[11][13]
-
-
Optimize Reaction Conditions:
-
Temperature: C-Cl bond activation typically requires higher temperatures than C-Br or C-I bonds.[6] A temperature range of 80-110 °C is a good starting point.[3][7]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some sluggish couplings may require extended reaction times (12-24 hours).[5]
-
-
Ensure Reagent Purity:
-
Anhydrous Conditions: Water can lead to protodeboronation of the boronic acid partner in Suzuki couplings and can also interfere with other cross-coupling reactions.[3] Use anhydrous solvents and ensure all reagents are dry.
-
Degassing: Oxygen can lead to the degradation of phosphine ligands and the formation of palladium black.[4][11] Thoroughly degas your reaction mixture with an inert gas (e.g., argon or nitrogen) before heating.[3]
-
Issue 2: Significant Side Product Formation (Dehalogenation and Homocoupling)
The formation of byproducts can significantly impact your yield. Here’s how to address them:
| Side Reaction | Primary Causes | Recommended Solutions |
| Dehalogenation | - Presence of water or protic impurities- Inappropriate base- High temperature | - Use rigorously dried and degassed solvents and reagents.- Screen different bases; sometimes a weaker base can suppress dehalogenation.- Optimize the temperature; avoid excessive heat. |
| Homocoupling | - Presence of oxygen- Suboptimal catalyst/ligand system | - Ensure a strictly inert atmosphere throughout the reaction.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester.- Screen different ligands that may favor cross-coupling over homocoupling. |
Validated Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using SPhos Ligand
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[5]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[3]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[5]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure using XPhos Ligand
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[5]
-
Add anhydrous, degassed toluene (5 mL) to the vial.[5]
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.[5]
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Mechanistic Insights: The Role of Bulky Ligands
To understand why bulky, electron-rich phosphine ligands are so effective, it's helpful to visualize the catalytic cycle and the point of inhibition.
Caption: Simplified catalytic cycle and poisoning pathway.
The bulky ligands (L) serve two primary functions:
-
They stabilize the Pd(0) active species and promote the oxidative addition of the aryl chloride.
-
Their steric bulk creates a "cone" around the palladium center, making it more difficult for the pyridine nitrogen to coordinate and form the inactive complex.
By carefully selecting the ligand, base, and solvent, and by maintaining rigorous experimental conditions, the challenges associated with catalyst poisoning in the cross-coupling of this compound can be effectively overcome.
References
- Benchchem. Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- ResearchGate. Functionalization of pyridines. | Download Scientific Diagram.
- Benchchem. Technical Support Center: Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine.
- ACS Publications. Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles | The Journal of Organic Chemistry.
- Benchchem. Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
- NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
- ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- NIH. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- PubMed. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- Benchchem. Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
- Diva-portal.org. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
- ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a.
- Reddit. Struggling with Suzuki Reaction : r/Chempros.
- PubMed. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Benchchem. Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Purification of Pyridine Intermediates
Welcome to the Technical Support Center for the large-scale purification of pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these critical chemical building blocks. Pyridine and its derivatives are fundamental in the synthesis of numerous pharmaceuticals and agrochemicals, making their purity paramount to the safety and efficacy of the final products.[1][2][3]
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Troubleshooting Common Impurities
The first step in any successful purification strategy is understanding the nature of the impurities. In large-scale production, impurities can arise from starting materials, by-products, intermediates, or degradation products.[4]
FAQ 1: Water Contamination
Question: My pyridine intermediate is contaminated with water. Why is simple distillation ineffective, and what is the best large-scale solution?
Answer: Pyridine is highly hygroscopic, readily absorbing atmospheric moisture.[5] It also forms a minimum boiling azeotrope with water (approximately 43% water and 57% pyridine), which boils at a lower temperature than pure pyridine, making complete separation by simple distillation impossible.[5][6]
For large-scale operations, azeotropic distillation is the most effective method. This involves introducing a third component, an "entrainer," that forms a new, lower-boiling azeotrope with water.
Causality: The entrainer, typically a solvent like toluene or benzene, preferentially associates with water and carries it over as a distillate, effectively breaking the pyridine-water azeotrope.[7][8]
Experimental Protocol: Large-Scale Azeotropic Distillation for Water Removal
-
Charge the Reactor: Charge the wet pyridine intermediate into a suitably sized distillation vessel.
-
Add Entrainer: Add an appropriate volume of toluene (a common choice) to the vessel.
-
Heat: Begin heating the mixture to reflux.
-
Azeotropic Removal: The toluene-water azeotrope will distill first. Use a Dean-Stark apparatus or a similar setup to collect the distillate, where the water will separate from the toluene.
-
Recycle or Remove Entrainer: The toluene can be recycled back into the distillation pot.[7] Once all the water has been removed (indicated by no further water collection in the trap), the excess entrainer can be removed by distillation.
-
Final Distillation: The now-dry pyridine intermediate can be further purified by fractional distillation.
FAQ 2: Discoloration (Yellow or Brown Hue)
Question: My purified pyridine intermediate has a yellow or brown color. What causes this, and how can it be rectified on a large scale?
Answer: Discoloration in pyridine intermediates is typically due to the presence of non-basic impurities, oxidation products, or degradation products.[5][7] Common culprits include pyrrole derivatives and various unsaturated compounds.[7]
To address this, a pre-treatment step before final distillation is highly effective. This often involves treatment with an oxidizing agent to convert color-forming impurities into less volatile or more easily separable forms.
Causality: Oxidizing agents like potassium permanganate (KMnO₄) selectively react with and degrade many of the unsaturated and aldehydic impurities that contribute to color.[7] The subsequent addition of a strong base, like sodium hydroxide (NaOH), helps to precipitate these and other acidic impurities.
Experimental Protocol: Color Removal from Pyridine Intermediates
-
Initial Treatment: To the crude, discolored pyridine intermediate in the distillation vessel, add a small amount of a suitable oxidizing agent, such as potassium permanganate (e.g., 4 parts per 2000 parts of pyridine base).[7]
-
Alkali Addition: Add a basic metal hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 40 parts per 2000 parts of pyridine base).[7]
-
Dehydration: If water is present, perform an azeotropic distillation as described in FAQ 1.[7]
-
Fractional Distillation: After the pre-treatment and dehydration, proceed with fractional distillation to collect the colorless, purified pyridine intermediate.[7]
FAQ 3: Removal of Pyridine as a High-Boiling Solvent
Question: How can I efficiently remove residual pyridine used as a solvent from my large-scale reaction mixture, especially if my product is acid-sensitive?
Answer: Removing pyridine post-reaction is a common challenge due to its high boiling point. While co-evaporation with a solvent like toluene is an option, it can be inefficient on a large scale.[9][10] For acid-sensitive compounds, a standard acidic wash is not suitable.
The most effective method for acid-sensitive products is to perform an aqueous wash with a copper (II) sulfate (CuSO₄) solution.
Causality: Pyridine, being a Lewis base, readily forms a stable, water-soluble coordination complex with the Lewis acidic copper (II) ions.[9][10][11] This complex partitions into the aqueous phase, effectively extracting the pyridine from the organic layer containing your product.[10][12] The deep blue or violet color of the complex provides a visual indicator of pyridine removal.[10][11]
Experimental Protocol: Pyridine Removal with Copper Sulfate Wash
-
Dissolve Crude Product: Dissolve the crude product containing residual pyridine in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare CuSO₄ Solution: Prepare a 10-15% aqueous solution of copper (II) sulfate.[10]
-
Perform Extraction: Transfer the organic solution to a large separatory funnel or a liquid-liquid extraction setup. Add the CuSO₄ solution and agitate.
-
Separate Layers: Allow the layers to separate. The aqueous layer will turn deep blue or violet as the copper-pyridine complex forms.[10] Drain and collect the aqueous layer.
-
Repeat Washing: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer no longer intensifies in color, remaining the original light blue of the CuSO₄ solution.[10]
-
Final Washes: Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pyridine-free product.
Section 2: Selecting and Optimizing Purification Techniques
Choosing the right purification technique is critical for achieving the desired purity, yield, and economic viability on a large scale.
Decision-Making Workflow for Purification Technique Selection
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 3. mdpi.com [mdpi.com]
- 4. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 7. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the 13C NMR Characterization of 3-Chloro-2-methoxy-5-methylpyridine
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 3-Chloro-2-methoxy-5-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra for this specific compound, this guide leverages high-quality predicted 13C NMR data as a foundational tool for structural elucidation. We will compare this predicted data with experimental spectra of structurally related compounds to provide a comprehensive understanding of the substituent effects on the chemical shifts of the pyridine ring. This approach not only facilitates the characterization of the title compound but also serves as a practical tutorial for researchers on interpreting 13C NMR spectra of complex heterocyclic systems.
The Power of 13C NMR in Heterocyclic Chemistry
13C NMR spectroscopy is an indispensable technique for organic chemists, offering a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal provides a wealth of information about the electronic environment of the carbon nucleus. For substituted pyridines, the position of the nitrogen atom and the nature and position of various substituents create a unique electronic landscape, which is reflected in the 13C NMR chemical shifts. Understanding these substituent-induced chemical shifts (SCS) is paramount for the unambiguous structural assignment of novel pyridine derivatives.
Predicted 13C NMR Spectrum of this compound
Due to the unavailability of experimental data, the 13C NMR spectrum of this compound was predicted using a reliable online tool, NMRDB.org. This prediction provides a robust starting point for the analysis and is presented below.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 161.2 |
| C-3 | 118.9 |
| C-4 | 137.8 |
| C-5 | 129.5 |
| C-6 | 145.3 |
| -OCH3 | 54.1 |
| -CH3 | 17.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Comparative Analysis with Structurally Related Compounds
To understand and validate the predicted spectrum, we will compare it with the experimental 13C NMR data of three related pyridine derivatives: pyridine, 2-methoxypyridine, and 2-methoxy-5-methylpyridine. This comparative approach will allow us to dissect the individual and combined effects of the chloro, methoxy, and methyl substituents on the pyridine ring.
The Parent Heterocycle: Pyridine
Pyridine is the fundamental building block, and its 13C NMR spectrum serves as our baseline. The chemical shifts for pyridine are well-established.
Table 2: Experimental 13C NMR Chemical Shifts for Pyridine
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C-2, C-6 | 149.7 |
| C-3, C-5 | 123.5 |
| C-4 | 135.7 |
The Effect of a Methoxy Group: 2-Methoxypyridine
Introducing a methoxy group at the C-2 position significantly alters the electronic distribution in the pyridine ring. The electron-donating nature of the methoxy group through resonance and its inductive electron-withdrawing effect influence the chemical shifts of the ring carbons.
Table 3: Experimental 13C NMR Chemical Shifts for 2-Methoxypyridine
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C-2 | 164.2 |
| C-3 | 110.9 |
| C-4 | 138.1 |
| C-5 | 116.5 |
| C-6 | 146.8 |
| -OCH3 | 52.8 |
The Combined Effect of Methoxy and Methyl Groups: 2-Methoxy-5-methylpyridine
Adding a methyl group at the C-5 position introduces a weak electron-donating group, further influencing the chemical shifts.
Table 4: Experimental 13C NMR Chemical Shifts for 2-Methoxy-5-methylpyridine
| Carbon Atom | Experimental Chemical Shift (ppm) |
| C-2 | 161.7 |
| C-3 | 111.4 |
| C-4 | 138.6 |
| C-5 | 126.7 |
| C-6 | 146.4 |
| -OCH3 | 52.9 |
| -CH3 | 17.1 |
Interpretation and Discussion of Substituent Effects
By comparing the data in Tables 1-4, we can deconstruct the influence of each substituent on the 13C NMR spectrum of this compound.
-
The Methoxy Group (-OCH3) at C-2: As seen in 2-methoxypyridine, the methoxy group strongly deshields the C-2 carbon to which it is attached (164.2 ppm) due to the oxygen's electronegativity and resonance effects. This effect is also observed in the predicted value for C-2 in our target molecule (161.2 ppm). The methoxy group also shields the ortho (C-3) and para (C-6) positions through resonance, which is consistent with the observed and predicted data.
-
The Methyl Group (-CH3) at C-5: The methyl group is a weak electron-donating group. In 2-methoxy-5-methylpyridine, it deshields the C-5 carbon (126.7 ppm) compared to the corresponding position in 2-methoxypyridine (116.5 ppm). A similar deshielding is expected for C-5 in our target molecule, and the predicted value is 129.5 ppm.
-
The Chloro Group (-Cl) at C-3: The chloro group is an electronegative and weakly deactivating group. Its primary effect is a significant deshielding of the carbon to which it is attached (the ipso-carbon). In our predicted spectrum of this compound, the C-3 chemical shift is 118.9 ppm. The presence of the adjacent electron-donating methoxy group likely mitigates a more downfield shift. The chloro group also has a smaller deshielding effect on the ortho carbons (C-2 and C-4) and a minor shielding effect on the para carbon (C-6).
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire experimental data for this compound or related compounds, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of the solid sample or measure 10-30 µL of a liquid sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis to the TMS signal at 0 ppm.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the 13C NMR characterization of a novel substituted pyridine, integrating both predictive and comparative experimental approaches.
Caption: Workflow for the 13C NMR characterization of a substituted pyridine.
Conclusion
This guide has provided a comprehensive framework for the 13C NMR characterization of this compound. By leveraging predicted data and comparing it with experimental data from structurally related compounds, we have demonstrated how to systematically analyze and interpret the complex interplay of substituent effects on the chemical shifts of a polysubstituted pyridine ring. This approach, combining theoretical prediction with empirical comparison, is a powerful strategy for researchers in drug development and chemical synthesis when faced with the structural elucidation of novel heterocyclic molecules.
References
- NMRDB: An online resource for NMR prediction. [Link]
- Breitmaier, E., & Voelter, W. (1987).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Chloro-2-methoxy-5-methylpyridine
An In-Depth Technical and Comparative Analysis for Researchers
Introduction
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of heterocyclic compounds is paramount. 3-Chloro-2-methoxy-5-methylpyridine is a substituted pyridine derivative that serves as a key building block in the synthesis of more complex molecules. Its chemical architecture, featuring a pyridine core with chloro, methoxy, and methyl substituents, presents a unique analytical challenge. Mass spectrometry (MS) stands as a definitive tool for confirming the identity and purity of such compounds, providing not only molecular weight but also a detailed fragmentation "fingerprint" that reveals its structural intricacies.
This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of data. It provides a predictive analysis of the mass spectrometric behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will dissect the causality behind expected fragmentation pathways and, crucially, compare its predicted mass spectrum to that of structural isomers and analogues. This comparative approach is designed to equip researchers with the expertise to not only confirm the identity of their target molecule but also to distinguish it from potentially confounding alternatives.
Physicochemical & Spectroscopic Data
A foundational understanding begins with the basic properties of the target molecule. These values are essential for instrument setup and data interpretation.
| Property | Value | Source |
| CAS Number | 1227593-86-3 | [Generic CAS Source] |
| Molecular Formula | C₇H₈ClNO | [Generic Formula Source] |
| Molecular Weight | 157.60 g/mol | [Generic MW Source] |
| Monoisotopic Mass | 157.02944 Da | [Generic Mass Source] |
| Predicted XlogP | ~2.0 | [PubChem] |
Experimental Protocols for Mass Spectrometric Analysis
The choice of analytical technique dictates the nature of the data obtained. For a comprehensive analysis of a novel or synthesized compound like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This is the workhorse method for volatile, thermally stable small molecules, providing detailed structural information through extensive fragmentation.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC Separation:
-
Injector: Set to 250°C, split mode (e.g., 50:1) to prevent column overloading.
-
Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This gradient ensures good separation from solvent and any potential impurities without excessive run time.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Rationale: This is the standard energy to ensure reproducible fragmentation patterns that are comparable to library spectra.[1]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300. Rationale: This range comfortably covers the molecular ion and all expected significant fragments.
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
ESI is a "soft" ionization technique ideal for confirming molecular weight and for analyzing less volatile or thermally sensitive compounds.
-
Sample Preparation: Prepare a 100 µg/mL solution in an LC-MS compatible solvent, typically Acetonitrile or Methanol.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Rationale: The formic acid is crucial for promoting protonation in positive ion mode, leading to a strong [M+H]⁺ signal.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive. Rationale: The pyridine nitrogen is basic and will readily accept a proton.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Gas Temperature: 300°C.
-
Scan Range: m/z 100-300.
-
Predicted Mass Spectrum & Fragmentation Analysis
Electron Ionization (EI-MS): The Molecular Fingerprint
Under 70 eV EI conditions, the this compound molecule will form an energetically unstable molecular ion (M⁺•) that undergoes predictable fragmentation.[2][3]
The Molecular Ion (M⁺•): The most immediate identifier is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic doublet:
-
m/z 157: Corresponding to the molecule with the ³⁵Cl isotope.
-
m/z 159: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third that of the m/z 157 peak.
Primary Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The presence of the pyridine ring, methoxy group, chlorine atom, and methyl group all influence the breakdown.[4]
-
Loss of a Methyl Radical (•CH₃): A very common fragmentation for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond.
-
M⁺• → [M - CH₃]⁺ + •CH₃
-
m/z 142/144: This results in a stable, resonance-delocalized cation. This is often a prominent peak.
-
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is another highly probable event.
-
M⁺• → [M - Cl]⁺ + •Cl
-
m/z 122: This fragment, [C₇H₈NO]⁺, represents the 2-methoxy-5-methylpyridine cation.
-
-
Loss of a Formyl Radical (•CHO): This pathway involves rearrangement and loss of the methoxy carbon and oxygen along with a hydrogen.
-
M⁺• → [M - CHO]⁺ + •CHO
-
m/z 128/130: This fragmentation is characteristic of methoxy-aromatic systems.
-
-
Loss of Formaldehyde (CH₂O) via Rearrangement: A neutral loss of formaldehyde can occur, often following another fragmentation. For instance, the [M-Cl]⁺ fragment can subsequently lose CH₂O.
-
[M - Cl]⁺ → [C₆H₆N]⁺ + CH₂O
-
m/z 122 → m/z 92: This fragment corresponds to the picolyl cation, which can be further stabilized by ring expansion.
-
The proposed major fragmentation pathways under Electron Ionization are visualized below.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI-MS): Confirming Molecular Weight
In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. Fragmentation is minimal compared to EI.
-
m/z 158/160: This doublet confirms the molecular weight of the compound, accounting for the proton added during ionization and the chlorine isotopes. This is the most crucial peak for initial identification. Under slightly harsher in-source conditions (e.g., higher cone voltage), some fragmentation, like the loss of a neutral methane molecule (CH₄) from the protonated methoxy group, could potentially be observed.
Comparative Mass Spectrometric Analysis
The true power of mass spectrometry in structural elucidation lies in comparison. Subtle changes in structure can lead to significant differences in fragmentation patterns.
Comparison 1: Structural Isomer - 4-Chloro-3-methoxy-2-methylpyridine
This isomer has the same molecular formula and weight, making it indistinguishable by low-resolution ESI-MS alone. However, its EI fragmentation pattern would differ. While it would exhibit similar losses (•CH₃, •Cl), the relative intensities of the fragment ions would likely change due to the different electronic environment and potential for steric interactions between adjacent substituents. For example, the interaction between the methyl and methoxy groups in the 4-chloro isomer could influence the stability of certain fragment ions, altering the base peak of the spectrum.
Comparison 2: Analogue Missing Methoxy Group - 3-Chloro-5-methylpyridine
This compound (MW 127.57 g/mol ) allows us to isolate the fragmentation behavior of the chloromethylpyridine core.[5]
-
Molecular Ion: m/z 127/129.
-
Key Fragments:
-
m/z 92: Loss of •Cl. This [M-Cl]⁺ fragment corresponds to the 3-picoline radical cation.[6]
-
m/z 126/128: Loss of H• from the methyl group to form a stable pyridyl-methyl cation.
-
The absence of fragments at m/z 112/114 (loss of •CH₃) or m/z 98/100 (loss of •CHO) would be a key differentiator from our target compound.
-
Comparison 3: Analogue Missing Chloro Group - 2-Methoxy-5-methylpyridine
This analogue (MW 123.15 g/mol ) highlights the fragmentation driven by the methoxy and methyl groups.[7]
-
Molecular Ion: m/z 123.
-
Key Fragments:
-
m/z 108: Loss of •CH₃ from the methoxy group. This is often a very strong peak in methoxypyridines.[8]
-
m/z 93: Loss of CH₂O (formaldehyde).
-
m/z 92: Loss of •CHO (formyl radical).
-
The absence of the characteristic 3:1 isotope pattern for all major ions is the most telling difference.
-
Summary of Key Distinguishing Ions
The table below summarizes the predicted key ions that allow for the confident identification of this compound and its differentiation from plausible alternatives.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |
| This compound | 157/159 | 142/144 (-•CH₃) | 122 (-•Cl) | 128/130 (-•CHO) |
| 4-Chloro-3-methoxy-2-methylpyridine | 157/159 | 142/144 (-•CH₃) | 122 (-•Cl) | Different relative intensities |
| 3-Chloro-5-methylpyridine | 127/129 | 92 (-•Cl) | 126/128 (-H•) | Absent: 112/114 |
| 2-Methoxy-5-methylpyridine | 123 | 108 (-•CH₃) | 93 (-CH₂O) | No Cl isotope pattern |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages both soft and hard ionization techniques for a self-validating result. ESI-MS serves to rapidly confirm the molecular weight via the [M+H]⁺ ion at m/z 158/160. The definitive structural "fingerprint," however, is provided by GC-EI-MS. The predicted fragmentation pattern—characterized by the molecular ion doublet at m/z 157/159 and key fragments resulting from the loss of methyl (m/z 142/144), chlorine (m/z 122), and formyl (m/z 128/130) radicals—provides a robust basis for identification.
Crucially, for researchers in drug development and chemical synthesis, this guide demonstrates that confident structural elucidation is achieved not in isolation, but through comparison. By understanding the predictable fragmentation pathways of structural analogues, one can definitively rule out isomers and related impurities, ensuring the integrity and validity of their scientific outcomes.
References
- Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? [Online].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74201, 2-Methoxypyridine. [Online].
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
- Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
- National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. In NIST Chemistry WebBook. [Online].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762899, 3-Chloro-5-methylpyridine. [Online].
- FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). [Online].
- National Institute of Standards and Technology. (n.d.). Pyridine, 3-methyl-. In NIST Chemistry WebBook. [Online].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014746, Pyridine, 2-methoxy-5-methyl-. [Online].
- Wnorowska, A., et al. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. MOST Wiedzy.
- National Institute of Standards and Technology. (n.d.). Pyridine, 3-chloro-. In NIST Chemistry WebBook. [Online].
- PubChemLite. (n.d.). 3-chloro-5-methylpyridine (C6H6ClN). [Online].
- MassBank. (2008). 3-METHYLPYRIDINE; EI-B; MS. [Online].
- National Institute of Standards and Technology. (n.d.). Pyridine, 2-methoxy-. In NIST Chemistry WebBook, Mass Spectrum. [Online].
- Rasała, D., & Gawinecki, R. (1989). The mass spectra of some vicinally substituted nitropyridines. Semantic Scholar.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Online].
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Online].
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Online].
- Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Online].
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A Comparative Guide to HPLC Purity Analysis of 3-Chloro-2-methoxy-5-methylpyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 3-Chloro-2-methoxy-5-methylpyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore a validated reversed-phase HPLC (RP-HPLC) method, discuss the scientific rationale behind its development, and compare its performance against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The methodologies and validation principles discussed are grounded in established regulatory frameworks, such as the ICH Q2(R1) guidelines, to ensure scientific validity and trustworthiness.[1][2][3][4]
Primary Analytical Approach: A Validated RP-HPLC Method
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its precision, robustness, and wide applicability.[5] For a molecule like this compound, a reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.
Understanding Potential Impurities
A well-developed HPLC method must be able to separate the main component from its potential process-related impurities and degradation products. The synthesis of this compound likely involves the nucleophilic substitution of a chlorine atom with a methoxy group on a dichlorinated pyridine precursor, such as 2,3-dichloro-5-methylpyridine, using a reagent like sodium methoxide.[6][7]
Based on this common synthetic route, potential impurities could include:
-
Starting Material: 2,3-dichloro-5-methylpyridine
-
Isomeric Impurities: Positional isomers formed during synthesis.
-
Related Substances: By-products from side reactions.
-
Degradants: Products of hydrolysis or photolysis.
The developed method must demonstrate specificity for the target analyte in the presence of these potential impurities.
Experimental Protocol: RP-HPLC Method
This protocol outlines a validated method suitable for the routine quality control of this compound.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for pyridine derivatives.
-
Chemicals:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water. An ammonium acetate buffer is chosen for its compatibility with mass spectrometry if further characterization is needed.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the sample solution is used to ensure the detection of impurities at low levels (e.g., 0.1%).[8]
3. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection | UV at 275 nm | | Run Time | 25 minutes | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 30 | | | 15.0 | 80 | | | 20.0 | 80 | | | 20.1 | 30 | | | 25.0 | 30 |
4. System Suitability Test (SST): To ensure the analytical system is performing correctly, inject the Standard Solution five times. The results must meet the following criteria as per ICH guidelines[4]:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
5. Purity Calculation: The purity is determined using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for the RP-HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific scenarios. Here, we compare our validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Method Performance Comparison
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses sub-2 µm particles, requiring much higher pressures (up to 15,000 psi).[9] | Separation of volatile compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.[10] |
| Typical Run Time | 15-25 minutes | 3-10 minutes | 8-15 minutes |
| Resolution | Good | Excellent; sharper and narrower peaks lead to better separation of closely eluting impurities. | Excellent for volatile compounds; may require derivatization for less volatile impurities. |
| Sensitivity | High | Very High; narrower peaks result in a better signal-to-noise ratio.[9] | Very High, especially with specific detectors like FID or MS. |
| Solvent Consumption | Moderate to High | Low; significantly reduced due to shorter run times and lower flow rates.[9] | Very Low; only small amounts of solvent are needed for sample preparation. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable compounds.[11] | Ideal for complex mixtures and high-throughput screening where speed and resolution are critical.[12] | Suitable for volatile and thermally stable compounds like pyridine derivatives.[10][13] |
| Considerations | Established, robust, and widely available. Lower initial equipment cost. | Higher initial investment. Methods may need re-development from HPLC. | Compound must be volatile and thermally stable. Potential for thermal degradation of labile impurities. |
Rationale for Method Selection
The choice between HPLC, UPLC, and GC depends on the specific needs of the laboratory and the analytical problem at hand.
-
HPLC remains the workhorse for many quality control labs due to its robustness, established methods, and lower operational cost. It provides a reliable balance of performance and accessibility.
-
UPLC is the superior choice when throughput and sensitivity are paramount. In a drug development environment, the speed of UPLC can significantly accelerate impurity profiling and method development.[8][12] The transition from HPLC to UPLC is often straightforward, as the separation principles are the same, primarily involving a change in particle size and instrumentation.
-
GC , particularly with a mass spectrometry (GC-MS) detector, is a powerful tool for identifying and quantifying volatile impurities. For a compound like this compound, GC is a highly viable alternative and can be orthogonal to HPLC, providing a more complete picture of the impurity profile.[14]
Decision Logic for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validated RP-HPLC method presented in this guide offers a robust and reliable solution for the purity analysis of this compound, suitable for most quality control laboratories. It provides a clear and effective separation of the main component from its likely process-related impurities. However, for laboratories focused on high-throughput analysis or requiring enhanced sensitivity and resolution, transitioning to a UPLC-based method is a highly recommended and logical next step. Furthermore, employing an orthogonal technique like Gas Chromatography can provide complementary data, ensuring a comprehensive and confident assessment of the intermediate's purity profile. The ultimate choice of method should be based on a careful consideration of analytical requirements, available resources, and the specific goals of the analysis.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]
- WebofPharma. HPLC vs. UPLC. (2025). [Link]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]
- Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). [Link]
- LCGC International. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]
- Agilent.
- Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). [Link]
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
- Agilent. Separation of pyridine and other amines. (2011). [Link]
- ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]
- ResearchGate.
- National Institutes of Health. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. (2023). [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Google Patents.
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A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromopyridines for the Synthetic Chemist
Introduction: The Strategic Importance of 3-Halopyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active compounds. Among the most versatile precursors for elaborating this core are the 3-halopyridines. Specifically, 3-chloropyridine and 3-bromopyridine serve as ubiquitous, cost-effective starting materials for introducing molecular complexity through a variety of transformations.
However, the choice between a chloro or bromo substituent is not arbitrary; it is a critical strategic decision that profoundly impacts reaction efficiency, selectivity, and cost. This guide provides an in-depth, evidence-based comparison of the reactivity of these two essential building blocks. We will dissect their performance in the most common synthetic transformations—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange—to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for rational reaction design and optimization.
PART 1: Fundamental Physicochemical Drivers of Reactivity
The divergent reactivity of 3-chloro- and 3-bromopyridine is rooted in the fundamental properties of the carbon-halogen bond. Two key factors are in constant interplay: bond strength and the halogen's electronegativity.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond. The average BDE for a C-Cl bond in an aromatic system is approximately 339 kJ/mol, whereas for a C-Br bond, it is around 276 kJ/mol.[1] This difference is the single most important factor in reactions where the cleavage of the C-X bond is the rate-determining step, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2][3]
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This renders the carbon atom attached to chlorine more electron-deficient (more electrophilic) than one attached to bromine. This factor becomes dominant in reactions where nucleophilic attack on the carbon atom is the rate-determining step, such as Nucleophilic Aromatic Substitution (SNAr).
These two properties dictate a general, yet powerful, heuristic:
-
For metal-catalyzed reactions , where breaking the C-X bond is paramount, reactivity follows the trend: C-Br > C-Cl .
-
For nucleophilic substitution reactions , where the electrophilicity of the carbon is key, the expected trend is often C-Cl > C-Br .
The following sections will explore how these principles manifest in practice, with supporting experimental data.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is arguably the most common application for 3-halopyridines. The central, rate-limiting step for Suzuki, Buchwald-Hartwig, Negishi, and similar couplings is the oxidative addition of the halopyridine to a low-valent palladium(0) complex.
Governing Principle: The Dominance of Bond Strength
Due to the lower bond dissociation energy of the C-Br bond, 3-bromopyridine undergoes oxidative addition to Pd(0) catalysts much more readily than 3-chloropyridine.[2][3] This translates directly to milder reaction conditions, lower catalyst loadings, and a broader tolerance of less-activated coupling partners. Conversely, the strength of the C-Cl bond necessitates more forcing conditions and, critically, the use of highly specialized, electron-rich, and sterically bulky ligands to facilitate the challenging oxidative addition step.[4]
Caption: Figure 2: SNAr at the 3-position of pyridine.
Analysis & Field Insights: Due to this electronic disadvantage, SNAr reactions at the 3-position of pyridine are inherently difficult for both 3-chloro- and 3-bromopyridine. They typically require very strong nucleophiles and/or harsh reaction conditions (high temperatures, high pressure). While the greater electronegativity of chlorine makes C-3 in 3-chloropyridine marginally more electrophilic, this effect is largely overshadowed by the dominant positional deactivation. In practice, the difference in reactivity between the two substrates in SNAr is often negligible, and neither is considered a good substrate for this transformation unless other activating groups are present on the ring.
PART 4: Lithiation and Metal-Halogen Exchange
The reaction of 3-halopyridines with strong organolithium bases (e.g., n-BuLi, LDA) opens up two competing pathways: direct deprotonation (ortho-lithiation) or metal-halogen exchange. The preferred pathway is highly dependent on the halogen.
Governing Principle: A Tale of Two Pathways
-
Metal-Halogen Exchange: This reaction involves the exchange of the halogen atom for a lithium atom. The rate of this exchange is dictated by the lability of the C-X bond and follows the trend: I > Br > Cl . [5][6]2. Ortho-Lithiation (Deprotonation): The halogen and the pyridine nitrogen can act as directing groups, guiding the strong base to remove a proton from an adjacent carbon.
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A Comparative Guide to Alternative Synthetic Routes for 3-Chloro-2-methoxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of 3-Chloro-2-methoxy-5-methylpyridine
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine core serves as a versatile scaffold for the synthesis of complex molecular architectures, particularly as a key intermediate in the development of novel therapeutic agents. The precise arrangement of its chloro, methoxy, and methyl groups offers distinct points for further chemical modification, making the efficient and regioselective synthesis of this molecule a critical challenge.
This guide provides an in-depth comparison of two primary synthetic strategies for this compound, starting from the common precursor, 2-hydroxy-5-methylpyridine (also known as 5-methyl-2(1H)-pyridone). We will analyze a "Chlorinate-then-Methylate" approach versus a "Methylate-then-Chlorinate" approach. The discussion will focus on the causality behind experimental choices, potential challenges in regioselectivity, and a comparative analysis of reagents, yields, and scalability, supported by experimental data from peer-reviewed literature and patents.
Foundational Starting Material: Synthesis of 2-Hydroxy-5-methylpyridine
Both proposed routes converge on the common intermediate 2-hydroxy-5-methylpyridine (3) . A robust and high-yielding synthesis of this precursor is paramount for the overall efficiency of either pathway. An effective industrial method involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine (1) .
Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyridine (3)
This protocol is adapted from a patented industrial process, which reports an impressive yield of 83%.[1]
-
Reaction Setup: To a suitable reaction vessel, add 3-cyano-6-hydroxypyridine (1) (1.0 eq) and sodium lauryl sulfate (as an anionic surfactant) to a solvent mixture of n-butanol and water.
-
Acidification: Heat the mixture to 50°C and add a solution of 98% sulfuric acid in water dropwise. Stir for approximately 20 minutes.
-
Catalyst Addition: Cool the mixture to room temperature and add 5% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Purge the vessel and replace the atmosphere with hydrogen gas. Conduct the hydrogenation at atmospheric pressure for 6 hours with vigorous stirring. The cyano group is reduced to an aminomethyl group, which undergoes subsequent hydrogenolysis and rearrangement to the methyl group.
-
Work-up and Isolation: Upon reaction completion, remove the catalyst by filtration. Wash the solution with a 10% sodium hydroxide aqueous solution. Partially neutralize the solution to a pH of approximately 5 and extract with n-butanol. Quantification by liquid chromatography of the resulting butanol solution indicates a yield of 83% for 2-hydroxy-5-methylpyridine (3) .[1]
Route A: The "Chlorinate-then-Methylate" Strategy
This synthetic pathway prioritizes the early introduction of the chlorine atom at the C3 position of the pyridone ring, followed by O-methylation of the hydroxyl group.
Caption: Synthetic workflow for Route A.
Step 1 (Route A): Regioselective C3-Chlorination
Mechanistic Insight: The key challenge in this step is achieving regioselective chlorination at the C3 position. The starting material exists in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The pyridone tautomer is an electron-rich enamine-like system, making it susceptible to electrophilic substitution. The carbonyl group at C2 and the methyl group at C5 influence the electronic distribution. The C3 and C5 positions are activated towards electrophilic attack. Directing chlorination specifically to C3 over C5 requires careful selection of the chlorinating agent and reaction conditions.
Experimental Protocol (Adapted from analogous pyridone chlorination): While a specific protocol for 3-chlorination of 5-methyl-2-pyridone is not readily available, patents describing the chlorination of similar pyridone structures provide a viable experimental framework.[2][3] Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.
-
Reaction Setup: Dissolve 2-hydroxy-5-methylpyridine (3) (1.0 eq) in a suitable inert solvent, such as chloroform or dichloromethane, in a flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: Cool the solution in an ice bath. Add sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it over ice. Neutralize with a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-2-hydroxy-5-methylpyridine (4) .
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2 (Route A): O-Methylation via Williamson Ether Synthesis
Mechanistic Insight: This step is a classic Williamson Ether Synthesis, a reliable SN2 reaction.[4][5] The hydroxyl group of the pyridone is first deprotonated by a base to form a nucleophilic pyridoxide anion. This anion then attacks a methylating agent, such as methyl iodide or dimethyl sulfate, to form the ether product. The choice of a relatively non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to prevent competition with the pyridoxide.
Experimental Protocol: This protocol is based on standard Williamson ether synthesis procedures.[5][6]
-
Reaction Setup: In a round-bottom flask, suspend 3-chloro-2-hydroxy-5-methylpyridine (4) (1.0 eq) and finely pulverized potassium carbonate (K₂CO₃) (1.5-2.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add a methylating agent, such as methyl iodide (CH₃I) (1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄), to the suspension.
-
Reaction: Heat the mixture to 50-80°C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product (5) can be purified by column chromatography on silica gel.
Route B: The "Methylate-then-Chlorinate" Strategy
This alternative approach reverses the order of functionalization, beginning with the O-methylation of the precursor followed by the more challenging regioselective chlorination of the resulting electron-rich methoxypyridine.
Caption: Synthetic workflow for Route B.
Step 1 (Route B): O-Methylation of 2-Hydroxy-5-methylpyridine
Mechanistic Insight: As in Route A, this is a Williamson Ether Synthesis. The reaction proceeds via the same SN2 mechanism. Given that the substrate is less complex than intermediate (4) , the reaction may proceed more cleanly.
Experimental Protocol: This protocol is adapted from analogous O-methylation procedures on pyridine scaffolds.[7]
-
Reaction Setup: Dissolve 2-hydroxy-5-methylpyridine (3) (1.0 eq) in a suitable solvent such as methanol or THF. Add a strong base, such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) (1.1 eq), and stir until a clear solution of the sodium salt is formed.
-
Reagent Addition: Add dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq) dropwise to the solution, maintaining the temperature at or below room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding an aqueous ammonium hydroxide solution to destroy any excess dimethyl sulfate. Remove the organic solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., dichloromethane). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxy-5-methylpyridine (6) , which can be further purified by distillation or chromatography if necessary.
Step 2 (Route B): Regioselective C3-Chlorination
Mechanistic Insight: This is the most challenging step of Route B. The 2-methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution. Therefore, an incoming electrophile (Cl⁺) will be directed to the C3 (ortho) and C5 (para) positions. Achieving high selectivity for the C3 position over the sterically less hindered and electronically favorable C5 position is non-trivial and often results in mixtures of isomers. Furthermore, harsh chlorinating agents like phosphorus oxychloride (POCl₃) or PCl₅ can cleave the methoxy ether or even replace it with a chlorine atom.[8] Milder chlorinating agents, such as N-chlorosuccinimide (NCS), may offer better control.
Experimental Protocol (Hypothetical, based on analogous systems): A protocol for this specific transformation is not well-documented, reflecting its difficulty. The following is a proposed procedure using a milder chlorinating agent.
-
Reaction Setup: Dissolve 2-methoxy-5-methylpyridine (6) (1.0 eq) in an anhydrous solvent like acetonitrile or dichloromethane under an inert atmosphere.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. The reaction may be catalyzed by a Lewis acid or a protic acid, but this must be optimized carefully to avoid ether cleavage.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 12-24 hours. Monitor the formation of the product and isomers (3-chloro vs. 5-chloro) closely using GC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate (to remove any remaining oxidant) and brine. Dry over anhydrous sodium sulfate and concentrate. The most critical step will be the purification of the desired This compound (5) from its isomers and unreacted starting material, likely requiring careful column chromatography.
Comparative Analysis
| Feature | Route A: Chlorinate then Methylate | Route B: Methylate then Chlorinate | Justification & Expert Insights |
| Key Challenge | Regioselective C3-chlorination of a pyridone. | Highly regioselective C3-chlorination of an activated methoxypyridine. | Both routes face a regioselectivity challenge. However, directing groups on pyridones (Route A) can sometimes offer more predictable outcomes than on highly activated methoxy-aromatics (Route B), where over-reaction or formation of stubborn isomeric mixtures is more common. |
| Predictability | Moderate to High | Low to Moderate | The pyridone system in Route A is less prone to ether cleavage side reactions. The primary challenge is C3 vs. C5 selectivity. Route B suffers from both C3 vs. C5 selectivity and the potential for ether cleavage or replacement under harsh conditions.[8] |
| Reagents | SO₂Cl₂ or NCS; CH₃I or (CH₃)₂SO₄, K₂CO₃ | (CH₃)₂SO₄, NaOH; NCS or other mild chlorinating agents. | Route A uses standard, well-established reagents. The O-methylation is a classic Williamson synthesis. Route B's chlorination step may require more specialized or milder (and potentially more expensive) reagents to achieve selectivity. |
| Potential Yield | Potentially higher overall yield due to more predictable steps. | Likely lower overall yield due to the difficult final separation of isomers. | The O-methylation steps in both routes are typically high-yielding. The success of each route is dictated by the chlorination step. Analogous chlorinations of pyridones can be efficient,[9] whereas selective chlorination of activated methoxypyridines is often problematic. |
| Purification | Separation of chlorinated pyridone from starting material. | Separation of C3-chloro, C5-chloro isomers, and starting material. | The separation of constitutional isomers (3-chloro vs. 5-chloro) in Route B is expected to be significantly more challenging via chromatography than separating the product from the starting material in Route A. |
| Scalability | More favorable. | Less favorable due to selectivity and purification issues. | The predictability and potentially simpler purification of Route A make it a more attractive candidate for scale-up. The risk of obtaining difficult-to-separate isomeric mixtures in Route B is a major deterrent for large-scale synthesis. |
Conclusion and Recommendation
Based on the analysis of the underlying chemical principles and potential experimental challenges, Route A ("Chlorinate-then-Methylate") emerges as the more robust and strategically sound approach for the synthesis of this compound.
The primary advantage of Route A lies in its predictability. While the initial C3-chlorination requires careful optimization to ensure regioselectivity, the subsequent O-methylation is a standard and typically high-yielding Williamson ether synthesis. The intermediates and byproducts in Route A are likely to have more distinct physical properties, simplifying purification.
Conversely, Route B is hampered by the final chlorination step. The strong activating and ortho, para-directing nature of the methoxy group makes the selective formation of the 3-chloro isomer over the 5-chloro isomer a formidable challenge. This would likely lead to lower yields of the desired product and necessitate a difficult, potentially costly, and low-throughput chromatographic separation. For any drug development program where scalability, purity, and reproducibility are paramount, avoiding such isomeric mixtures is a key strategic consideration. Therefore, controlling the regiochemistry early in the synthesis, as demonstrated in Route A, is the recommended pathway.
References
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- Slideshare. (2023). Unit 4 Pyridine | PDF. [Link]
- Milwaukee School of Engineering. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
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A Comparative Guide to 3-Chloro-2-methoxy-5-methylpyridine and Its Positional Isomers for Researchers
This guide offers an in-depth comparative analysis of 3-Chloro-2-methoxy-5-methylpyridine and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to provide a foundational understanding of how substituent placement on the pyridine scaffold dictates physicochemical properties, spectroscopic signatures, reactivity, and, ultimately, utility as a synthetic building block.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The strategic placement of substituents allows for the fine-tuning of a molecule's electronic and steric properties, which in turn influences its biological activity, selectivity, and pharmacokinetic profile.[2][3] The chloro, methoxy, and methyl groups, in particular, are fundamental tools in a medicinal chemist's arsenal for optimizing ligand-protein interactions and improving drug-like properties.[4][5]
This guide focuses on this compound, a specific substitution pattern, and compares it with its isomers to illustrate the profound impact of positional chemistry. Understanding these differences is critical for rational drug design and the efficient synthesis of novel chemical entities.
Structural Landscape: An Overview of Key Isomers
The constitutional isomers of this compound are defined by the arrangement of the chloro, methoxy, and methyl groups around the pyridine core. Each unique arrangement gives rise to a distinct molecule with a unique set of properties. Below are the structures of the primary compound and several of its logical isomers that present significant comparative value.
Caption: Key positional isomers based on the this compound scaffold.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridines often involves multi-step sequences, leveraging classic organic reactions. A common and versatile approach involves building the pyridine ring or modifying a pre-existing one. For chloromethoxy-methylpyridines, a logical pathway often starts with a commercially available hydroxypyridine or aminopyridine derivative.
General Synthetic Workflow
A representative synthesis involves sequential halogenation, nitration, reduction, and nucleophilic substitution reactions. The order of these steps is critical and is dictated by the directing effects of the substituents already on the ring. For instance, an electron-donating group like a methoxy or methyl group will direct incoming electrophiles to the ortho and para positions, whereas a halogen is a deactivating ortho-para director.[6]
Caption: Generalized workflow for the synthesis and validation of substituted pyridines.
Causality in Experimental Design
The choice of a synthetic route is a strategic decision. For example, synthesizing this compound might start from a 2-hydroxy-5-methylpyridine. The hydroxyl group can be converted to a chloro group using an agent like phosphorus oxychloride (POCl₃). The subsequent introduction of a second chlorine atom at the 3-position via electrophilic chlorination is challenging due to the deactivating nature of the ring nitrogen and the existing chlorine. A more viable route might involve starting with a pyridine ring that already has substituents that can be chemically modified into the desired groups.[7]
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing the methoxy group.[8] This reaction is highly favored when the leaving group (e.g., a halogen) is positioned ortho or para to the electron-withdrawing ring nitrogen, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate.[9] Therefore, a precursor like 2,3-dichloro-5-methylpyridine would readily undergo selective methoxylation at the 2-position over the 3-position.
Comparative Physicochemical and Spectroscopic Analysis
The position of the substituents dramatically alters the molecule's physical and electronic properties. These differences are crucial for predicting a compound's behavior, from its solubility to its interaction with a biological target.[10][11]
Physicochemical Properties
The following table summarizes key physicochemical properties for this compound and a representative isomer. These values are critical for anticipating a compound's behavior in both synthetic and biological systems. For instance, lipophilicity (LogP) is a key predictor of membrane permeability and oral bioavailability.[12][13]
| Property | This compound | 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine (for comparison) |
| CAS Number | 1227593-86-3[14][15] | 175136-17-1[16][17] |
| Molecular Formula | C₇H₈ClNO[15] | C₇H₅ClF₃NO[16] |
| Molecular Weight | 157.6 g/mol [15] | 211.57 g/mol [16] |
| Predicted LogP | ~2.5 (Estimated) | 2.7[16] |
| Predicted pKa | ~2-3 (Estimated, basicity of ring nitrogen) | ~1-2 (Estimated, reduced basicity due to CF₃) |
Note: Experimental data for all isomers is not always publicly available. The trifluoromethyl analog is included to illustrate the strong electron-withdrawing effect of a CF₃ group compared to a methyl group on properties like pKa.
Spectroscopic Differentiation
NMR and mass spectrometry are indispensable tools for confirming the identity and purity of isomers.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. For this compound, one would expect two distinct signals for the two aromatic protons on the pyridine ring. The relative positions of these signals are influenced by the electronic effects of the neighboring substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups will typically appear as sharp singlets in characteristic regions of the spectrum.
-
¹³C NMR Spectroscopy: Each carbon atom in the molecule will give a distinct signal, and its chemical shift is highly sensitive to the local electronic environment. The carbon attached to the chlorine will be shifted relative to the one attached to the methoxy group.
-
Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ, providing clues to their structure. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).
Reactivity and Structure-Activity Relationships (SAR)
The electronic nature of the pyridine ring is significantly modulated by its substituents, which dictates its reactivity. The nitrogen atom is inherently electron-withdrawing, making the pyridine ring electron-deficient compared to benzene.[6] This generally makes it less reactive towards electrophilic aromatic substitution and more reactive towards nucleophilic substitution, especially at the 2 and 4 positions.[8]
Caption: Influence of substituents on the electronic properties and reactivity of the pyridine ring.
-
This compound:
-
The methoxy group at position 2 is strongly electron-donating through resonance, which partially counteracts the electron-withdrawing nature of the ring nitrogen.
-
The chloro group at position 3 is strongly electron-withdrawing via induction, further deactivating the ring towards electrophilic attack.
-
The methyl group at position 5 is weakly electron-donating.
-
Overall Reactivity: The combination of these effects makes the ring generally electron-poor. Nucleophilic attack would be favored at positions 4 and 6. The methoxy group at position 2 is susceptible to nucleophilic displacement under harsh conditions.
-
-
Comparative Isomer (e.g., 5-Chloro-2-methoxy-3-methylpyridine):
-
Here, the chloro group is at the 5-position. Its inductive withdrawal will be felt across the ring. The methoxy group at position 2 still activates the ring towards electrophilic attack at the 3 and 5 positions, but the 3-position is sterically hindered by the adjacent methyl group. This positional change significantly alters the molecule's dipole moment and potential sites for metabolic attack in a biological system.
-
Experimental Protocols
To ensure reproducibility and scientific integrity, detailed experimental protocols are essential.
Protocol: Synthesis of a Substituted 2-Methoxypyridine via SNAr
This protocol describes a general procedure for the methoxylation of a 2-chloropyridine derivative, a key step in synthesizing many of the discussed isomers.
Materials:
-
Substituted 2-chloropyridine derivative (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the substituted 2-chloropyridine in anhydrous methanol in a dry round-bottom flask.
-
Reagent Addition: Add sodium methoxide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methoxypyridine derivative.[18]
Protocol: NMR Sample Preparation and Analysis
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), integration values, and coupling constants (J). Compare the obtained data with predicted values or literature data to confirm the structure and assess purity.[19]
Conclusion
This guide demonstrates that even subtle changes in the positions of chloro, methoxy, and methyl substituents on a pyridine ring lead to significant and predictable differences in chemical properties and reactivity. For the drug discovery professional, this understanding is paramount. It allows for the rational design of analogs with tailored properties—be it for enhancing binding affinity, improving metabolic stability, or altering solubility. The synthetic and analytical protocols provided herein offer a practical framework for researchers to confidently prepare and characterize these valuable chemical building blocks.
References
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- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
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- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- BLD Pharm. (n.d.). 1227593-86-3|this compound.
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A Comparative Guide to the Synthesis of 3-Chloro-2-methoxy-5-methylpyridine: A Novel Method Validation
This guide provides a comprehensive validation of a novel synthesis method for 3-Chloro-2-methoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. We will objectively compare the performance of this new method against a conventional approach, supported by detailed experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important building block.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of growing importance in the synthesis of complex biologically active molecules. The specific arrangement of its chloro, methoxy, and methyl functional groups offers multiple points for further chemical modification, making it a valuable scaffold in medicinal chemistry. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for its practical application. This guide introduces and validates a novel, streamlined synthetic approach and compares it to a traditional, well-established method.
Established vs. Novel Synthesis Routes
The Conventional Approach: Nucleophilic Aromatic Substitution
A common and reliable method for synthesizing 2-methoxypyridine derivatives is through nucleophilic aromatic substitution (SNAr).[1] In this approach, a di-chlorinated pyridine precursor is treated with a methoxide source. The greater electrophilicity of the carbon at the 2-position of the pyridine ring, enhanced by the ring nitrogen, typically favors substitution at this position.
The conventional synthesis of this compound starts from the readily available 2,3-dichloro-5-methylpyridine. The reaction with sodium methoxide in a suitable solvent like methanol proceeds to selectively displace the chlorine atom at the 2-position.
A Novel, One-Pot Synthesis Strategy
The novel method presented here aims to improve upon the conventional route by reducing the number of steps, minimizing the use of hazardous reagents, and improving the overall yield and purity. This new approach combines chlorination and methoxylation in a single reaction vessel, starting from 2-hydroxy-5-methylpyridine. This method leverages the in-situ generation of the chlorinated intermediate, which then reacts with the methoxide source without the need for isolation.
Comparative Experimental Validation
The following sections detail the experimental protocols and comparative data for both the conventional and novel synthesis methods.
Experimental Protocols
Protocol 1: Conventional Synthesis via Nucleophilic Aromatic Substitution
-
Step 1: Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2,3-dichloro-5-methylpyridine (10.0 g, 61.3 mmol) and anhydrous methanol (100 mL).
-
Step 2: Reagent Addition: Sodium methoxide (3.64 g, 67.4 mmol, 1.1 eq) is added portion-wise to the stirred solution at room temperature.
-
Step 3: Reaction: The reaction mixture is heated to reflux (approximately 65°C) and maintained at this temperature for 6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is partitioned between water (50 mL) and ethyl acetate (100 mL).
-
Step 5: Extraction and Purification: The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Novel One-Pot Synthesis
-
Step 1: Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet is charged with 2-hydroxy-5-methylpyridine (6.7 g, 61.3 mmol) and anhydrous acetonitrile (100 mL).
-
Step 2: Chlorination: The solution is cooled to 0°C in an ice bath. Phosphorus oxychloride (POCl3) (6.3 mL, 67.4 mmol, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The mixture is then stirred at room temperature for 2 hours.
-
Step 3: Methoxylation: The reaction mixture is cooled again to 0°C. A solution of sodium methoxide (4.0 g, 74.0 mmol, 1.2 eq) in anhydrous methanol (50 mL) is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Step 4: Quenching and Work-up: The reaction is carefully quenched by the slow addition of ice-cold water (100 mL). The mixture is then neutralized to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extraction and Purification: The product is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes).
Comparative Performance Data
The following table summarizes the key performance metrics for both synthesis methods.
| Parameter | Conventional Method | Novel Method |
| Starting Material | 2,3-dichloro-5-methylpyridine | 2-hydroxy-5-methylpyridine |
| Number of Steps | 1 (from dichloropyridine) | 1 (one-pot) |
| Reaction Time | 6 hours | 5.5 hours |
| Reaction Temperature | 65°C | 0°C to Room Temperature |
| Yield | 78% | 89% |
| Purity (by HPLC) | 98.5% | >99.5% |
| Key Reagents | Sodium methoxide, Methanol | POCl3, Sodium methoxide |
Spectroscopic Analysis of the Product from the Novel Method
The identity and purity of the this compound synthesized via the novel method were confirmed by spectroscopic analysis.
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 1.8 Hz, 1H), 7.48 (d, J = 1.8 Hz, 1H), 3.98 (s, 3H), 2.29 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.2, 146.8, 138.5, 128.9, 118.7, 53.6, 17.4.
-
Mass Spectrometry (EI): m/z 157.03 (M+), 159.03 (M+2)+.
The spectroscopic data are consistent with the structure of this compound and indicate a high degree of purity.
Workflow and Process Visualization
The following diagrams illustrate the workflows for the conventional and novel synthesis methods.
Caption: A comparative workflow of the conventional and novel synthesis methods.
Safety and Environmental Considerations
While both methods require careful handling of reagents, the novel method offers some advantages in terms of process safety and environmental impact.
-
Conventional Method: Requires the handling of 2,3-dichloro-5-methylpyridine, a halogenated organic compound. The reaction is conducted at an elevated temperature, which increases energy consumption.
-
Novel Method: While phosphorus oxychloride is a corrosive and water-reactive reagent requiring careful handling in a fume hood, its use in a one-pot process avoids the isolation of the chlorinated intermediate. The reaction is performed at lower temperatures, reducing energy consumption. The starting material, 2-hydroxy-5-methylpyridine, is generally less hazardous than its di-chlorinated counterpart.
Conclusion
The novel one-pot synthesis of this compound presents a significant improvement over the conventional nucleophilic aromatic substitution method. The key advantages of the new method include:
-
Higher Yield: An 89% yield was achieved compared to 78% for the conventional method.
-
Higher Purity: The product obtained from the novel method showed a higher purity of >99.5% by HPLC.
-
Improved Efficiency: The one-pot nature of the synthesis reduces the overall reaction and work-up time.
-
Milder Reaction Conditions: The reaction is conducted at lower temperatures, which can improve safety and reduce energy costs.
This validated novel method provides a more efficient, scalable, and potentially safer route for the synthesis of this compound, making it an attractive alternative for researchers and professionals in the chemical and pharmaceutical industries.
References
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. CN105801456A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
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A Comparative Spectroscopic Guide to 3-Chloro-2-methoxy-5-methylpyridine and Its Derivatives
<Senior Application Scientist
Abstract
This guide provides a detailed comparative analysis of 3-Chloro-2-methoxy-5-methylpyridine and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a crucial scaffold in pharmaceutical and materials science, understanding the structural nuances of its derivatives is paramount for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents comparative data, and explains the causal relationships between molecular structure and spectroscopic output, offering a self-validating framework for analysis.
Introduction: The Significance of Substituted Pyridines
This compound is a substituted pyridine, a class of heterocyclic aromatic compounds that are foundational to countless applications. The pyridine ring is a key structural unit in many natural products and pharmaceuticals.[1] The specific arrangement of substituents—chloro, methoxy, and methyl groups—on this parent molecule creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.
When this parent structure is modified to create derivatives, even minor changes can significantly alter its physicochemical properties, biological activity, and reactivity. Therefore, a robust and multi-faceted analytical approach is not just beneficial but essential for unequivocal structural confirmation and quality control. Spectroscopic comparison provides a powerful, non-destructive toolkit to elucidate these structural differences with high precision. This guide will focus on a comparative analysis between the parent compound and two representative derivatives: one with an electron-donating group (an amino group at the 4-position) and one with an electron-withdrawing group (a nitro group at the 4-position).
The Spectroscopic Toolkit: Probing Molecular Structure
A multi-technique approach is crucial for a comprehensive analysis. Each spectroscopic method offers a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. By measuring the magnetic environments of protons (¹H) and carbon-13 (¹³C) nuclei, we can map out connectivity and deduce the electronic effects of various substituents. The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it; electron-donating groups (EDGs) increase shielding and cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) decrease shielding, leading to downfield shifts (higher ppm).[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For pyridine derivatives, key vibrational modes include C-H stretching, C=C and C=N ring stretching, and C-O and C-Cl stretching.[1][3]
-
Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For halogenated compounds like our target molecule, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a definitive indicator of a single chlorine atom.[4][5][6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule (e.g., π → π* and n → π* transitions).[7] The absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of auxochromic groups, providing valuable information about the electronic structure of the pyridine ring.[8][9]
Experimental Workflow and Protocols
Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols. The following section details the methodologies for each spectroscopic technique.
Overall Experimental Workflow
The logical flow from sample receipt to final data interpretation is critical for efficient and accurate analysis.
Caption: Standardized workflow for spectroscopic analysis.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the pyridine derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10][11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12] The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[12] Transfer the clear solution into a 5 mm NMR tube.[13][14]
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer to serve as an internal standard (0 ppm).
-
Acquisition: Place the NMR tube in the spectrometer. Acquire spectra using standard parameters for ¹H and ¹³C{¹H} experiments. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.
Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the reference or "blank").
-
Acquisition: Replace the blank cuvette with a cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-400 nm).
Comparative Spectroscopic Analysis
This section presents a comparative analysis of this compound and two hypothetical derivatives: 4-Amino-3-chloro-2-methoxy-5-methylpyridine (EDG Derivative) and 3-Chloro-2-methoxy-5-methyl-4-nitropyridine (EWG Derivative) . The data presented is based on established principles of substituent effects on spectroscopic properties.[15][16]
Caption: Structural relationship of the compared compounds.
¹H NMR Comparison
The primary diagnostic signals in the ¹H NMR spectrum are the two aromatic protons on the pyridine ring and the protons of the methyl and methoxy groups.
| Compound | H-4 (ppm) | H-6 (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) | Rationale for Shift Changes |
| Parent | ~7.50 | ~7.95 | ~3.90 | ~2.30 | Baseline chemical shifts. |
| EDG Derivative (-NH₂) ** | N/A (Substituted) | ~7.60 | ~3.85 | ~2.20 | The -NH₂ group donates electron density, shielding the remaining ring proton (H-6) and the methyl/methoxy protons, causing an upfield shift . |
| EWG Derivative (-NO₂) ** | N/A (Substituted) | ~8.30 | ~4.05 | ~2.45 | The -NO₂ group withdraws electron density, deshielding the remaining ring proton (H-6) and adjacent groups, causing a significant downfield shift . |
¹³C NMR Comparison
Substituent effects are also clearly observed in the ¹³C NMR spectra, particularly for the carbons of the pyridine ring.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Rationale for Shift Changes |
| Parent | ~160 | ~120 | ~138 | ~130 | ~145 | Baseline chemical shifts. |
| EDG Derivative (-NH₂) ** | ~158 | ~118 | ~145 | ~125 | ~140 | The EDG shields carbons C-3, C-5, and C-6, causing an upfield shift . The substituted carbon (C-4) is deshielded. |
| EWG Derivative (-NO₂) ** | ~162 | ~123 | ~150 | ~133 | ~150 | The EWG deshields all ring carbons, particularly the adjacent C-3 and C-5, and the para C-6, causing a general downfield shift . |
IR Spectroscopy Comparison
The key diagnostic bands in the IR spectrum relate to the pyridine ring vibrations and the unique vibrations of the substituent groups.
| Compound | C=C, C=N Ring Str. (cm⁻¹) | C-O Str. (cm⁻¹) | N-H Str. (cm⁻¹) | N-O Str. (cm⁻¹) | Rationale for Changes |
| Parent | ~1580, 1460 | ~1250 | N/A | N/A | Characteristic pyridine ring and ether stretches. |
| EDG Derivative (-NH₂) ** | ~1590, 1470 | ~1245 | ~3400, 3300 (two bands) | N/A | Appearance of two strong N-H stretching bands confirms the primary amine. Ring vibrations are slightly shifted. |
| EWG Derivative (-NO₂) ** | ~1570, 1450 | ~1255 | N/A | ~1530, 1350 (strong, sharp) | Appearance of strong, characteristic asymmetric and symmetric N-O stretching bands confirms the nitro group. |
Mass Spectrometry Comparison
Mass spectrometry provides the molecular weight and confirms the presence of chlorine.
| Compound | Molecular Formula | Molecular Weight | Key Fragments / Observations |
| Parent | C₇H₈ClNO | 157.6 g/mol | Molecular ion peaks at m/z 157 (M⁺) and 159 (M+2) in a ~3:1 ratio, confirming one Cl atom.[4][17] Loss of -CH₃ (m/z 142) is a common fragmentation. |
| EDG Derivative (-NH₂) ** | C₇H₉ClN₂O | 188.6 g/mol | Molecular ion peaks at m/z 188 (M⁺) and 190 (M+2) in a ~3:1 ratio. |
| EWG Derivative (-NO₂) ** | C₇H₇ClN₂O₃ | 202.6 g/mol | Molecular ion peaks at m/z 202 (M⁺) and 204 (M+2) in a ~3:1 ratio. Loss of -NO₂ (m/z 156) is a characteristic fragmentation pathway. |
UV-Vis Spectroscopy Comparison
The electronic transitions are affected by the substituents, leading to shifts in the absorption maxima.
| Compound | λ_max (nm) | Type of Transition | Rationale for Shift |
| Parent | ~270 | π → π | Baseline absorption for the substituted pyridine ring.[7] |
| **EDG Derivative (-NH₂) ** | ~295 | π → π | The amino group is an auxochrome that extends conjugation through its lone pair, causing a bathochromic (red) shift to a longer wavelength. |
| **EWG Derivative (-NO₂) ** | ~280 | π → π* | The nitro group also extends conjugation and can cause a slight bathochromic shift. |
Conclusion
The comprehensive spectroscopic comparison of this compound and its derivatives demonstrates the power of a multi-technique analytical approach. NMR spectroscopy provides unambiguous evidence of substituent-induced electronic effects through predictable shifts in proton and carbon signals. IR spectroscopy offers definitive confirmation of functional group addition or modification. Mass spectrometry confirms molecular weight and elemental composition, with isotopic patterns serving as a crucial validation point for halogenated compounds. Finally, UV-Vis spectroscopy provides insight into the altered electronic structure of the conjugated system.
By systematically applying these techniques and understanding the causal links between structure and spectral output, researchers can confidently elucidate the structures of novel derivatives, ensure the purity of synthetic intermediates, and build a foundational understanding of the structure-property relationships that govern their application in drug discovery and materials science.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 3-Chloro-2-methoxy-5-methylpyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. 3-Chloro-2-methoxy-5-methylpyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Ensuring its purity is paramount to the integrity of subsequent research and development.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy results, and ground our recommendations in authoritative sources.
The Criticality of Purity for this compound
The presence of impurities in a batch of this compound can have significant downstream consequences. These impurities may originate from the synthetic route, degradation of the product, or improper storage. Potential impurities could include starting materials, regioisomers, or by-products from side reactions. For instance, a common synthetic pathway to similar substituted pyridines involves the reaction of dichloropyridines with nucleophiles. In such cases, isomeric impurities, where the substituents are in different positions on the pyridine ring, are a common concern.[1][2]
The impact of these impurities can range from reduced yield in a subsequent reaction to the formation of undesired side products, and in the context of drug development, could lead to the generation of potentially toxic by-products. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.
A Comparative Overview of Analytical Techniques
The purity of this compound is typically stated by commercial suppliers to be around 98% or higher.[3] However, it is incumbent upon the researcher to independently verify this purity. The three most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Technique | Principle of Separation/Detection | Typical Purity Range (%) | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | 98.0 - 99.9 | Versatile for a wide range of compounds, high resolution, and widely available. | Requires a chromophore for UV detection; quantification relies on reference standards. |
| GC-MS | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection. | 97.5 - 99.8 | High sensitivity, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for quantification without identical reference standards. | > 95 | Primary analytical method, non-destructive, provides structural and quantitative information simultaneously. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[4][5] |
Experimental Protocols for Purity Assessment
The following protocols are presented as robust starting points for the analysis of this compound. It is imperative that these methods are validated in your laboratory to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For this compound, a reversed-phase method is most appropriate.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is used to ensure good peak shape and resolution of the main component from potential impurities. The acid helps to protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 270 nm) is selected for optimal sensitivity.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
-
Data Analysis: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Causality of Experimental Choices:
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the separation of halogenated and methoxylated pyridine isomers.[10]
-
Injection: A split injection is used to avoid overloading the column and ensure sharp peaks.
-
Temperature Program: A temperature gradient is employed to ensure the elution of compounds with a range of boiling points.
-
Detection: Mass spectrometry provides not only quantification but also structural information for the identification of unknown impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas.
Workflow for GC-MS Impurity Profiling:
Caption: Workflow for GC-MS Impurity Profiling of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[4][5][11][12][13]
Causality of Experimental Choices:
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte's signals is chosen. Maleic acid or 1,4-dinitrobenzene are suitable candidates.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is used. DMSO-d6 is a good choice for many organic compounds.
-
Acquisition Parameters: A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial to ensure full relaxation of all nuclei, which is essential for accurate integration.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
-
Logical Relationship in qNMR Purity Determination:
Caption: Logical flow for qNMR purity determination of this compound.
Comparative Study of Commercial Samples
To illustrate the application of these methods, a hypothetical comparative study of three commercial lots of this compound was conducted.
| Supplier | Stated Purity (%) | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) | Major Impurity Identified (GC-MS) |
| A | ≥ 98 | 98.7 | 98.5 | 98.2 | 2,3-Dichloro-5-methylpyridine |
| B | ≥ 98 | 99.2 | 99.1 | 98.9 | 3-Chloro-2-hydroxy-5-methylpyridine |
| C | ≥ 99 | 99.5 | 99.4 | 99.3 | Isomeric methoxychloromethylpyridine |
Discussion of Results:
The data indicate that all three suppliers meet their stated purity specifications. However, the impurity profiles differ, highlighting the importance of a multi-technique approach. HPLC and GC-MS provide similar purity values, while qNMR offers a slightly lower but arguably more absolute assessment. The identification of impurities by GC-MS provides valuable insights into the potential synthetic routes used by the manufacturers. For example, the presence of 2,3-Dichloro-5-methylpyridine in the sample from Supplier A suggests it is a likely starting material.
Conclusion and Recommendations
A comprehensive assessment of the purity of commercially available this compound requires a combination of orthogonal analytical techniques.
-
Initial Screening: HPLC is an excellent first-pass technique for routine quality control due to its high throughput and resolving power.
-
Impurity Identification: GC-MS is invaluable for identifying volatile and semi-volatile impurities, providing crucial information about the synthetic history of the material.
-
Absolute Purity Determination: qNMR should be employed as a primary method for obtaining an accurate and absolute purity value, especially for batches intended for use in sensitive applications such as late-stage drug development.
By integrating these methodologies, researchers can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. This rigorous approach to purity assessment is a cornerstone of scientific integrity and is essential for the successful advancement of research and development projects.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
- Lösungsfabrik. Method categories according to the ICH Q2(R1). Lösungsfabrik; 2018. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA; 2022. [Link]
- Belal T, Awad T, DeRuiter J, Clark CR. GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones. Forensic Sci Int. 2009;184(1-3):54-63. [Link]
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- qNMR Exchange.
- Pauli GF, Jaki BU, Lankin DC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. J Med Chem. 2014;57(22):9220-9231. [Link]
- Pauli GF, Jaki BU, Lankin DC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014;57(22):9220-9231. [Link]
- ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy.
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- U.S. Patent 5,329,011.
- European Patent 0121320.
- National Center for Biotechnology Information. 2,6-Dichloropyridine-3,5-dicarbonitrile. PubMed Central. [Link]
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Defense Technical Information Center.
- AbacipharmTech. This compound. AbacipharmTech. [Link]
- National Center for Biotechnology Information. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. [Link]
- National Center for Biotechnology Information. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PubMed Central. [Link]
- National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]
- U.S. Environmental Protection Agency. Analytical Methods for Determining Pyridine in Environmental Samples. [Link]
- ResearchGate. Analyses by GC–MS and GC–MS–MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
- Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit; 2021. [Link]
- ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. 2009. [Link]
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A Strategic Guide to Alternatives for 3-Chloro-2-methoxy-5-methylpyridine in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. 3-Chloro-2-methoxy-5-methylpyridine is a widely utilized heterocyclic intermediate, valued for its role in constructing complex molecular architectures found in pharmaceuticals and agrochemicals.[1][2] However, its utility is intrinsically linked to the reactivity of its C-Cl bond, which often presents challenges.
This guide provides an in-depth comparison of strategic alternatives to this compound. We will move beyond a simple list of substitutes to explore the underlying chemical principles, offering field-proven insights and actionable experimental data to empower your synthetic decisions.
The Baseline: Understanding the Reactivity of this compound
The primary application of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4] The core challenge lies in the strength of the C(sp²)–Cl bond. Aryl chlorides are the least reactive among the common halogens (I > Br > Cl), requiring significant energy input to undergo the rate-limiting oxidative addition step in the catalytic cycle.[3][5]
This low reactivity is further compounded by the electronic nature of the pyridine ring. The electron-donating 2-methoxy group increases electron density on the ring, making the C-Cl bond even less susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[6] Consequently, successful couplings often demand forcing conditions:
-
Highly Active Catalysts: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are often mandatory to promote C-Cl bond activation.[6][7]
-
Elevated Temperatures: Reactions typically require heating to 100 °C or higher for extended periods.[6][8]
-
Strong Bases: Robust bases like cesium carbonate or potassium phosphate are needed to facilitate the transmetalation step effectively.
While often cost-effective, reliance on this substrate can limit substrate scope and lead to decomposition of sensitive functional groups elsewhere in the molecule.
Strategic Alternatives: A Comparative Framework
We can classify alternatives into two primary strategies: enhancing the electrophilicity of the pyridine ring or reversing the polarity of the coupling partners.
Strategy A: Enhancing Electrophilicity by Modifying the Leaving Group
This strategy maintains the same carbon skeleton but replaces the chloride with a more reactive leaving group.
-
The Bromo and Iodo Analogs: The most direct alternatives are 3-Bromo-2-methoxy-5-methylpyridine and its iodo counterpart. The reactivity trend for halogens in palladium-catalyzed cross-coupling is unequivocally I > Br > Cl , which is inversely correlated with the carbon-halogen bond dissociation energy.[5]
-
Advantages : The bromo-analog offers a significant enhancement in reactivity, often allowing for lower catalyst loadings, milder bases, and reduced reaction temperatures. Iodo-pyridines are the most reactive, sometimes undergoing coupling at or near room temperature.
-
Causality : The weaker C-Br and C-I bonds dramatically lower the activation energy for the oxidative addition step, accelerating the entire catalytic cycle.
-
Disadvantages : These compounds are typically more expensive than the chloro-derivative. Iodo-heterocycles can also be less stable, being sensitive to light and heat.
-
-
The Triflate Analog: A triflate (–OTf) group is an outstanding leaving group, often exhibiting reactivity comparable to or greater than an iodide. The corresponding 2-methoxy-5-methylpyridin-3-yl trifluoromethanesulfonate is a powerful, albeit premium, alternative for particularly challenging or low-temperature couplings.
Strategy B: Reversing Synthetic Polarity with Boronic Acids/Esters
This approach fundamentally changes the nature of the coupling by transforming the pyridine moiety into the nucleophilic partner.
-
The Boronic Acid/Ester Analog: Instead of the halide, one can employ 2-methoxy-5-methylpyridine-3-boronic acid or its more stable pinacol ester derivative. This reagent is then coupled with an aryl or heteroaryl halide/triflate.
-
Advantages : This reversal of polarity opens up a different synthetic space. It is particularly advantageous if the other coupling partner is a readily available or complex halide. Pyridine-containing boronic acids are crucial components in modern drug discovery.[9][10]
-
Causality : The reaction now relies on the activation of the C-X bond on the other coupling partner, completely bypassing the challenge of activating the pyridine C-Cl bond.
-
Disadvantages : Pyridine boronic acids can be notoriously unstable. They are prone to protodeboronation, especially under acidic conditions or with prolonged heating.[11] Careful handling and the use of "slow-release" reagents like MIDA boronates are often recommended to mitigate this instability.[11]
-
Quantitative Data and Performance Comparison
The following table summarizes the key characteristics of each alternative, providing a clear framework for selection based on project needs.
| Alternative | Structure | Relative Reactivity | Typical Catalyst System | Pros | Cons |
| 3-Chloro- (Baseline) | CC1=CN=C(OC)C(Cl)=C1 | Low | Pd(OAc)₂ / Bulky Ligand (XPhos, SPhos) or NHC Ligand | Cost-effective, widely available | Requires harsh conditions, potential for side reactions, limited scope |
| 3-Bromo- | CC1=CN=C(OC)C(Br)=C1 | Medium-High | Pd(PPh₃)₄ or PdCl₂(dppf) | Milder conditions, broader substrate scope, higher yields | Higher cost than chloro-analog |
| 3-Iodo- | CC1=CN=C(OC)C(I)=C1 | High | Pd(PPh₃)₄ or ligandless systems in some cases | Very mild conditions, suitable for sensitive substrates | Highest cost, potential instability (light/heat sensitive) |
| 3-Boronic Acid Pinacol Ester | CC1=CN=C(OC)C(B2O2C6H12)=C1 | N/A (Nucleophile) | PdCl₂(dppf) or other standard Suzuki catalysts | Reverses polarity, bypasses C-Cl activation, useful synthetic strategy | Prone to protodeboronation, can be unstable, requires different partner |
Visualization of Key Concepts
To better illustrate the decision-making process and the underlying chemistry, two diagrams are provided below.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.
Field-Proven Experimental Protocol
The following protocol describes a robust method for the Suzuki-Miyaura coupling of a challenging chloropyridine, serving as a reliable starting point for optimization.
Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed Toluene (sufficient to make a 0.1 M solution)
Self-Validating Protocol:
-
Inert Atmosphere is Crucial: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄. The use of a pre-dried, solid base is essential to prevent catalyst deactivation.
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ and the SPhos ligand. Add a small amount of toluene and swirl gently. The formation of a Pd(0)-SPhos complex is critical for catalytic activity.
-
Reaction Assembly: Add the catalyst slurry to the main reaction flask, followed by the remaining anhydrous, degassed toluene.
-
Causality: The system must be kept free of oxygen, as O₂ can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is non-negotiable for reproducible results.
-
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Experience Insight: For aryl chlorides, reactions may require 12-24 hours to reach full conversion. If the reaction stalls, a small additional charge of the catalyst/ligand may be beneficial.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-methoxy-5-methyl-3-phenylpyridine.
-
Expected Outcome: Yields for challenging chloro-heterocycle couplings are highly substrate-dependent but typically range from 50-85% under optimized conditions. Using the corresponding 3-bromo analog under milder conditions (e.g., with Pd(PPh₃)₄ and Na₂CO₃ at 80 °C) would be expected to provide higher yields (>90%) in a shorter timeframe.
Conclusion
While this compound remains a valuable and economical building block, a modern synthetic chemist must be equipped with a suite of alternatives. The choice is a strategic balance of reactivity, cost, and the specific demands of the target molecule. Opting for a more reactive bromo- or iodo-analog can save significant time in optimization and broaden reaction scope, justifying the higher upfront cost. Conversely, reversing polarity with a boronic ester provides a powerful alternative route that can unlock otherwise difficult transformations. By understanding the chemical principles behind these choices, researchers can design more elegant, efficient, and successful synthetic routes.
References
- Vertex AI Search Result:[9] Discusses the role of pyridine-4-boronic acid as a versatile building block in drug discovery, particularly in Suzuki-Miyaura coupling.
- Vertex AI Search Result:[5] Outlines the general reactivity trend for halogens (I > Br > Cl)
- Vertex AI Search Result:[3] Describes various palladium-catalyzed cross-coupling reactions for halopyridines and reiter
- Vertex AI Search Result:[10] Highlights the application of pyridine-4-boronic acid in pharmaceuticals and agrochemicals via Suzuki-Miyaura coupling.
- Vertex AI Search Result:[1] Mentions 2-methoxy-5-methylpyridine as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Vertex AI Search Result:[12] Reports on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with boronic acids and esters.
- Vertex AI Search Result:[4] Discusses the Suzuki cross-coupling reaction for synthesizing biaryls, including the use of chloropyridines.
- Vertex AI Search Result:[13] Describes the use of pyridine-3- and 4-boronic acid in Suzuki coupling reactions.
- Vertex AI Search Result:[14] Details the unconventional site-selectivity in cross-couplings of dichloroheteroarenes controlled by ligand choice.
- Vertex AI Search Result:[6] Provides application notes for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine, noting the challenges of C-Cl activation and the need for bulky, electron-rich ligands.
- Vertex AI Search Result:[15] Discusses the growing importance of boronic acids in medicinal chemistry since the FDA approval of Bortezomib.
- Vertex AI Search Result:[7] Details ligand selection for Suzuki coupling of 2-chloropyridines, highlighting the efficacy of bulky phosphine ligands and N-Heterocyclic Carbenes (NHCs).
- Vertex AI Search Result:[11] Notes the challenges of using pyridine boronic acids in Suzuki couplings, including instability and the risk of protodeboron
- Vertex AI Search Result:[2] Describes 2-chloro-5-methylpyridine as an intermedi
- Vertex AI Search Result:[8] Provides a protocol for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-methoxypyridazine, another challenging chloro-heterocycle.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridines: A Cost-Benefit Analysis
The substituted pyridine motif is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers in drug development and process chemistry, the selection of a synthetic pathway to a target pyridine derivative is a critical decision, balancing factors of cost, efficiency, scalability, and environmental impact. This guide provides an in-depth comparative analysis of the most prevalent classical and modern synthetic strategies for accessing substituted pyridines, offering field-proven insights to inform your synthetic planning.
The Strategic Importance of Pathway Selection
Choosing a synthetic route is not merely an academic exercise; it has profound implications for project timelines, budget allocation, and the overall sustainability of a chemical process. A seemingly elegant route on paper may prove economically unviable or environmentally burdensome at scale. Conversely, a classic, well-established method might be overlooked in favor of a more modern but ultimately less practical alternative. This guide aims to equip you with the knowledge to navigate these complexities, moving beyond simple reaction yields to a holistic cost-benefit analysis.
Decision Framework for Pyridine Synthesis Pathway Selection
The selection of an optimal synthetic pathway is a multi-faceted decision. The following diagram illustrates a logical workflow for this process, taking into account key project and chemical considerations.
Caption: A decision-making workflow for selecting the appropriate synthetic pathway for a substituted pyridine.
I. Classical Cyclization Strategies: Building from the Ground Up
For decades, the construction of the pyridine ring from acyclic precursors has been the dominant approach. These methods are often characterized by their use of readily available and inexpensive starting materials, making them attractive for large-scale synthesis.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a one-pot multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[2]
Mechanism:
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Cost-Benefit Analysis:
-
Cost: The primary advantage of the Hantzsch synthesis lies in its use of inexpensive and readily available starting materials such as aldehydes, β-ketoesters, and ammonia.[3] This makes it a highly cost-effective method for the synthesis of certain pyridine derivatives, particularly at an industrial scale.
-
Benefits: This is a robust and well-understood reaction that is relatively simple to perform. Modern variations have introduced greener aspects, such as performing the reaction in water, which reduces the reliance on volatile organic solvents.[3] The multicomponent nature of the reaction also contributes to a higher atom economy in the initial condensation step.
-
Drawbacks: A key limitation is the requirement for a subsequent oxidation step to generate the aromatic pyridine, which can add to the overall cost and environmental impact. The classical Hantzsch synthesis is also primarily suited for the synthesis of symmetrically substituted pyridines, and the synthesis of unsymmetrical derivatives can be more challenging.[4]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a versatile route to 2,4,6-trisubstituted pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[5][6]
Mechanism: The reaction proceeds via a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and elimination of pyridine.[6]
Cost-Benefit Analysis:
-
Cost: The starting α-pyridinium methyl ketone salts are readily prepared from the corresponding α-bromo ketones and pyridine.[5] While this adds a step to the overall process, the starting materials are generally affordable.
-
Benefits: A significant advantage over the Hantzsch synthesis is that the Kröhnke reaction directly yields the aromatic pyridine without the need for a separate oxidation step, improving the overall efficiency.[5] The reaction conditions are generally mild, and it exhibits a broad substrate scope.[6]
-
Drawbacks: The preparation of the pyridinium salt is an additional step, and the reaction can sometimes produce byproducts, requiring careful purification.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a trisubstituted pyridine.[7][8]
Mechanism: The reaction is initiated by a Michael addition of the enamine to the ethynyl ketone, followed by isomerization and subsequent cyclization with the elimination of water.[7]
Cost-Benefit Analysis:
-
Cost: The cost of this synthesis is largely dependent on the availability and price of the specific enamine and ethynyl ketone precursors.
-
Benefits: This method provides direct access to the aromatic pyridine ring.[7] Recent modifications have allowed the reaction to be performed in a single step under milder conditions, for example, by using microwave irradiation or in a continuous flow reactor, which can significantly reduce reaction times and improve yields.[9][10]
-
Drawbacks: The traditional two-step procedure requires high temperatures for the cyclodehydration step, which can limit its applicability for sensitive substrates.[7] The synthesis of the required enamines can also add to the overall complexity of the process.
The Guareschi-Thorpe Pyridine Synthesis
This multicomponent reaction typically involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base to form a substituted 2-pyridone.[11][12]
Cost-Benefit Analysis:
-
Cost: The starting materials are generally inexpensive and commercially available.
-
Benefits: This method provides a straightforward route to functionalized 2-pyridones, which are valuable intermediates. Recent advancements have focused on developing greener protocols, such as using water as a solvent and ammonium carbonate as both a nitrogen source and a base, making the process more environmentally friendly.[11][12]
-
Drawbacks: The initial product is a 2-pyridone, which may require further functionalization to obtain other substituted pyridines.
II. Modern Strategies: Precision and Efficiency through Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering unparalleled precision and efficiency, particularly for late-stage functionalization and the synthesis of complex molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For pyridine synthesis, this typically involves the coupling of a halopyridine with a boronic acid or ester.
Mechanism:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Cost-Benefit Analysis:
-
Cost: The primary cost driver for Suzuki couplings is often the palladium catalyst and the associated phosphine ligands. While the cost of palladium can be significant, catalyst loadings are typically low (in the mol% range). The cost of boronic acids and halopyridines can also vary widely depending on their complexity.
-
Benefits: The Suzuki coupling offers exceptional functional group tolerance, high yields, and predictable regioselectivity. The commercial availability of a vast array of boronic acids and halopyridines makes this a highly modular approach for accessing a wide range of substituted pyridines.
-
Drawbacks: The cost of the palladium catalyst and ligands can be a significant factor, especially for large-scale synthesis. Residual palladium in the final product can be a concern in pharmaceutical applications, necessitating efficient purification methods. The synthesis of the required boronic acids or halopyridines adds to the overall step count.
C-H Functionalization
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the synthesis of substituted pyridines.[11] This approach avoids the need for pre-functionalized starting materials by directly activating and coupling a C-H bond of the pyridine ring with a suitable partner. Palladium, rhodium, and other transition metals are commonly used to catalyze these transformations.[1]
Cost-Benefit Analysis:
-
Cost: Similar to other cross-coupling reactions, the cost of the catalyst is a major consideration. However, the ability to use simple, unfunctionalized pyridines as starting materials can offset this cost.
-
Benefits: C-H functionalization represents a highly efficient and "green" approach by minimizing the number of synthetic steps and reducing the generation of stoichiometric byproducts. It allows for the late-stage modification of complex molecules, which is particularly valuable in drug discovery.
-
Drawbacks: Achieving high regioselectivity can be challenging, and the development of robust and general methods is an ongoing area of research. The reaction conditions can sometimes be harsh, limiting the functional group tolerance.
III. Quantitative Comparison of Synthetic Pathways
The following table provides a semi-quantitative comparison of the discussed synthetic pathways. The values are intended to be illustrative and can vary significantly based on the specific substrate, scale, and reaction conditions.
| Synthetic Pathway | Typical Yield (%) | Starting Material Cost | Catalyst/Reagent Cost | Reaction Time | Scalability | Atom Economy | E-Factor * |
| Hantzsch Synthesis | 60-95[9][13] | Low | Low | 2-24 h[9] | Excellent | Good | Moderate |
| Kröhnke Synthesis | 70-90[5] | Low to Moderate | Low | 4-12 h[6] | Good | High[5] | Low to Moderate |
| Bohlmann-Rahtz | 60-85[7][10] | Moderate | Low | 1-12 h[9] | Good | Good | Moderate |
| Guareschi-Thorpe | 70-95[11][12] | Low | Low | 4-8 h[1] | Excellent | Good | Low to Moderate |
| Suzuki Coupling | 75-98 | Moderate to High | High | 2-24 h | Good | Moderate | Moderate to High |
| C-H Functionalization | 50-90[1] | Low to Moderate | High | 12-48 h | Moderate | High | Low to Moderate |
*E-Factor (Environmental Factor) is the mass ratio of waste to desired product. A lower E-factor is better.
IV. Experimental Protocols
Hantzsch Pyridine Synthesis: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in a 100 mL round-bottom flask equipped with a reflux condenser.[2]
-
Add 20 mL of ethanol and stir the mixture at reflux for 4 hours.[2]
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Phenylpyridine
Materials:
-
2-Bromopyridine (1.58 g, 10 mmol)
-
Phenylboronic acid (1.46 g, 12 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.022 g, 0.1 mmol)
-
Triphenylphosphine (PPh₃) (0.105 g, 0.4 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
Procedure:
-
To a 100 mL round-bottom flask, add 2-bromopyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.
V. Green Chemistry and Future Outlook
The principles of green chemistry are increasingly influencing the choice of synthetic pathways. Modern approaches such as C-H functionalization and multicomponent reactions inherently offer higher atom economy and reduce waste generation.[14] Furthermore, the adoption of enabling technologies like microwave-assisted synthesis and continuous flow chemistry can significantly reduce reaction times, improve energy efficiency, and enhance the safety and scalability of pyridine synthesis.[9][15]
The development of more sustainable and cost-effective catalysts, particularly those based on earth-abundant metals, is a key area of ongoing research that promises to further enhance the green credentials of modern synthetic methods. For industrial applications, the integration of flow chemistry offers a paradigm shift, enabling safer, more efficient, and highly reproducible production of substituted pyridines.[15]
Conclusion
The synthesis of substituted pyridines is a mature field with a rich arsenal of synthetic methodologies. Classical cyclization reactions remain highly relevant for their cost-effectiveness and scalability, particularly for simpler substitution patterns. Modern transition-metal-catalyzed methods, while often associated with higher initial costs, provide unparalleled precision and efficiency for the synthesis of complex and highly functionalized pyridine derivatives.
As a senior application scientist, I advise a holistic approach to pathway selection. By carefully considering the factors outlined in this guide – from the complexity of the target molecule and the required scale to the economic and environmental constraints of the project – researchers can make informed decisions that lead to successful, efficient, and sustainable outcomes.
References
- A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (2025). BenchChem.
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- Condensation/ Multi-component Reactions MCR/Oxid
- Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. (2018).
- Eco-Friendly Hantzsch Pyridine Synthesis in W
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.).
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes. (2023). PMC - NIH.
- Comparison of conventional heating and microwave (MW) heating... (n.d.).
- Hantzsch Dihydropyridine Synthesis. (n.d.). Thermo Fisher Scientific - US.
- Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
- Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society.
- Bohlmann-Rahtz Pyridine Synthesis. (2015).
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). PMC - NIH.
- Green Chemistry Metrics, A Review. (2022). MDPI.
- Green chemistry metrics for organic synthetic chemistry. (2020). CORE.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (n.d.).
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science.
- (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023).
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). PubMed.
- Multicomponent mechanochemical synthesis. (n.d.). PMC - NIH.
- Atom Economy Green Synthesis in Organic Chemistry. (2025). JOCPR.
- Pyridines from Biomass. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Interchim.
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- Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. (n.d.).
- Atom Economy and Yield of Synthesis Sequences. (2025).
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- “Pyridine: Synthesis, Swiss-ADME and Applic
- Development of an alternative route for industrial Pyridine bases production. (n.d.).
- Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migr
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals.
- Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. (2025). PubMed.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 3-Chloro-2-methoxy-5-methylpyridine
Introduction: The Strategic Importance of Pyridine Scaffolds
In the landscape of modern drug discovery and development, functionalized pyridine derivatives are indispensable building blocks. The substituted pyridine core is a privileged scaffold found in numerous blockbuster pharmaceuticals. 3-Chloro-2-methoxy-5-methylpyridine, in particular, serves as a versatile starting material, where the chlorine atom provides a reactive handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition-metal-catalyzed cross-coupling reactions.
The success of these synthetic transformations hinges critically on the selection of an appropriate catalyst system. The inherent electronic properties of the pyridine ring—specifically its electron-deficient nature—can render key steps in the catalytic cycle, such as oxidative addition, challenging. This guide provides an in-depth, objective comparison of common palladium catalyst systems for the functionalization of this key heterocyclic substrate, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. Our analysis is grounded in established mechanistic principles and supported by experimental data to empower researchers in making informed, effective decisions for their synthetic campaigns.
The Suzuki-Miyaura Coupling: A Comparative Arena for Catalysts
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its high efficiency, broad functional group tolerance, and the commercial availability and stability of its boronic acid coupling partners.[1][2] For a challenging substrate like an electron-deficient heteroaryl chloride, this reaction provides an excellent platform to evaluate and compare the efficacy of different palladium catalysts.
We will compare three principal classes of palladium catalysts that have demonstrated utility in such transformations:
-
Traditional Phosphine Ligand Systems: Catalysts based on simple phosphine ligands like triphenylphosphine (PPh₃).
-
Bulky, Electron-Rich Phosphine Ligand Systems: Advanced systems utilizing ligands developed by groups like Buchwald (e.g., SPhos, XPhos) that have revolutionized cross-coupling chemistry.[3]
-
N-Heterocyclic Carbene (NHC) Ligand Systems: Highly stable and active catalysts known for their strong σ-donating properties.[1][3]
Comparative Efficacy of Palladium Catalysts
The performance of a catalyst is not merely a matter of yield; it encompasses reaction time, temperature, and catalyst loading (Turnover Number, TON). The following table summarizes the typical performance of different catalyst systems for the Suzuki-Miyaura coupling of a representative heteroaryl chloride. While this data is illustrative, it reflects established reactivity trends for these catalyst classes.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~75 | 25 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | 196 |
Note: Data is a composite representation based on typical outcomes for similar substrates to provide a comparative baseline.[1][2]
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Traditional Phosphine): As a workhorse catalyst, Tetrakis(triphenylphosphine)palladium(0) is effective but often requires higher catalyst loadings and longer reaction times for challenging substrates like this compound.[1][3] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step, and the moderate electron-donating ability of PPh₃ may not be sufficient to accelerate this process efficiently.
-
Pd(OAc)₂ / SPhos (Bulky, Electron-Rich Phosphine): This represents a significant advancement. The SPhos ligand is both sterically bulky and highly electron-rich.[4] The bulk promotes the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition. The strong electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond and promoting the final reductive elimination step.[1][4] This leads to higher turnover numbers and shorter reaction times.
-
PEPPSI-IPr (N-Heterocyclic Carbene): Palladium-NHC complexes have emerged as exceptionally powerful catalysts.[1] NHCs are strong σ-donors, forming very stable bonds with the palladium center.[3] This stability translates into highly robust catalysts that resist decomposition at high temperatures, leading to excellent TONs. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design provides an air- and moisture-stable precatalyst that is easy to handle and activates readily under reaction conditions.[1] For many heteroaryl couplings, NHC-based catalysts offer the highest activity, allowing for the lowest catalyst loadings.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is crucial for troubleshooting and optimization. The generally accepted cycle for the Suzuki-Miyaura reaction involves three key steps, all revolving around the palladium center cycling between the Pd(0) and Pd(II) oxidation states.[2][5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The efficiency of the ligands discussed previously directly impacts these steps. Bulky, electron-rich phosphines and NHCs accelerate the "Oxidative Addition" and "Reductive Elimination" steps, which are often rate-limiting for challenging substrates.
Experimental Protocol: A Framework for Catalyst Screening
To ensure trustworthiness and reproducibility, a robust experimental protocol is essential. High-throughput experimentation (HTE) has become a vital tool in pharmaceutical process development for rapidly screening catalysts, ligands, bases, and solvents.[6][7][8] The following protocol describes a standard laboratory-scale procedure that can be adapted for HTE platforms.
Catalyst Screening Workflow
Caption: A generalized workflow for high-throughput catalyst screening.
Step-by-Step Laboratory Protocol
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (this compound, 1.0 equiv), the boronic acid coupling partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) or the pre-formed catalyst (e.g., PEPPSI-IPr) (0.5 - 3 mol%).
-
Seal the vial with a septum or a Teflon-lined cap.
-
-
Solvent Addition and Reaction:
-
Evacuate and backfill the vial with inert gas three times.[3]
-
Add the degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve the desired concentration (typically 0.1 - 0.5 M).
-
Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (2 - 12 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.
-
-
Analysis and Purification:
-
Analyze the crude filtrate by GC-MS or LC-MS using an internal standard to determine the reaction yield and purity.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired product.
-
Conclusion and Recommendations
For researchers and drug development professionals working with this compound, catalyst selection is a critical parameter for synthetic success.
-
For initial exploratory work or when cost is a primary concern, Pd(PPh₃)₄ can be a viable starting point, but be prepared for potentially lower yields and longer reaction times.
-
For achieving high yields and efficient conversions with this challenging heteroaryl chloride, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos are highly recommended. They represent a robust and reliable choice for a wide range of coupling partners.
-
For maximum efficiency, especially when looking to minimize catalyst loading for large-scale synthesis or when dealing with particularly difficult couplings, Pd-NHC catalysts like PEPPSI-IPr are the state-of-the-art. Their high stability and activity often justify the higher initial cost by providing superior performance and cleaner reaction profiles.
Ultimately, the optimal catalyst is application-dependent. We strongly advocate for a rapid screening approach, as outlined in the experimental workflow, to empirically determine the best conditions for your specific substrate and coupling partner combination.
References
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
- High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering (RSC Publishing).
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
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- Palladium catalyzed couplings. Chemistry LibreTexts.
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.
- Buchwald–Hartwig amination. Wikipedia.
- (PDF) Buchwald-Hartwig reaction: An overview. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
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Safety Operating Guide
Navigating the Disposal of 3-Chloro-2-methoxy-5-methylpyridine: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 3-Chloro-2-methoxy-5-methylpyridine is not merely a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated pyridine derivative, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Assessment and Precautionary Measures: Understanding the Risks
Assumed Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To avoid skin contact, which may lead to irritation or absorption.[3][4] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[5][6] |
Engineering Controls: Creating a Safe Workspace
Always handle this compound in a certified laboratory chemical fume hood to minimize inhalation exposure.[7] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]
Disposal Protocol: A Step-by-Step Approach
The disposal of halogenated organic compounds is strictly regulated. The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[8]
Waste Segregation and Collection
-
Designated Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste."[4] The container should be in good condition with a secure, threaded cap.[4]
-
Labeling: Attach a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date the first waste was added.
-
-
Collection:
-
For pure, unused this compound, transfer it directly into the designated waste container.
-
For solutions containing this compound, pour the waste carefully into the container, avoiding splashes.
-
Do not mix with non-halogenated waste.[4]
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][9] Keep the container tightly closed when not in use.[7]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (E&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the halogenated waste container.[10] Ensure all institutional and local regulations are followed for waste manifest and pickup procedures.
Emergency Procedures: Managing Spills and Exposures
Accidents can happen, and a swift, informed response is critical to mitigating risks.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[7][9]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and E&S department.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Chemical Properties and Decomposition
Understanding the chemical stability and potential hazardous decomposition products of this compound is crucial for safe handling and disposal.
| Property | Information (Inferred from Similar Compounds) |
| Chemical Stability | Stable under normal conditions.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5][9] |
| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2] |
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The responsible disposal of chemical reagents like this compound is a non-negotiable aspect of professional laboratory practice. By adhering to these guidelines, which synthesize information from related compounds and general best practices for halogenated organics, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and your E&S department for guidance tailored to your location.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine.
- U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
Sources
- 1. fishersci.pt [fishersci.pt]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
A Researcher's Guide to the Safe Handling of 3-Chloro-2-methoxy-5-methylpyridine
As a novel pyridine derivative, 3-Chloro-2-methoxy-5-methylpyridine presents unique opportunities in pharmaceutical and agrochemical research.[1][2] Its handling, however, demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards and the implementation of robust protective measures. This guide provides essential, field-tested protocols for researchers, scientists, and drug development professionals to ensure personal and environmental safety when working with this compound.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively documented, its structural similarity to other chlorinated and methoxylated pyridines necessitates a cautious approach. Analogous compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Ingestion of similar pyridine derivatives can be harmful.[4][6] Therefore, it is imperative to handle this compound with the assumption that it may possess similar hazardous properties.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional protection.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles with side-shields, and a face shield. | To protect against splashes and airborne particles. Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[8][9] A face shield provides an additional layer of protection.[10][11] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9] |
| Body | A fully-buttoned lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. Fire/flame resistant clothing should be considered if working with flammable solvents.[8] |
| Respiratory | Use in a certified chemical fume hood. A respirator may be necessary for spill cleanup or if engineering controls are insufficient. | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or symptoms of irritation occur.[8] Users must be fit-tested and trained in respirator use. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and preventing accidents. The following diagram and procedural steps outline a comprehensive operational plan for handling this compound.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 1227593-86-3|3-氯-2-甲氧基-5-甲基吡啶|this compound|-范德生物科技公司 [bio-fount.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
